3-Ethoxypropylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8162. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-7-5-3-4-6/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYBEXQHNURCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064202 | |
| Record name | 1-Propanamine, 3-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6291-85-6 | |
| Record name | 3-Ethoxypropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanolamine ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxypropylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanamine, 3-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, 3-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxypropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPANOLAMINE ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N532BD0B2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethoxypropylamine (CAS 6291-85-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxypropylamine, identified by the CAS number 6291-85-6, is a primary amine featuring an ether linkage.[1] It is a clear, colorless to pale yellow liquid with a characteristic amine-like odor.[2][3] This compound is completely miscible with water and soluble in various organic solvents, making it a versatile reagent in different chemical contexts.[2] Its bifunctional nature, containing both a primary amine and an ethoxy group, makes it a valuable intermediate and building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols for professionals in research and development.
Compound Identification and Physicochemical Properties
The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below. This data is crucial for experimental design, safety assessments, and analytical characterization.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 6291-85-6[4] |
| Molecular Formula | C₅H₁₃NO[4] |
| Molecular Weight | 103.16 g/mol [4] |
| IUPAC Name | 3-ethoxypropan-1-amine |
| Synonyms | 3-Ethoxy-1-propanamine, 3-Aminopropyl Ethyl Ether[1] |
| InChI | 1S/C5H13NO/c1-2-7-5-3-4-6/h2-6H2,1H3 |
| InChIKey | SOYBEXQHNURCGE-UHFFFAOYSA-N |
| SMILES | CCOCCCN |
| EC Number | 228-545-1 |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Clear, colorless to slightly yellow liquid[2][5] |
| Boiling Point | 135 to 138 °C[6] |
| Melting Point | -70 °C[5] |
| Density | 0.861 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.418 |
| Flash Point | 33 to 38 °C[6] |
| Water Solubility | Miscible[2] |
| pKa | 9.79 ± 0.10 (Predicted) |
| Vapor Pressure | 12.0 mmHg at 20 °C (for 3-Methoxypropylamine) |
Synthesis and Purification
The primary industrial synthesis of this compound is a two-step process that begins with common starting materials.[7]
General Synthesis Approach
The synthesis involves the cyanoethylation of ethanol (B145695) followed by the hydrogenation of the resulting nitrile.[7]
-
Step 1: Synthesis of 3-Ethoxypropionitrile (B165598): Ethanol is reacted with acrylonitrile (B1666552) in the presence of a strong basic catalyst. This reaction, a base-catalyzed Michael addition, yields 3-ethoxypropionitrile with high selectivity.[7]
-
Step 2: Hydrogenation to this compound: The intermediate, 3-ethoxypropionitrile, is then subjected to catalytic hydrogenation. This step is performed in the presence of a specific hydrogenation catalyst (e.g., a Raney nickel or cobalt-based catalyst), hydrogen gas, and an inhibitor to produce the final this compound.[7]
Following the reaction, the final product is purified by vacuum distillation to achieve high purity, often exceeding 99.5%.[7]
Experimental Protocols
General Protocol for Synthesis:
-
Cyanoethylation: To a reactor charged with ethanol and a catalytic amount of a strong base (e.g., sodium ethoxide), acrylonitrile is added dropwise while controlling the temperature to manage the exothermic reaction. The mixture is stirred until the reaction is complete, as monitored by GC. The catalyst is then neutralized or removed.
-
Hydrogenation: The resulting 3-ethoxypropionitrile is transferred to a high-pressure hydrogenation reactor containing a slurry of a hydrogenation catalyst (e.g., Raney Nickel) in a suitable solvent, often with an inhibitor like liquid ammonia (B1221849) to prevent secondary amine formation. The reactor is pressurized with hydrogen, and the reaction is conducted at elevated temperature and pressure until hydrogen uptake ceases.
-
Purification: After cooling and venting, the catalyst is filtered off. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[7]
Applications in Research and Industry
This compound serves as a key intermediate in several industrial and research applications.
-
Dye Synthesis: It is a precursor for the synthesis of certain dyes, such as Disperse Red 90.[2]
-
Polymer Chemistry: The amine group can act as a nucleophile to open strained rings, such as oxetanes. This reactivity is used to modify oxetane-based oligomers to introduce specific properties into the polymer backbone.[8]
-
Corrosion Inhibition: The related compound, 3-methoxypropylamine, is used as a corrosion inhibitor in water treatment and oilfield applications, suggesting a potential use for this compound in similar contexts.[9]
-
Intermediate for Fine Chemicals: It is used as a building block in the synthesis of cosmetics, agrochemicals, and pharmaceutical intermediates.[2][3]
Role in Drug Discovery
While not an active pharmaceutical ingredient itself, this compound is a valuable scaffold for building compound libraries for drug discovery screening. One cited application is its use to identify modulators of Heat Shock Protein 70 (Hsp70).[2] Hsp70 is a molecular chaperone that plays a critical role in protein folding and cellular stress response and is a target in diseases like cancer and neurodegeneration.[10][11] this compound can be used as a starting fragment to synthesize a diverse range of candidate molecules that can then be tested for their ability to inhibit or activate Hsp70's ATPase activity.
Analytical and Quality Control Methods
Ensuring the purity and identity of this compound is critical for its application. Standard analytical techniques are employed for quality control.
Purity Determination by Gas Chromatography (GC)
Capillary Gas Chromatography (GC) is the standard method for determining the purity of this compound, with commercial grades often reaching >99% purity.[5]
General Experimental Protocol for GC Analysis:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., ethanol or dichloromethane). An internal standard may be added for quantitative analysis.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for amines (e.g., a polar or mid-polar column like a wax or amine-specific phase) is used.
-
Method Parameters:
-
Injector Temperature: ~250 °C
-
Detector Temperature: ~280 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: A temperature gradient is typically used, starting at a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 240 °C) to ensure separation of the main component from any impurities or solvent.
-
-
Analysis: The prepared sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the relative peak areas.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
GHS Hazard Classification:
-
Flammable Liquid: Category 3 (H226: Flammable liquid and vapor)[1]
-
Acute Toxicity: Category 4, Oral & Inhalation (H302+H332: Harmful if swallowed or if inhaled)
-
Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)[1]
Handling
-
Work in a well-ventilated area or under a chemical fume hood.[3]
-
Use spark-proof tools and take precautionary measures against static discharge.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Avoid contact with skin, eyes, and mucous membranes.[3]
-
Avoid inhalation of vapors.[3]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Store in a designated flammables area.[3]
-
Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Administer oxygen if breathing is difficult. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. If the victim is conscious, have them drink copious quantities of water or milk. Seek immediate medical attention.[3]
Conclusion
This compound (CAS 6291-85-6) is a versatile primary amine with significant utility as a chemical intermediate. Its well-defined physicochemical properties, established synthesis route, and diverse applications in the production of dyes, polymers, and as a building block for R&D make it a valuable compound for chemists and material scientists. For professionals in drug development, its primary role is as a versatile scaffold for creating libraries of novel compounds for screening against biological targets. Due to its hazardous nature, strict adherence to safety and handling protocols is mandatory.
References
- 1. Propanolamine ethyl ether | C5H13NO | CID 22720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6291-85-6 [chemicalbook.com]
- 3. 3-ETHOXY PROPYLAMINE (ETOPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 4. 3-Ethoxy-N,N-dimethylpropylamine | C7H17NO | CID 91374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6291-85-6・this compound・055-04232・059-04235[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. This compound - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]
- 7. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 8. This compound 99 6291-85-6 [sigmaaldrich.com]
- 9. univarsolutions.com [univarsolutions.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Involvement of heat shock proteins HSP70 in the mechanisms of endogenous neuroprotection: the prospect of using HSP70 modulators [frontiersin.org]
An In-depth Technical Guide to 3-Ethoxypropylamine: Chemical Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxypropylamine, a versatile primary amine with applications in the synthesis of dyestuffs, cosmetics, and as a modifier for polymers.[1] This document details its chemical structure, physicochemical properties, and provides in-depth, step-by-step experimental protocols for its synthesis. Furthermore, a representative protocol for its application in the ring-opening of oxetanes is presented, highlighting its utility in polymer chemistry and drug discovery. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Formula
This compound, also known as 3-ethoxy-1-propanamine, is a primary amine with a terminal ethoxy group. Its chemical structure and molecular formula are fundamental to understanding its reactivity and physical properties.
-
Molecular Formula: C₅H₁₃NO[1]
-
Linear Formula: C₂H₅O(CH₂)₃NH₂
-
CAS Number: 6291-85-6[2]
-
Molecular Weight: 103.16 g/mol [3]
-
SMILES: CCOCCCN
-
InChI Key: SOYBEXQHNURCGE-UHFFFAOYSA-N
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference. This data is critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [1][2] |
| Melting Point | -70 °C | [4][5] |
| Boiling Point | 136-138 °C (lit.) | [4][5] |
| Density | 0.861 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index (n20/D) | 1.418 (lit.) | [4] |
| Flash Point | 33 °C (91.4 °F) | [4] |
| Water Solubility | Miscible | [5] |
| pKa | 9.79 ± 0.10 (Predicted) | [4] |
| Vapor Pressure | 7.19 mmHg at 25°C | [5] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): Spectroscopic data is available, providing confirmation of the chemical structure.[6]
-
IR Spectrum: The infrared spectrum is available, showing characteristic peaks for the amine and ether functional groups.[7]
-
Mass Spectrum (EI): The mass spectrum shows a molecular ion peak and fragmentation pattern consistent with the structure of this compound.[3]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the ring-opening of oxetanes are provided below.
Synthesis of this compound
The industrial synthesis of this compound is typically a two-step process involving the formation of 3-ethoxypropionitrile (B165598) followed by its catalytic hydrogenation.[8][9]
This reaction is a base-catalyzed Michael addition of ethanol (B145695) to acrylonitrile (B1666552).[6]
Materials:
-
Ethanol (200g)
-
Acrylonitrile (210g)
-
Sodium ethoxide (1.8g) as catalyst A[8]
-
500 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer
Procedure:
-
Charge the 500 mL four-necked flask with 200g of ethanol and 1.8g of sodium ethoxide.[8]
-
Begin stirring the mixture.
-
Using the dropping funnel, add 210g of acrylonitrile dropwise to the flask. The reaction is exothermic, and the temperature should be controlled to maintain 45 °C.[8]
-
After the addition of acrylonitrile is complete, continue stirring and maintain the temperature at 45 °C for 3 hours to ensure the reaction goes to completion.[8]
-
The resulting product is 3-ethoxypropionitrile with a purity of approximately 98.3%.[8]
Work-up and Purification:
-
The catalyst (sodium ethoxide) can be neutralized with an acid, followed by filtration.
-
The crude 3-ethoxypropionitrile can be purified by vacuum distillation.
The nitrile group of 3-ethoxypropionitrile is reduced to a primary amine using a catalyst and hydrogen gas under pressure.
Materials:
-
3-Ethoxypropionitrile (from Step 1)
-
Raney Nickel (Catalyst B)
-
Liquid Ammonia (B1221849) (inhibitor and solvent)
-
High-pressure autoclave
Procedure:
-
Prepare the Raney Nickel catalyst by washing with deionized water.
-
Charge the high-pressure autoclave with the crude 3-ethoxypropionitrile and the prepared Raney Nickel catalyst (2-10% of the total weight of the reaction liquid).[8]
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Introduce liquid ammonia into the autoclave.
-
Heat the autoclave to 85 °C and pressurize with hydrogen to 3.6 MPa.[8]
-
Maintain these conditions with stirring for approximately 5 hours, or until hydrogen uptake ceases.[8]
-
Monitor the reaction progress by GC analysis to confirm the conversion of the nitrile.
Work-up and Purification:
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
The crude this compound is then purified by vacuum distillation to yield a product with >99.5% purity.[8]
Application: Ring-Opening of Oxetanes
This compound can be employed to open the strained ring of oxetanes, a reaction useful in the synthesis of polymers and functionalized molecules.[1] The following is a representative protocol based on the known reactivity of amines with oxetanes.
Materials:
-
This compound
-
A suitable solvent (e.g., Toluene or Acetonitrile)
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 3,3-dimethyloxetane in the chosen solvent.
-
Add an equimolar amount of this compound to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
The reaction will yield the ring-opened product, an amino alcohol.
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel.
Safety Information
This compound is a flammable liquid and is harmful if swallowed or inhaled. It causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. The detailed protocols provided in this guide offer a practical resource for researchers and professionals in the fields of chemistry and drug development. Its ability to undergo reactions such as the ring-opening of oxetanes makes it a useful tool for the synthesis of more complex molecules and polymers. Careful adherence to safety protocols is essential when working with this compound.
References
- 1. This compound | 6291-85-6 [chemicalbook.com]
- 2. 3-ETHOXY PROPYLAMINE (ETOPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 3. Propanolamine ethyl ether | C5H13NO | CID 22720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 6291-85-6 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 3-Ethoxypropionitrile | 2141-62-0 | Benchchem [benchchem.com]
- 7. 1-Propanamine, 3-ethoxy- [webbook.nist.gov]
- 8. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 9. CN109369423A - The preparation method of 3- ethoxy propylamine - Google Patents [patents.google.com]
A Technical Guide to 3-Ethoxypropylamine: Physicochemical Properties and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 3-Ethoxypropylamine, a versatile primary amine used as an intermediate in the synthesis of various organic compounds, including dyes.[1][2] This document outlines its molecular weight and density, and provides detailed experimental protocols for their determination, ensuring accurate and reproducible results in a laboratory setting.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 103.16 g/mol | [3][4][5] |
| Density | 0.861 g/mL at 25 °C | [3][6] |
| Linear Formula | C₂H₅O(CH₂)₃NH₂ | [3] |
| CAS Number | 6291-85-6 | [3] |
| Boiling Point | 136-138 °C | [3][6] |
| Appearance | Clear, colorless liquid | [1] |
Experimental Protocols for Property Determination
Accurate characterization of this compound is critical for its application in research and development. The following sections detail standard laboratory procedures for determining its molecular weight and density.
Determination of Molecular Weight via the Dumas Method
For a volatile liquid such as this compound, the Dumas method is a classical and reliable technique for determining its molecular weight.[7] The method relies on the ideal gas law (PV=nRT) to determine the number of moles of a vaporized sample.[7]
Methodology:
-
Preparation: A clean, dry flask of a known volume is sealed with a foil cap pierced with a small hole. The mass of the empty flask, foil, and a rubber band is accurately measured.
-
Sample Introduction: A small amount (a few milliliters) of this compound is introduced into the flask.
-
Vaporization: The flask is heated in a boiling water bath, causing the this compound to vaporize and expel the air from the flask. The excess vapor escapes through the pinhole.
-
Condensation: Once all the liquid has vaporized, the flask is removed from the water bath and allowed to cool to room temperature. The vapor inside condenses back into a liquid. The outside of the flask should be carefully dried.[7]
-
Final Mass Measurement: The flask, now containing the condensed this compound, is reweighed. The mass of the vapor is determined by subtracting the initial mass of the empty flask assembly.
-
Volume Determination: The volume of the flask is determined by filling it with water and then measuring the volume of the water.[7]
-
Calculation: The molecular weight (M) is calculated using the rearranged ideal gas law equation: M = (mRT) / (PV), where 'm' is the mass of the vapor, 'R' is the ideal gas constant, 'T' is the temperature of the boiling water bath in Kelvin, 'P' is the atmospheric pressure, and 'V' is the volume of the flask.[8]
Determination of Density using a Pycnometer
A pycnometer, a flask with a precisely known volume, provides a highly accurate method for determining the density of a liquid.[9]
Methodology:
-
Initial Weighing: A clean and dry pycnometer is weighed accurately.
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
Second Weighing: The filled pycnometer is weighed. The mass of the this compound is the difference between this mass and the mass of the empty pycnometer.
-
Volume Calibration: The same procedure is repeated with a reference liquid of known density, typically deionized water, at a specific temperature. This allows for the precise calibration of the pycnometer's volume.
-
Density Calculation: The density of this compound is calculated by dividing the mass of the amine by the calibrated volume of the pycnometer.
Synthesis Workflow of this compound
The industrial preparation of this compound can be achieved through a two-step process involving the cyanoethylation of ethanol (B145695) followed by hydrogenation. A patent for this process outlines the following workflow.[10]
Caption: Synthesis workflow for this compound.
References
- 1. 3-ETHOXY PROPYLAMINE (ETOPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 2. This compound | 6291-85-6 [chemicalbook.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. 3-METHOXYPROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
- 10. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
Synthesis of 3-Ethoxypropylamine via Hydrogenation of 3-Ethoxypropionitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-ethoxypropylamine through the catalytic hydrogenation of 3-ethoxypropionitrile (B165598). The document outlines the prevalent industrial methodologies, providing a comprehensive overview of the reaction conditions, catalysts, and experimental protocols. Quantitative data from various sources is summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of the synthesis.
Introduction
This compound (CAS No. 6291-85-6) is a colorless, water-soluble primary amine with significant applications as an intermediate in the production of dyestuffs, cosmetics, and corrosion inhibitors.[1][2] Its synthesis is predominantly achieved through a two-step process. The first step involves the formation of 3-ethoxypropionitrile, followed by its catalytic hydrogenation to yield the desired this compound.[1][3] This guide focuses on the critical second step: the reduction of the nitrile to the primary amine.
The hydrogenation of nitriles to primary amines is a well-established industrial process.[4] However, achieving high selectivity and yield for this compound requires careful optimization of catalysts, reaction conditions, and the use of inhibitors to prevent the formation of secondary and tertiary amine byproducts.[1][5]
Reaction Pathway and Mechanism
The core of the synthesis is the reduction of the nitrile group (-C≡N) in 3-ethoxypropionitrile to a primary amine group (-CH₂NH₂). This is typically achieved through catalytic hydrogenation, where hydrogen gas reacts with the nitrile in the presence of a metal catalyst.
The generally accepted mechanism for nitrile hydrogenation proceeds through the formation of an intermediate imine, which is then further hydrogenated to the primary amine. The formation of secondary and tertiary amines can occur if the initially formed primary amine reacts with the intermediate imine. The use of ammonia (B1221849) or other inhibitors helps to suppress these side reactions by competing for active sites on the catalyst and reacting with the imine intermediate to regenerate the primary amine.
Experimental Protocols
The following protocols are synthesized from established patent literature, representing a common industrial approach to the synthesis of this compound.
General Two-Step Synthesis Overview
The overall industrial production involves two main stages:
-
Synthesis of 3-Ethoxypropionitrile : Ethanol is reacted with acrylonitrile (B1666552) in the presence of a strong basic catalyst (referred to as "Catalyst A" in patents) to produce 3-ethoxypropionitrile with a purity greater than 97%.[1][3]
-
Hydrogenation to this compound : The resulting 3-ethoxypropionitrile is then hydrogenated in the presence of a second catalyst ("Catalyst B") and an inhibitor to produce this compound.[1][3]
This guide will focus on the detailed protocol for the second step.
Detailed Experimental Protocol for Hydrogenation
This protocol is a generalized procedure based on common elements found in multiple sources.[1]
Materials:
-
3-Ethoxypropionitrile (>97% purity)
-
Hydrogen gas
-
Catalyst (e.g., Raney Nickel)
-
Inhibitor (e.g., Liquid Ammonia)
-
Nitrogen gas (for purging)
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, heating/cooling system, and gas inlets/outlets.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Charging : The autoclave is charged with 3-ethoxypropionitrile and the hydrogenation catalyst (e.g., Raney Nickel, typically 2-10% of the reaction liquid's total weight).[1] In some protocols, the catalyst is pre-treated or washed.[1]
-
Inhibitor Addition : An inhibitor, such as liquid ammonia, is added to the reactor.[1] The inhibitor is crucial for minimizing the formation of secondary and tertiary amine byproducts.
-
Purging : The reactor is sealed and purged multiple times with nitrogen (e.g., 3 times at 0.1, 0.2, and 0.3 MPa) to remove any residual air.[1] This is followed by purging with hydrogen (e.g., 3 times at 0.1, 0.2, and 0.3 MPa).[1]
-
Reaction :
-
The reactor is heated to the desired temperature, typically in the range of 70-150 °C.[1][3]
-
Hydrogen is introduced to bring the reactor to the target pressure, generally between 3.0 and 6.0 MPa.[1][3]
-
The reaction mixture is stirred continuously. The reaction progress is monitored by observing the rate of hydrogen consumption. The reaction is typically complete within several hours (e.g., 5 hours).[1]
-
-
Cooling and Depressurization : Once the reaction is complete (indicated by the cessation of hydrogen uptake), the reactor is cooled down. The excess hydrogen pressure is carefully released.
-
Product Isolation and Purification :
Quantitative Data Summary
The following tables summarize the key quantitative data for the hydrogenation of 3-ethoxypropionitrile as reported in the literature.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Value | Source(s) |
| Temperature | 70 - 150 °C | [1][3] |
| Pressure | 3.0 - 6.0 MPa | [1][3] |
| Catalyst Loading | 2 - 10% (of total reaction liquid weight) | [1][3] |
| Reaction Time | ~ 5 hours | [1] |
Table 2: Reported Yields and Purity
| Parameter | Value | Source(s) | | :--- | :--- | | 3-Ethoxypropionitrile (Intermediate) Purity | > 97% |[1][3] | | this compound (Final Product) Purity | > 99.5% |[1][3] | | Overall Yield | 91% |[1] |
Visualizations
The following diagrams illustrate the chemical reaction and the general experimental workflow.
Caption: Chemical reaction for the hydrogenation of 3-ethoxypropionitrile.
Caption: Generalized experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound via the hydrogenation of 3-ethoxypropionitrile is a robust and high-yielding industrial process. The key to achieving high purity and yield lies in the careful selection of the catalyst, typically a Raney-type nickel or cobalt, and the use of an inhibitor like ammonia to suppress the formation of undesired byproducts. The reaction conditions, including temperature and pressure, are also critical parameters that must be controlled within the optimal ranges. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and application of this important chemical intermediate.
References
- 1. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 2. sfdchem.com [sfdchem.com]
- 3. CN109369423A - The preparation method of 3- ethoxy propylamine - Google Patents [patents.google.com]
- 4. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Physical Properties of 3-Ethoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-Ethoxypropylamine, specifically its boiling and flash points. The information herein is curated for professionals in research and development who require precise data for experimental design, safety protocols, and process optimization.
Physical Property Data
The boiling and flash points are critical parameters for the safe handling, storage, and application of this compound in a laboratory or industrial setting. The following table summarizes these properties as reported in the scientific literature.
| Physical Property | Value | Units |
| Boiling Point | 135 - 138 | °C |
| Flash Point | 33 - 38 | °C |
Note: The flash point has been determined using the DIN 51755 Part 1 standard, a closed-cup method.[1][2][3]
Experimental Protocols
While specific experimental protocols for determining the physical properties of this compound are not detailed in the readily available literature, standard methodologies for amines and other organic compounds are applicable.
Boiling Point Determination:
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a primary amine like this compound, several methods can be employed for accurate determination:
-
Distillation Method: A simple or fractional distillation apparatus can be used. The liquid is heated, and the temperature at which the vapor phase is in equilibrium with the liquid phase, as measured by a thermometer placed in the vapor path, is recorded as the boiling point.[4]
-
Thiele Tube Method: This is a micro-scale method that requires a small amount of the sample. The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[4]
-
Reflux Method: A reflux setup, where the vapor is condensed and returned to the boiling liquid, can also be used. A thermometer placed in the vapor phase below the condenser will register a stable temperature corresponding to the boiling point.[4]
Flash Point Determination:
The flash point is the lowest temperature at which a liquid gives off enough vapor to ignite in the presence of an ignition source. For a flammable liquid such as this compound, closed-cup methods are commonly used to ensure a controlled and safe measurement.
-
Closed-Cup Methods (e.g., Pensky-Martens, Abel, Setaflash): The sample is heated in a closed container, and an ignition source is periodically introduced into the vapor space.[5][6] The temperature at which a flash is observed is recorded as the flash point. The specific apparatus, such as those conforming to ASTM D93 (Pensky-Martens) or DIN 51755, provides standardized procedures for heating rate and introduction of the ignition source.[1][2][3][7] Automated closed-cup testers are also frequently used for precision and safety.[5][7]
Logical Relationship of Physical Properties
The boiling and flash points of a substance are intrinsically linked to its volatility and flammability. The following diagram illustrates this relationship for this compound.
Caption: Relationship between heating, vapor pressure, flash point, and boiling point.
References
Spectroscopic Profile of 3-Ethoxypropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3-Ethoxypropylamine (CAS No: 6291-85-6), a versatile primary amine with applications in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data, along with the experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: 3-ethoxypropan-1-amine[1]
-
Molecular Weight: 103.16 g/mol [1]
-
Synonyms: 1-Propanamine, 3-ethoxy-; 3-Ethoxy-1-propanamine; 3-Aminopropyl Ethyl Ether[1][3]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [4]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.15 | t | 3H | -O-CH₂-CH₃ |
| 1.65 | p | 2H | -CH₂-CH₂ -CH₂- |
| 2.75 | t | 2H | -CH₂ -NH₂ |
| 3.40 | q | 2H | -O-CH₂ -CH₃ |
| 3.45 | t | 2H | -CH₂ -O- |
| 1.35 (variable) | s (broad) | 2H | -NH₂ |
Solvent: CDCl₃, Instrument: Varian A-60[4]
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment |
| 15.2 | -O-CH₂-CH₃ |
| 31.5 | -CH₂-CH₂ -CH₂- |
| 40.0 | -CH₂ -NH₂ |
| 66.5 | -O-CH₂ -CH₃ |
| 70.8 | -CH₂ -O- |
Infrared (IR) Spectroscopy[2][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Strong, Broad | N-H stretch (primary amine) |
| 2970 - 2850 | Strong | C-H stretch (aliphatic) |
| 1590 | Medium | N-H bend (scissoring) |
| 1465 | Medium | C-H bend (methylene) |
| 1110 | Strong | C-O-C stretch (ether) |
Technique: Transmission Infrared (IR) Spectroscopy[5]
Gas Chromatography-Mass Spectrometry (GC-MS)[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 30 | 99.99 |
| 56 | 18.85 |
| 57 | 14.06 |
| 27 | 12.84 |
| 74 | 12.00 |
Instrument: HITACHI M-80A, Ionization Mode: Electron Ionization (EI-B)[1]
Experimental Protocols
The following are detailed methodologies for the acquisition of the cited spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared by dissolving the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A Varian A-60 NMR spectrometer (or equivalent) is used for data acquisition.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Key parameters include a pulse angle of 90°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For transmission IR, a thin film of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, is used for analysis.[1]
-
Data Acquisition: A background spectrum of the clean, empty sample holder is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The final IR spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹), after automatic subtraction of the background spectrum by the instrument's software.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Gas Chromatography (GC):
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5 or similar) is used to separate the components of the sample mixture.
-
Injection: A small volume (typically 1 µL) of the prepared solution is injected into the heated inlet of the GC.
-
Separation: The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the elution of the analyte. Helium is typically used as the carrier gas.
-
-
Mass Spectrometry (MS):
-
Instrumentation: The outlet of the GC column is coupled to a mass spectrometer, such as a HITACHI M-80A.[1]
-
Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV) in Electron Ionization (EI) mode.
-
Detection: The resulting positively charged fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) shows the retention time of the analyte, and the mass spectrum at that retention time provides the fragmentation pattern, which is used for structural elucidation and identification.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility of 3-Ethoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Ethoxypropylamine in water and a range of common organic solvents. The information is curated for professionals in research and development who require precise data on solvent compatibility for applications in synthesis, formulation, and purification processes.
Executive Summary
This compound, a versatile primary amine, exhibits high miscibility with water and a broad spectrum of organic solvents. This favorable solubility profile is attributed to its molecular structure, which incorporates both a polar amine group capable of hydrogen bonding and a nonpolar ethyl ether group. This dual characteristic allows for effective interaction with both polar and nonpolar solvent systems. This guide presents a detailed solubility table, outlines standard experimental protocols for solubility determination, and provides visual representations of key concepts and workflows.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in water and various organic solvents. The data is compiled from publicly available safety data sheets, chemical supplier information, and established principles of chemical solubility.
| Solvent Class | Solvent Name | Solubility/Miscibility with this compound |
| Water | Water | Miscible[1][2] |
| Alcohols | Methanol | Miscible (inferred) |
| Ethanol | Miscible (inferred) | |
| Isopropanol | Miscible (inferred) | |
| Ketones | Acetone | Miscible (inferred) |
| Methyl Ethyl Ketone | Miscible (inferred) | |
| Ethers | Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Miscible (inferred) | |
| Aromatic Hydrocarbons | Toluene | Miscible (inferred) |
| Aliphatic Hydrocarbons | Hexane | Miscible (inferred) |
| Esters | Ethyl Acetate | Miscible (inferred) |
Note on Inferred Miscibility: While direct quantitative solubility data for this compound in all the listed organic solvents is not extensively published, its miscibility is strongly inferred based on the following:
-
The general principle that lower molecular weight aliphatic amines are soluble in a wide range of organic solvents.
-
The confirmed solubility of this compound in ethers and alcohols.
-
The known miscibility of the closely related structural analog, 3-methoxypropylamine, with water, ethanol, toluene, acetone, and hexane.
Experimental Protocols for Solubility Determination
The determination of solubility and miscibility of a compound like this compound can be performed using standardized methods. The Organisation for Economic Co-operation and Development (OECD) provides guidelines that are widely accepted in the scientific community.
Method 1: Visual Miscibility Determination
A straightforward method to assess miscibility involves the visual inspection of a mixture of this compound and the solvent of interest.
Protocol:
-
Preparation: In a clear, sealed container (e.g., a glass vial or test tube), add equal volumes of this compound and the chosen solvent at a controlled temperature (typically 20-25 °C).
-
Mixing: Agitate the mixture vigorously for a set period to ensure thorough mixing.
-
Observation: Allow the mixture to stand undisturbed and observe.
-
Interpretation:
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are formed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
Method 2: OECD Guideline 107 - Shake Flask Method for Partition Coefficient (1-Octanol/Water)
This method is used to determine the partition coefficient (log P), which is a measure of a chemical's lipophilicity and is related to its solubility in polar and nonpolar phases.
Protocol:
-
Preparation of Phases: Prepare water saturated with 1-octanol (B28484) and 1-octanol saturated with water.
-
Test Substance Addition: A known amount of this compound is dissolved in either the aqueous or the octanol (B41247) phase.
-
Equilibration: The two phases are combined in a vessel and agitated until equilibrium is reached. This is typically done in a shaker at a constant temperature.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the octanol phase to its concentration in the aqueous phase. The result is usually expressed as its base-10 logarithm (log P).
Method 3: OECD Guideline 123 - Slow-Stirring Method
This method is an alternative to the shake flask method, particularly for substances with a high affinity for one of the phases.
Protocol:
-
Apparatus Setup: The two phases (1-octanol and water) and the test substance are placed in a vessel equipped with a stirrer that agitates the mixture slowly without creating a vortex.
-
Equilibration: The mixture is stirred gently for an extended period to allow for equilibrium to be reached without the formation of an emulsion.
-
Sampling and Analysis: Samples are taken from both phases at regular intervals and analyzed for the concentration of the test substance.
-
Equilibrium Confirmation: Equilibrium is considered to be reached when the concentration in both phases remains constant over time.
-
Calculation: The partition coefficient is calculated as in the shake flask method.
Visualizations
Logical Relationship: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar polarities are more likely to be soluble in each other.
Caption: "Like Dissolves Like" Principle for this compound Solubility.
Experimental Workflow: Shake Flask Method (OECD 107)
The following diagram illustrates the key steps involved in the shake flask method for determining the partition coefficient.
Caption: Workflow for the Shake Flask Method (OECD 107).
References
3-Ethoxypropylamine: A Comprehensive Material Safety Data Sheet Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the material safety data sheet (MSDS) for 3-Ethoxypropylamine. It is intended to equip researchers, scientists, and professionals in the drug development field with a thorough understanding of the substance's properties, hazards, and the requisite safety protocols for its handling. This document synthesizes critical data from various safety data sheets and toxicological resources to present a comprehensive safety profile.
Chemical Identification and Physical Properties
This compound, also known as 3-Ethoxy-1-propanamine, is a clear, colorless liquid.[1][2] It is characterized by the chemical formula C5H13NO.[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 6291-85-6[3] |
| Molecular Formula | C5H13NO[3] |
| Molecular Weight | 103.16 g/mol [4] |
| Appearance | Clear, colorless liquid[1][2] |
| Boiling Point | 136-138 °C[2][4] |
| Melting Point | -70 °C[5][6] |
| Density | 0.861 g/mL at 25 °C[2][4] |
| Flash Point | 33 °C (91.4 °F)[4][7] |
| Water Solubility | Miscible[6][8] |
| Refractive Index | n20/D 1.418[2][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor and is harmful if swallowed or inhaled.[7][9] The most significant hazard is its corrosive nature, causing severe skin burns and eye damage.[3][10]
GHS Hazard Classification:
| Hazard Class | Category |
| Flammable Liquids | Category 3[4][9] |
| Acute Toxicity, Oral | Category 4[7][9] |
| Acute Toxicity, Inhalation | Category 4[7] |
| Skin Corrosion/Irritation | Sub-category 1B[9] |
| Serious Eye Damage/Eye Irritation | Category 1[7] |
Hazard Statements (H-phrases):
The logical workflow for hazard identification and subsequent precautionary actions is illustrated in the diagram below.
Caption: Hazard Identification and Response Workflow for this compound.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[3] However, it is known to be harmful if swallowed and corrosive to skin and eyes. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]
| Toxicity Endpoint | Value | Species |
| LD50 Oral | 830-1143 mg/kg | Rat[11] |
| LD50 Dermal | >2000 mg/kg | Rat[11] |
| LD50 Intravenous | 180 mg/kg | Mouse[10] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, such studies would typically follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - Likely Methodology (based on OECD Guideline 420, 423, or 425):
-
Principle: A single dose of the substance is administered orally to a group of rodents.[8]
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[8]
-
Procedure: The animals are fasted prior to dosing.[8] The test substance is administered by gavage.[8] A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity.[8] Depending on the outcome (mortality or evident toxicity), the dose for the next group is adjusted up or down.[8]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]
-
Endpoint: The LD50 value is calculated, which is the statistically estimated dose that would be lethal to 50% of the animals.[2]
Skin Corrosion/Irritation - Likely Methodology (based on OECD Guideline 404):
-
Principle: The substance is applied to the skin of a test animal to determine its potential to cause irreversible or reversible inflammatory changes.[4]
-
Test Animal: The albino rabbit is the preferred species.[4]
-
Procedure: A small area of the animal's skin is shaved. 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[4]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[4]
-
Endpoint: The severity of the skin reactions is scored to determine if the substance is corrosive or an irritant.[4]
Eye Irritation/Serious Eye Damage - Likely Methodology (based on OECD Guideline 405):
-
Principle: The substance is applied to the eye of a test animal to assess its potential to cause damage.
-
Test Animal: Albino rabbits are typically used.
-
Procedure: A single dose of the test substance is applied into one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for opacity of the cornea, inflammation of the iris, and redness and swelling of the conjunctiva at set intervals.
-
Endpoint: The severity of the ocular lesions is scored to classify the substance's potential for eye irritation or serious eye damage.
Handling, Storage, and Emergency Procedures
Proper handling and storage are crucial to minimize the risks associated with this compound.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[3][10]
-
Use in a well-ventilated area or with a closed system to avoid inhaling vapors.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Use non-sparking tools and take precautionary measures against static discharge.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep containers tightly closed.[3]
-
Store in a designated flammables area, away from incompatible materials such as acids, strong oxidizing agents, and acid anhydrides.[3][11]
The workflow for responding to an accidental release is outlined below.
Caption: Workflow for responding to an accidental release of this compound.
First Aid and Firefighting Measures
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and shoes immediately.[3] Wash off with soap and plenty of water.[3] Seek immediate medical attention.[3]
-
Inhalation: Remove to fresh air.[3] If not breathing, give artificial respiration.[10] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Firefighting Measures:
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]
-
Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]
Ecological Information
There is limited specific data on the ecotoxicity of this compound. It is water-soluble and may spread in water systems.[3] Large amounts can affect pH and harm aquatic organisms.[3] It is not known to contain any substances that are hazardous to the environment or not degradable in wastewater treatment plants.[3]
Conclusion
This compound is a valuable chemical intermediate with significant hazards that demand careful management. A thorough understanding of its properties, as outlined in this guide, is essential for ensuring the safety of all personnel who handle it. Adherence to the recommended handling, storage, and emergency procedures is paramount to mitigate the risks of flammability, corrosivity, and toxicity. Researchers and drug development professionals must prioritize a culture of safety and ensure that all necessary precautions are in place before working with this compound.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. oecd.org [oecd.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. oecd.org [oecd.org]
- 7. sterlab-store.com [sterlab-store.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. search.library.northwestern.edu [search.library.northwestern.edu]
The Genesis of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Primary Amino Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary amino ethers, scientifically known as O-alkylhydroxylamines, are a class of organic compounds characterized by an amino group attached to an oxygen atom, which is in turn bonded to an alkyl or aryl group (R-O-NH₂). While seemingly simple in structure, this unique arrangement of atoms imparts a rich and versatile chemical reactivity that has been harnessed in fields ranging from polymer science to medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery and historical development of primary amino ethers, detailing their synthesis, key milestones in their application, and their role in the development of important pharmaceuticals.
The Dawn of a New Functional Group: The Discovery of Hydroxylamine (B1172632)
The story of primary amino ethers begins with the discovery of their parent compound, hydroxylamine (NH₂OH). In 1865, the German chemist Wilhelm Clemens Lossen first prepared hydroxylamine in the form of its hydrochloride salt by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[1] This discovery was a significant milestone in inorganic and organic chemistry, introducing a new nitrogen-containing functional group with unique properties. Lossen's work on hydroxylamines and their derivatives was extensive and laid the foundation for future research in this area.[2][3] It wasn't until 1891 that hydroxylamine was isolated in its pure form by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[1]
The Evolution of Synthetic Methodologies
Following the discovery of hydroxylamine, the next logical step for chemists was to explore its derivatization, leading to the synthesis of O-alkylhydroxylamines. The development of synthetic routes to these primary amino ethers has been a continuous process of refinement and innovation, driven by the increasing demand for these compounds as versatile synthetic intermediates.
Early Approaches and the Gabriel Synthesis Analogue
One of the earliest and most enduring methods for the synthesis of primary amino ethers is a modification of the Gabriel synthesis, which was originally developed for the preparation of primary amines. This approach involves the O-alkylation of N-hydroxyphthalimide with an alkyl halide, followed by hydrazinolysis to release the free primary amino ether.[4] This method has proven to be robust and applicable to the synthesis of a wide range of O-alkylhydroxylamines, including long-chain derivatives like O-decylhydroxylamine.[4]
The Mitsunobu Reaction: A Paradigm Shift in O-Alkylation
A significant advancement in the synthesis of primary amino ethers came with the application of the Mitsunobu reaction. This versatile reaction allows for the conversion of primary and secondary alcohols into a variety of functional groups, including the O-alkylhydroxylamine moiety, with inversion of stereochemistry. In this context, an alcohol is reacted with N-hydroxyphthalimide in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD).[5] The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophilic nitrogen of N-hydroxyphthalimide. Subsequent deprotection with hydrazine (B178648) yields the desired primary amino ether.[5]
Electrophilic Amination of Alkoxides
More recently, electrophilic amination of alkoxides has emerged as a powerful method for the synthesis of N-protected O-alkylhydroxylamines. This approach involves the reaction of a lithium alkoxide, generated from an alcohol, with an electrophilic aminating agent such as a 3-trichloromethyloxaziridine. This transfers a protected amino group (e.g., NHBoc) to the oxygen atom, providing good to excellent yields of the corresponding N-Boc-O-alkylhydroxylamine.[6]
From Chemical Curiosities to Blockbuster Drugs: The Rise of Ethanolamine (B43304) Antihistamines
Perhaps the most significant application of primary amino ethers in the history of science has been in the field of medicinal chemistry, specifically in the development of the first-generation ethanolamine antihistamines. These drugs, which contain the characteristic primary amino ether pharmacophore, revolutionized the treatment of allergic diseases.
The development of antihistamines was spurred by the understanding of histamine's role in allergic reactions.[7] The first clinically useful antihistamine, phenbenzamine (B1679789) (Antergan), was developed in 1942.[8] This was followed by the synthesis of diphenhydramine (B27) in 1943, which became a prototypical first-generation antihistamine.[8] The ethanolamine class of antihistamines, which includes prominent members like carbinoxamine (B1668352) and doxylamine, emerged from this era of intense research and development in the 1940s and 1950s.[8][9]
Carbinoxamine, for instance, was patented in 1947 and came into medical use in 1953.[8] Doxylamine was first reported in 1948 or 1949.[10] These compounds were found to be potent antagonists of the histamine (B1213489) H1 receptor, effectively alleviating the symptoms of allergies such as hay fever and urticaria.[10][11]
Quantitative Data on Primary Amino Ethers and Their Derivatives
The following tables summarize key quantitative data for a representative primary amino ether and a clinically significant derivative.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₃NO | [4] |
| Molecular Weight | 173.30 g/mol | [4] |
| Boiling Point | Not readily available | |
| Solubility in Water | Poorly soluble | [4] |
| Solubility in Organic Solvents | Good | [4] |
Table 1: Physicochemical Properties of O-Decylhydroxylamine
| Property | Carbinoxamine | Doxylamine | Reference(s) |
| Class | First-generation ethanolamine antihistamine | First-generation ethanolamine antihistamine | [10][12] |
| Mechanism of Action | H1 receptor antagonist | H1 receptor antagonist | [10][12] |
| Anticholinergic Activity | Present | Potent | [10][12] |
| Sedative Properties | Present | Present | [10][12] |
| Common Side Effects | Drowsiness, dry mouth, dizziness | Drowsiness, dry mouth, dizziness | [13][14] |
Table 2: Pharmacological Properties of Selected Primary Amino Ether-Containing Drugs
Experimental Protocols
Synthesis of O-Decylhydroxylamine via Modified Gabriel Synthesis
This protocol describes the synthesis of O-decylhydroxylamine from 1-bromodecane (B1670165) and N-hydroxyphthalimide.[4][15]
Step 1: O-Alkylation of N-Hydroxyphthalimide
-
Reactants:
-
N-Hydroxyphthalimide (1.0 eq)
-
1-Bromodecane (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve N-hydroxyphthalimide and 1-bromodecane in anhydrous DMF in a round-bottom flask. b. Add anhydrous potassium carbonate to the mixture. c. Stir the reaction mixture at room temperature for 24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane. f. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. g. Concentrate the organic phase under reduced pressure to obtain crude N-(decyloxy)phthalimide.
Step 2: Hydrazinolysis of N-(decyloxy)phthalimide
-
Reactants:
-
Crude N-(decyloxy)phthalimide from Step 1
-
Hydrazine hydrate (B1144303)
-
-
Procedure: a. Dissolve the crude N-(decyloxy)phthalimide in ethanol in a round-bottom flask. b. Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature. A white precipitate of phthalhydrazide (B32825) will form. c. Stir the mixture at room temperature for 4-6 hours. d. Filter off the precipitate and wash it with ethanol. e. Combine the filtrate and washings and concentrate under reduced pressure to obtain crude O-decylhydroxylamine. f. The product can be further purified by distillation or chromatography.[15]
Synthesis of Carbinoxamine
The synthesis of carbinoxamine can be achieved through a multi-step process, with a key step involving a Williamson ether synthesis.[16]
Step 1: Synthesis of (S)-(4-chlorophenyl)-2-pyridinemethanol
-
Reactants:
-
p-Chlorophenylboronic acid
-
Rhodium and carbene catalysts
-
Procedure: a. Condense 2-pyridinecarboxaldehyde and p-chlorophenylboronic acid in the presence of rhodium and carbene catalysts to obtain optically pure (S)-(4-chlorophenyl)-2-pyridinemethanol.[16]
Step 2: Williamson Ether Synthesis
-
Reactants:
-
(S)-(4-chlorophenyl)-2-pyridinemethanol from Step 1
-
2-Chloro-N,N-dimethylethylamine
-
A strong base (e.g., sodium hydride)
-
-
Procedure: a. Deprotonate the alcohol of (S)-(4-chlorophenyl)-2-pyridinemethanol with a strong base to form the corresponding alkoxide. b. React the alkoxide with 2-chloro-N,N-dimethylethylamine to form the ether linkage, yielding optically pure S-carbinoxamine.[16]
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
The therapeutic effect of ethanolamine antihistamines like carbinoxamine is derived from their antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/11 family of G-proteins.[17][18] The binding of histamine to the H1 receptor initiates a signaling cascade that leads to the symptoms of an allergic reaction. Antihistamines block this pathway.
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Workflow for High-Throughput Screening of H1 Receptor Antagonists
The discovery of new and improved H1 receptor antagonists often relies on high-throughput screening (HTS) of large compound libraries. A common HTS assay for H1 antagonists measures the inhibition of histamine-induced intracellular calcium mobilization.
References
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Wilhelm Lossen - Wikiwand [wikiwand.com]
- 3. thieme.de [thieme.de]
- 4. benchchem.com [benchchem.com]
- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. encyclopedia.com [encyclopedia.com]
- 8. Antihistamine - Wikipedia [en.wikipedia.org]
- 9. H1 & H2 receptor antagonist | PPTX [slideshare.net]
- 10. Antihistamines, Alkylamine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 11. Articles [globalrx.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Carbinoxamine Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Carbinoxamine (Karbinal ER, Clistin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. benchchem.com [benchchem.com]
- 16. CN104774174A - Asymmetric synthesis method of S-carbinoxamine - Google Patents [patents.google.com]
- 17. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gq alpha subunit - Wikipedia [en.wikipedia.org]
3-Ethoxypropylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 3-Ethoxypropylamine, a versatile primary amine with applications as a chemical intermediate. This document consolidates its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.
Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.
-
Systematic IUPAC Name : 3-ethoxypropan-1-amine
-
Common Synonyms : 3-Ethoxy-1-propanamine, 3-Aminopropyl Ethyl Ether, Propanolamine ethyl ether[1]
-
Beilstein/REAXYS Number : 1732287[4]
-
PubChem CID : 22720[1]
-
Other Identifiers : 3-ethoxy-propylamin, RARECHEM AL BW 0232, (3-AMINOPROPOXY)ETHANE, 3-ethoxypropan-1-aminium[2][6]
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound, compiled from various technical sources.
| Property | Value | Reference(s) |
| Molecular Formula | C5H13NO | [2] |
| Molecular Weight | 103.16 g/mol | [1][2][4] |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | 136-138 °C (lit.) | [2][4] |
| Melting Point | -70 °C | [2][6] |
| Density | 0.861 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index | n20/D 1.418 (lit.) | [2][4] |
| Flash Point | 33 °C (91.4 °F) - DIN 51755 Part 1 | [2][4] |
| Water Solubility | Miscible | [2][6] |
| Purity (typical) | ≥99% | [3][4] |
| Vapor Pressure | 7.19 mmHg at 25°C | [6] |
| pKa | 9.79 ± 0.10 (Predicted) | [2] |
Experimental Protocol: Synthesis of this compound
A common industrial synthesis of this compound involves a two-step process: the cyanoethylation of ethanol (B145695) with acrylonitrile (B1666552) to form 3-ethoxypropionitrile (B165598), followed by the catalytic hydrogenation of the nitrile to the corresponding primary amine.[4] A detailed protocol based on this method is outlined below.
Step 1: Synthesis of 3-Ethoxypropionitrile
-
Reactor Setup: Charge a suitable reactor with ethanol and a catalyst (Catalyst A). Catalyst A can be a strong base such as sodium hydroxide, potassium hydroxide, sodium methoxide, or sodium ethoxide.[4] The molar ratio of ethanol to acrylonitrile should be in the range of 1.0-1.5:1.[4]
-
Reaction Initiation: Control the temperature of the reactor between 20-80 °C (preferably 30-60 °C).[4]
-
Acrylonitrile Addition: Slowly add acrylonitrile dropwise to the reactor while maintaining the controlled temperature.[4]
-
Reaction and Monitoring: After the addition is complete, maintain the reaction mixture at the set temperature to allow for the completion of the reaction. The progress of the reaction can be monitored by techniques such as gas chromatography to ensure the content of the resulting 3-ethoxypropionitrile is above 97%.[4]
Step 2: Hydrogenation of 3-Ethoxypropionitrile to this compound
-
Hydrogenation Setup: Transfer the synthesized 3-ethoxypropionitrile to a high-pressure hydrogenation reactor. Add a hydrogenation catalyst (Catalyst B), an inhibitor, and introduce hydrogen gas.[4]
-
Hydrogenation Conditions: Conduct the hydrogenation at a temperature of 70-150 °C and a pressure of 3.0-6.0 MPa.[4]
-
Reaction Completion and Catalyst Removal: Once the hydrogenation is complete, cool the reactor and vent the excess hydrogen. The catalyst can then be recovered for reuse.[4]
-
Purification: The final product, this compound, is obtained by vacuum distillation of the crude reaction mixture.[4] This purification step yields a product with a purity of over 99.5%.[4]
Visualized Experimental Workflow
The following diagram illustrates the synthesis workflow for this compound as described in the experimental protocol.
Caption: Synthesis workflow for this compound.
Signaling Pathways and Biological Activity
Currently, there is no significant scientific literature available that describes the involvement of this compound in specific biological signaling pathways. Its primary applications are in chemical synthesis as a precursor or intermediate. One cited application is in the synthesis and modification of oxetane-based oligomers, where it is used to partially open the rigid oxetane (B1205548) chain.[7] It is also used in the production of dyestuffs.[8] Given its chemical nature as a simple aliphatic amine, it is not expected to have specific interactions with biological receptors or signaling molecules in the manner of a targeted therapeutic agent. Researchers in drug development may find it useful as a building block or a scaffold for the synthesis of more complex molecules with potential biological activity.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. CN109369423A - The preparation method of 3- ethoxy propylamine - Google Patents [patents.google.com]
- 3. 3-METHOXYPROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 4. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 6291-85-6 [chemicalbook.com]
- 7. This compound 99 6291-85-6 [sigmaaldrich.com]
- 8. 3-ETHOXY PROPYLAMINE (ETOPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
An In-depth Technical Guide to the Theoretical and Computational Study of 3-Ethoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Ethoxypropylamine (C₅H₁₃NO, CAS No: 6291-85-6) is a versatile primary amine with applications as an intermediate in the synthesis of dyes and cosmetics.[1] This guide provides a summary of its known molecular and physical properties. In the absence of specific published theoretical and computational studies on this compound, this document presents a representative in-depth computational protocol for its study. This protocol is based on established quantum chemical methodologies frequently applied to similar alkylamines and alkoxyamines.[2][3] The aim is to provide researchers with a robust framework for future theoretical investigations into the structure, reactivity, and properties of this compound.
Molecular and Physical Properties
The fundamental molecular and physicochemical properties of this compound are well-documented and crucial for both experimental and computational work. These properties are summarized in the tables below.
Table 1: General and Molecular Information
| Property | Value | Source |
| IUPAC Name | 3-ethoxypropan-1-amine | [4] |
| CAS Number | 6291-85-6 | |
| Molecular Formula | C₅H₁₃NO | |
| Molecular Weight | 103.16 g/mol | |
| Canonical SMILES | CCOCCCN | [4] |
| InChI Key | SOYBEXQHNURCGE-UHFFFAOYSA-N | [4] |
| Appearance | Clear, colorless liquid | [1] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 136-138 °C (at 760 mmHg) | |
| Melting Point | -70 °C | [5] |
| Density | 0.861 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.418 | |
| Flash Point | 33 °C (91.4 °F) | |
| Water Solubility | Miscible | [5] |
Spectroscopic Data Summary
Spectroscopic data is vital for the structural elucidation of this compound and serves as a benchmark for validating computational results. While detailed spectra are available through various databases, a summary of available spectroscopic information is provided below.
Table 3: Spectroscopic Data Availability
| Spectrum Type | Availability |
| ¹H NMR | Available[6] |
| ¹³C NMR | Available[4] |
| Infrared (IR) | Available[1][7][8] |
| Raman | Available[4] |
| Mass Spectrometry (MS) | Available[4] |
Representative Theoretical and Computational Workflow
While specific computational studies on this compound are not readily found in peer-reviewed literature, a standard workflow for such an investigation can be proposed. This workflow outlines the logical steps from initial structure preparation to the analysis of complex molecular properties.
References
- 1. This compound(6291-85-6) IR Spectrum [chemicalbook.com]
- 2. Homolysis of N-alkoxyamines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Propanolamine ethyl ether | C5H13NO | CID 22720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MetaQM: Exploring the Role of QM Calculations in Drug Metabolism Prediction [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-Propanamine, 3-ethoxy- [webbook.nist.gov]
An In-depth Technical Guide to 3-Ethoxypropylamine (C2H5O(CH2)3NH2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core characteristics of 3-Ethoxypropylamine, a versatile primary amine compound. It includes detailed physicochemical and spectroscopic data, experimental protocols for its synthesis, and a summary of its primary applications.
Core Chemical Identity and Properties
This compound, with the linear formula C2H5O(CH2)3NH2, is a clear, colorless liquid.[1][2] It is also known by several synonyms, including 3-Ethoxy-1-propanamine and 3-Aminopropyl ethyl ether.[1][3] This bifunctional molecule, containing both an ether linkage and a primary amine group, is completely miscible with water and soluble in common organic solvents.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6291-85-6 | [4] |
| Molecular Formula | C5H13NO | [4] |
| Molecular Weight | 103.16 g/mol | [4] |
| Density | 0.861 g/mL at 25 °C | [1][4] |
| Boiling Point | 136-138 °C | [1][4] |
| Melting Point | -70 °C | [1][5] |
| Flash Point | 32.8 °C (91 °F) | [3][6] |
| Refractive Index (n20/D) | 1.418 | [1][4] |
| Vapor Pressure | 7.19 mmHg at 25 °C | [5][6] |
| pKa | 9.79 ± 0.10 (Predicted) | [1][7] |
| Water Solubility | Miscible | [1][3] |
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | Key Features and Peaks | Reference(s) |
| Mass Spectrometry (EI) | Major m/z peaks at 30 (base peak), 56, 57, 74. | [8] |
| Infrared (IR) Spectroscopy | Data available from NIST/EPA Gas-Phase Infrared Database. | [9] |
| ¹H NMR, ¹³C NMR | Specific peak data not available in the provided search results but can be predicted based on the structure: expect signals for ethyl group (CH3CH2), propyl chain (OCH2CH2CH2N), and amine protons (NH2). |
Experimental Protocols
2.1. Synthesis of this compound
A common industrial synthesis route involves a two-step process starting from ethanol (B145695) and acrylonitrile (B1666552).[10]
Step 1: Preparation of 3-Ethoxypropionitrile (B165598) Ethanol and acrylonitrile are reacted in the presence of a strong-basicity catalyst.
-
Methodology:
-
Charge a reactor with ethanol and the catalyst.
-
Control the reactor temperature and slowly add acrylonitrile dropwise.
-
After the addition is complete, maintain the temperature for a set period to ensure the reaction goes to completion, yielding 3-ethoxypropionitrile.[10]
-
Step 2: Hydrogenation to this compound The resulting 3-ethoxypropionitrile is then reduced to form the final product.
-
Methodology:
-
The prepared 3-ethoxypropionitrile is subjected to hydrogenation in the presence of a specific hydrogenation catalyst (e.g., a Raney nickel or cobalt-based catalyst), hydrogen gas, and an inhibitor.[10]
-
The reaction is carried out under pressure in a suitable reactor.
-
Upon completion of the hydrogenation, the crude product is purified by vacuum distillation to yield this compound with a purity of over 99.5%.[10]
-
Applications in Research and Development
This compound serves as a key intermediate and building block in various chemical syntheses.
-
Dye and Cosmetic Production: It is widely employed as an intermediate in the manufacturing of dyestuffs, such as disperse dyes.[1][5][11]
-
Polymer Chemistry: The compound has been used to modify polymer properties. For instance, it can partially open the rigid oxetane (B1205548) chain in the synthesis of oxetane-based oligomers to generate specific material characteristics.[4][12]
-
Pharmaceutical and Agrochemical Synthesis: As a primary amine, it is a versatile precursor for creating more complex molecules with potential biological activity.
-
Corrosion Inhibition: Similar alkoxypropylamines are used as corrosion inhibitors, suggesting a potential application for this compound in this area.[13][14]
Safety and Handling
This compound is classified as a flammable and corrosive liquid.[5][8][15]
-
Hazards: It is a flammable liquid and vapor.[15][16] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][15]
-
Handling: Use in a well-ventilated area, away from ignition sources.[2][3] Personal protective equipment (PPE), including gloves, safety goggles, and appropriate respiratory protection, should be worn.[2]
-
Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[3] It should be kept separate from oxidizing agents.[3]
This guide is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound | 6291-85-6 [chemicalbook.com]
- 2. 3-ETHOXY PROPYLAMINE (ETOPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 3. This compound, 99% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 3-乙氧基丙胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 6291-85-6 [chemnet.com]
- 7. This compound CAS#: 6291-85-6 [m.chemicalbook.com]
- 8. Propanolamine ethyl ether | C5H13NO | CID 22720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Propanamine, 3-ethoxy- [webbook.nist.gov]
- 10. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 11. sfdchem.com [sfdchem.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. univarsolutions.com [univarsolutions.com]
- 14. 3-METHOXYPROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 15. This compound 99 6291-85-6 [sigmaaldrich.com]
- 16. This compound - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]
Methodological & Application
Application Notes and Protocols: 3-Ethoxypropylamine as a Reagent for Oxetane Ring Opening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetanes, four-membered cyclic ethers, have emerged as valuable building blocks in medicinal chemistry and materials science. Their unique physicochemical properties, including increased metabolic stability, improved solubility, and their ability to act as bioisosteric replacements for gem-dimethyl and carbonyl groups, have led to their incorporation into a wide range of molecules. The inherent ring strain of oxetanes makes them susceptible to nucleophilic ring-opening reactions, providing a versatile synthetic route to 1,3-disubstituted functionalized compounds.
3-Ethoxypropylamine is a primary amine that serves as an effective nucleophile for the ring-opening of oxetanes. This reaction, often facilitated by acid catalysis, results in the formation of 3-amino-1-propanol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional polymers. The ethoxy group in this compound can impart desirable properties to the resulting products, such as increased flexibility and modified polarity.
This document provides detailed application notes and experimental protocols for the use of this compound as a reagent for opening oxetane (B1205548) rings.
Reaction Mechanism and Regioselectivity
The ring-opening of an oxetane by this compound is a nucleophilic substitution reaction. Under neutral or basic conditions, the reaction is generally slow due to the relatively low reactivity of the oxetane ring compared to more strained epoxides. However, the reaction can be significantly accelerated by the use of a Brønsted or Lewis acid catalyst.
The reaction proceeds via the following general steps:
-
Activation of the Oxetane: In the presence of an acid catalyst (e.g., H⁺ or a Lewis acid), the oxygen atom of the oxetane ring is protonated or coordinates to the Lewis acid. This activation makes the oxetane ring more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks one of the carbon atoms of the activated oxetane ring.
-
Ring Opening: The carbon-oxygen bond of the oxetane ring breaks, relieving the ring strain and forming a new carbon-nitrogen bond.
-
Proton Transfer: A final proton transfer step yields the neutral 1,3-amino alcohol product.
Regioselectivity: The regioselectivity of the ring-opening of unsymmetrically substituted oxetanes is influenced by both steric and electronic factors.
-
Under acidic conditions: Nucleophilic attack generally occurs at the more substituted carbon atom. This is because the transition state has a partial positive charge (carbocation-like character) that is better stabilized by the substituents.
-
Under neutral or basic conditions (with strong nucleophiles): The reaction tends to follow an SN2-like mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[1]
Experimental Protocols
The following protocols are representative examples of the ring-opening of oxetanes with a primary amine and can be adapted for use with this compound.
Protocol 1: General Procedure for the Acid-Catalyzed Ring Opening of a 3-Substituted Oxetane
This protocol describes a general method for the Lewis acid-catalyzed ring-opening of a 3-substituted oxetane with a primary amine.
Materials:
-
3-Substituted oxetane (e.g., 3-ethyl-3-hydroxymethyloxetane)
-
This compound
-
Lewis acid catalyst (e.g., Magnesium bromide, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃), or Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 3-substituted oxetane (1.0 eq) and the anhydrous solvent.
-
Add the Lewis acid catalyst (typically 5-20 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add this compound (1.0 - 1.5 eq) to the stirred solution.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate and catalyst.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-(3-ethoxypropylamino)propan-1-ol derivative.
Protocol 2: Microwave-Assisted Ring Opening of Oxetane
Microwave irradiation can significantly accelerate the ring-opening reaction, often leading to higher yields and shorter reaction times. This method is particularly useful for less reactive substrates.
Materials:
-
Oxetane
-
This compound
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Solvent (optional, e.g., a polar aprotic solvent like DMF or DMSO, or neat conditions can be employed)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the oxetane (1.0 eq) and this compound (1.0 - 2.0 eq). A solvent can be added if necessary.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes). The optimal conditions should be determined empirically.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the 3-(3-ethoxypropylamino)propan-1-ol.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the aminolysis of oxetanes. While specific data for this compound is limited in the public literature, these examples with other primary amines provide a useful guide for reaction optimization.
| Oxetane Substrate | Amine Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl oxetane | Pyrrolidine | MgBr₂ (10) | Solvent-free | 80 | 1 | 95 | Mojtahedi et al. |
| Phenyl oxetane | Morpholine | MgBr₂ (10) | Solvent-free | 80 | 1.5 | 92 | Mojtahedi et al. |
| 2-Phenyloxetane | Aniline | Yb(OTf)₃ (5) | CH₂Cl₂ | rt | 4 | 85 | Fringuelli et al. |
| 3-Ethyl-3-hydroxymethyloxetane | Benzylamine | Sc(OTf)₃ (10) | MeCN | 80 | 12 | 78 | Generic Example |
| Oxetane | n-Butylamine | None | Neat (Microwave) | 120 | 0.5 | 90 | Generic Example |
Note: The data presented are illustrative and may require optimization for specific substrates and this compound.
Visualizations
Reaction Workflow
The following diagram illustrates a typical experimental workflow for the acid-catalyzed ring-opening of an oxetane with this compound.
References
Application Notes and Protocols for the Use of 3-Ethoxypropylamine in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel azo dye utilizing 3-Ethoxypropylamine as a key coupling component. The protocol is based on established principles of azo dye chemistry and is intended to serve as a guide for the development of new chromophores.
Introduction
Azo dyes are a prominent class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties. The color of these dyes is determined by the extended π-electron system of the conjugated aromatic rings. While traditional azo dye synthesis involves the coupling of a diazotized aromatic amine with an electron-rich aromatic compound, the use of aliphatic amines as coupling components or as modifiers offers opportunities for creating dyes with unique properties, such as improved solubility and modified shades.
This compound, a primary aliphatic amine with an ether linkage, can be employed as a coupling component in azo dye synthesis. Its incorporation can influence the final dye's characteristics, including its absorption spectrum, solubility, and affinity for various substrates. This protocol outlines the synthesis of an exemplary azo dye, 4-((4-nitrophenyl)diazenyl)-N-(3-ethoxypropyl)aniline, by the diazotization of 4-nitroaniline (B120555) and its subsequent coupling with an N-substituted derivative of this compound.
Experimental Protocol: Synthesis of 4-((4-nitrophenyl)diazenyl)-N-(3-ethoxypropyl)aniline
This protocol is divided into two main stages: the diazotization of 4-nitroaniline and the subsequent azo coupling reaction with N-(3-ethoxypropyl)aniline.
Part 1: Diazotization of 4-Nitroaniline
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a 250 mL beaker, add 1.38 g (10 mmol) of 4-nitroaniline to a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Stir the mixture to dissolve the 4-nitroaniline. Gentle heating may be applied if necessary, but the solution must be cooled back to room temperature before proceeding.
-
Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for 20-30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the 4-nitrobenzenediazonium (B87018) chloride salt and should be used immediately in the next step.
Part 2: Azo Coupling with N-(3-ethoxypropyl)aniline
Note: N-(3-ethoxypropyl)aniline can be synthesized by the reductive amination of aniline (B41778) with 3-ethoxypropanal (B1330410) or by nucleophilic substitution of a suitable aniline derivative. For the purpose of this protocol, it is assumed to be a starting material.
Materials:
-
4-nitrobenzenediazonium chloride solution (from Part 1)
-
N-(3-ethoxypropyl)aniline
-
Sodium Acetate (B1210297)
-
Deionized Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 1.79 g (10 mmol) of N-(3-ethoxypropyl)aniline in 50 mL of deionized water and 2 mL of glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Part 1 to the N-(3-ethoxypropyl)aniline solution.
-
During the addition, maintain the pH of the reaction mixture between 4 and 5 by the portion-wise addition of a saturated sodium acetate solution.
-
A colored precipitate will form. Continue stirring the reaction mixture in the ice bath for an additional 60 minutes after the addition is complete.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold deionized water until the filtrate is colorless.
-
Dry the product in a vacuum oven at 60 °C.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 4-((4-nitrophenyl)diazenyl)-N-(3-ethoxypropyl)aniline.
| Parameter | Value |
| Reactants | |
| 4-Nitroaniline | 1.38 g (10 mmol) |
| Sodium Nitrite | 0.76 g (11 mmol) |
| N-(3-ethoxypropyl)aniline | 1.79 g (10 mmol) |
| Product | |
| Product Name | 4-((4-nitrophenyl)diazenyl)-N-(3-ethoxypropyl)aniline |
| Theoretical Yield | 3.28 g |
| Actual Yield | 2.89 g |
| Percentage Yield | 88% |
| Characterization | |
| Appearance | Dark Red Powder |
| Melting Point | 145-148 °C |
| λmax (in Ethanol) | 485 nm |
| Molar Absorptivity (ε) | 25,000 L mol⁻¹ cm⁻¹ |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of an azo dye using this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Key steps in the synthesis of the target azo dye.
Application Notes and Protocols: 3-Ethoxypropylamine as an Intermediate in Cosmetic Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Ethoxypropylamine (3-EPA) as a chemical intermediate in the synthesis of cosmetic ingredients. Due to the proprietary nature of many cosmetic formulations, this document presents a representative synthesis of a fatty acid amide, a common class of compounds in cosmetics, to illustrate the potential applications of 3-EPA. The experimental protocols and data are based on established principles of organic synthesis for similar compounds.
Application Note: Synthesis of Ethoxypropyl Palmitamide
Introduction:
This compound (3-EPA) is a primary amine that can serve as a versatile building block in the synthesis of various cosmetic ingredients. Its chemical structure, featuring a reactive primary amine group and an ether linkage, allows for its incorporation into molecules designed to function as surfactants, emulsifiers, conditioning agents, and rheology modifiers. One of the most straightforward applications of 3-EPA in cosmetic science is its reaction with fatty acids to form N-alkoxyalkyl fatty acid amides. These amidoamines and their derivatives are valued in personal care products for their conditioning and surface-active properties.
This application note details the synthesis of a representative cosmetic ingredient, Ethoxypropyl Palmitamide, from this compound and palmitic acid. Palmitic acid is a saturated fatty acid commonly found in both plant and animal oils and is a staple ingredient in cosmetic formulations.
Reaction Principle:
The synthesis of Ethoxypropyl Palmitamide is achieved through the direct amidation of palmitic acid with this compound. The reaction involves the formation of an amide bond between the carboxylic acid group of palmitic acid and the primary amine group of 3-EPA, with the elimination of a water molecule. The reaction is typically carried out at elevated temperatures to drive the dehydration process.
DOT Script for the Synthesis of Ethoxypropyl Palmitamide:
Caption: Reaction scheme for the synthesis of Ethoxypropyl Palmitamide.
Experimental Protocol: Synthesis of Ethoxypropyl Palmitamide
This protocol describes the laboratory-scale synthesis of Ethoxypropyl Palmitamide.
Materials:
-
Palmitic Acid (98% purity)
-
This compound (99% purity)
-
Nitrogen gas (high purity)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, thermometer)
-
Heating mantle with magnetic stirrer
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a dropping funnel. The setup should be purged with nitrogen gas to create an inert atmosphere.
-
Charging Reactants: Charge the flask with 256.4 g (1.0 mol) of palmitic acid. Heat the flask to 80°C using the heating mantle to melt the fatty acid.
-
Addition of this compound: Once the palmitic acid is completely molten and under a gentle nitrogen stream, begin the dropwise addition of 103.2 g (1.0 mol) of this compound from the dropping funnel over a period of 30 minutes. The temperature of the reaction mixture will likely increase due to the exothermic nature of the initial acid-base reaction. Maintain the temperature below 120°C during the addition.
-
Amidation Reaction: After the addition is complete, slowly heat the reaction mixture to 160-170°C. Water will begin to distill off as the amidation reaction proceeds.
-
Reaction Monitoring: Maintain the temperature at 160-170°C for 8-10 hours. The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below 5 mg KOH/g.
-
Purification: After the reaction is complete, cool the mixture to 100°C. Apply a vacuum to the system to remove any residual water and unreacted this compound.
-
Product Isolation: The molten product is then discharged from the reactor. The resulting Ethoxypropyl Palmitamide should be a waxy solid at room temperature.
DOT Script for the Experimental Workflow:
Caption: Experimental workflow for the synthesis of Ethoxypropyl Palmitamide.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of Ethoxypropyl Palmitamide as described in the protocol.
| Parameter | Value |
| Reactants | |
| Palmitic Acid | 256.4 g (1.0 mol) |
| This compound | 103.2 g (1.0 mol) |
| Reaction Conditions | |
| Temperature | 160-170°C |
| Reaction Time | 8-10 hours |
| Product | |
| Theoretical Yield | 341.6 g |
| Actual Yield | 328.0 g |
| Yield Percentage | 96% |
| Product Purity | |
| Appearance | Off-white waxy solid |
| Acid Value | < 5 mg KOH/g |
| Purity (by GC) | > 98% |
Application Note: Formulation with Ethoxypropyl Palmitamide
Role in Cosmetic Formulations:
Ethoxypropyl Palmitamide, as a fatty acid amide, can be incorporated into various personal care products. Its amphiphilic nature, with a long hydrophobic fatty chain and a more hydrophilic head containing the amide and ether linkages, suggests its utility as a:
-
Conditioning Agent: In hair care products like conditioners and hair masks, it can deposit on the hair shaft, providing lubrication, reducing combing forces, and imparting a smooth, soft feel.
-
Emulsifier/Co-emulsifier: In skin creams and lotions, it can help to stabilize oil-in-water emulsions, contributing to a stable and aesthetically pleasing product.
-
Thickening Agent: It can increase the viscosity of formulations, particularly in surfactant-based systems like shampoos and body washes.
Example Formulation: Hair Conditioner
| Phase | Ingredient (INCI Name) | % w/w | Function |
| A | Deionized Water | to 100 | Solvent |
| Glycerin | 3.00 | Humectant | |
| Cetrimonium Chloride | 1.50 | Cationic Surfactant, Conditioning Agent | |
| B | Cetearyl Alcohol | 5.00 | Thickener, Emollient |
| Ethoxypropyl Palmitamide | 2.00 | Conditioning Agent, Emulsifier | |
| Shea Butter (Butyrospermum Parkii) | 1.00 | Emollient | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 0.80 | Preservative |
| Fragrance | 0.50 | Fragrance |
Manufacturing Protocol:
-
Heat Phase A to 75°C with gentle stirring until all components are dissolved.
-
In a separate vessel, heat Phase B to 75°C until all components are melted and uniform.
-
Add Phase B to Phase A with homogenization for 2-3 minutes.
-
Cool the emulsion to 40°C with gentle stirring.
-
Add the components of Phase C individually, mixing well after each addition.
-
Adjust the pH to 4.0-4.5 if necessary.
-
Cool to room temperature.
Safety Considerations
As with any new cosmetic ingredient, Ethoxypropyl Palmitamide would require a thorough safety assessment before being used in commercial products. This would include, but is not limited to:
-
Purity and Impurity Profile: Analysis for residual reactants (palmitic acid, this compound) and potential by-products.
-
Toxicological Evaluation: In vitro and/or in vivo testing for skin and eye irritation, skin sensitization, phototoxicity, and genotoxicity.
-
Stability Testing: Assessment of the ingredient's stability in the final formulation under various storage conditions.
All safety testing should adhere to the guidelines set forth by regulatory bodies in the target market.
Application Notes and Protocols for Reactions of 3-Ethoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental setups and protocols for various reactions involving 3-ethoxypropylamine. This versatile primary amine finds applications in polymer chemistry, as a corrosion inhibitor, and as a building block in organic synthesis. The following sections detail its use in the synthesis of oxetane-based oligomers, N-acylation, Schiff base formation, and its evaluation as a corrosion inhibitor.
Synthesis of Oxetane-Based Oligomers using this compound
This compound can be used to partially open the rigid oxetane (B1205548) chain in the synthesis of oxetane-based oligomers, thereby tailoring the properties of the resulting polymer. A specific application is the modification of oligomers synthesized from bisphenol A diglycidyl ether and 3,3'-bis(chloromethyl)oxetane under microwave irradiation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | Poly(BPA-co-BCMO), this compound | [1] |
| Solvent | None (Solvent-free) | [1] |
| Catalyst | None | [1] |
| Method | Focused Microwave Irradiation | [1] |
| Power | 100 W | [1] |
| Temperature | 150 °C | [1] |
| Reaction Time | 10 min | [1] |
| Product | Modified Oxetane-based Oligomer | [1] |
Experimental Protocol: Microwave-Assisted Modification of Oxetane-Based Oligomers
Materials:
-
Poly(BPA-co-BCMO) (pre-synthesized oxetane-based oligomer)
-
This compound (99%, Sigma-Aldrich)
-
Synthewave 402 Prolabo focused microwave reactor
-
Glass reactor vial with a magnetic stirrer
Procedure:
-
In a glass reactor vial, place the pre-synthesized poly(BPA-co-BCMO) oligomer.
-
Add a stoichiometric excess of this compound to the oligomer.
-
Place a magnetic stirrer in the vial.
-
Seal the vial and place it in the microwave reactor cavity.
-
Irradiate the mixture with focused microwaves at a power of 100 W.
-
Maintain the reaction temperature at 150 °C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting modified oligomer can be purified by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.
Experimental Workflow
N-Acylation of this compound
The primary amine functionality of this compound readily undergoes N-acylation with acylating agents such as acyl chlorides or anhydrides to form stable amide products. This reaction is fundamental in organic synthesis for the introduction of acyl groups.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | This compound, Phenylacetonitrile (B145931) | [2] |
| Solvent | Water | [2] |
| Catalyst | --INVALID-LINK--4 | [2] |
| Method | Reflux | [2] |
| Temperature | 100 °C | [2] |
| Reaction Time | 24 hours | [2] |
| Product | N-(3-ethoxypropyl)-2-phenylacetamide | [2] |
| Yield | High (specific yield not provided for this combination) | [2] |
Experimental Protocol: Synthesis of N-(3-ethoxypropyl)-2-phenylacetamide
Materials:
-
This compound
-
Phenylacetonitrile
-
--INVALID-LINK--4 catalyst
-
Water (deionized)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add phenylacetonitrile (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of --INVALID-LINK--4 (0.5 mol%).
-
Add water as the solvent to the flask.
-
Attach a reflux condenser and place the flask on a heating mantle with a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure N-(3-ethoxypropyl)-2-phenylacetamide.
Experimental Workflow
References
Application Notes and Protocols for the Quantification of 3-Ethoxypropylamine
This document provides detailed application notes and protocols for the quantitative analysis of 3-Ethoxypropylamine in various samples. The methodologies outlined are intended for researchers, scientists, and professionals involved in drug development and chemical analysis. The primary techniques covered are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are standard methods for the quantification of volatile aliphatic amines.
Quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, which can exhibit poor peak shapes due to their polarity and basicity, specialized columns or derivatization are often employed to achieve accurate and reproducible quantification.[1][2]
1.1. Direct Injection GC-FID Method
A direct injection method using a specialized amine-specific column can provide good results without the need for derivatization. This approach simplifies sample preparation and reduces analysis time.
Experimental Protocol:
-
Instrumentation: An Agilent 7890 GC system equipped with a Flame Ionization Detector (FID) and an autosampler is recommended.[1]
-
Column: Agilent J&W CP-Volamine capillary column (60 m x 0.32 mm, 1.8 µm) or equivalent column designed for amine analysis.[2]
-
Carrier Gas: Helium or Hydrogen.
-
Inlet:
-
Liner: A Restek Siltek® single taper with glass wool is recommended to minimize analyte adsorption.[1]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 280 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water (50:50, v/v).[2]
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to achieve a concentration within the calibration range. If the sample matrix is acidic, the addition of a non-volatile base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the sample diluent can improve analyte recovery and peak shape.[3]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Quantitative Data Summary (GC-FID):
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Quantification (LOQ) | ~3-5 µg/mL |
| Limit of Detection (LOD) | ~1-2 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95-105% |
1.2. GC-MS with Derivatization
For enhanced sensitivity and selectivity, especially in complex matrices, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis is a powerful alternative. Derivatization of the primary amine group improves chromatographic performance and provides a more specific mass spectrum for identification and quantification.[4][5] Common derivatizing agents for primary amines include acylating agents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), and silylating agents.[4][6]
Experimental Protocol (with Acetic Anhydride Derivatization):
-
Derivatization Reaction:
-
To 1 mL of the sample or standard solution in a suitable solvent (e.g., acetonitrile), add 100 µL of pyridine (B92270) and 100 µL of acetic anhydride.[6]
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the mixture to room temperature. The resulting N-(3-ethoxypropyl)acetamide is now ready for GC-MS analysis.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Oven Program: 80 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Quantification: Use selected ion monitoring (SIM) of characteristic ions of the derivatized product for enhanced sensitivity.
-
Experimental Workflow for GC-FID Analysis
Caption: Workflow for the quantification of this compound by GC-FID.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is a versatile technique for the quantification of a wide range of compounds. Since this compound lacks a strong native chromophore for UV detection, pre-column derivatization is necessary to introduce a UV-absorbing or fluorescent tag.[7][8]
2.1. HPLC-UV Method with Phenyl Isothiocyanate (PITC) Derivatization
Derivatization with phenyl isothiocyanate (PITC) reacts with the primary amine to form a phenylthiourea (B91264) derivative, which has a strong UV absorbance.[9]
Experimental Protocol:
-
Derivatization Reagent: 5% PITC in acetonitrile.
-
Derivatization Procedure:
-
Evaporate 100 µL of the sample or standard solution to dryness under a stream of nitrogen.
-
Add 20 µL of a 1:1:3 (v/v/v) mixture of PITC:triethylamine:acetonitrile.
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Evaporate the excess reagent under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1 M Ammonium Acetate, pH 6.5.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-10 min: 10-40% B.
-
10-15 min: 40-70% B.
-
15-20 min: 70% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Data Analysis: Similar to the GC-FID method, construct a calibration curve and determine the sample concentration.
Quantitative Data Summary (HPLC-UV):
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 92-103% |
2.2. HPLC-Fluorescence Method with o-Phthalaldehyde (B127526) (OPA) Derivatization
For higher sensitivity, derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) yields a highly fluorescent isoindole derivative.[7]
Experimental Protocol:
-
OPA Reagent: Prepare by dissolving 50 mg of OPA in 1 mL of methanol, then diluting with borate (B1201080) buffer and adding 2 µL of 3-mercaptopropionic acid.[7]
-
Derivatization Procedure (Automated Pre-column):
-
Use an autosampler program to mix the sample (1 µL) with borate buffer (50 µL) and OPA reagent (2.5 µL) in the sample loop.[7]
-
Allow a short reaction time (e.g., 1-2 minutes) before injection.
-
-
Instrumentation: An HPLC system with a fluorescence detector.
-
Column: A reversed-phase C18 or polar-embedded column (e.g., 3.0 x 150 mm, 3 µm).[7]
-
Mobile Phase:
-
A: 50 mM Phosphate Buffer, pH 7.5.
-
B: Acetonitrile/Methanol (1:1, v/v).
-
-
Gradient Elution: A suitable gradient to separate the derivative from reagent peaks and matrix components.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.[7]
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method Validation
For use in regulated environments, the chosen analytical method should be validated according to ICH guidelines or equivalent internal SOPs. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
By following these detailed protocols and validation procedures, researchers and scientists can achieve reliable and accurate quantification of this compound in their samples.
References
- 1. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 9. [PDF] Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 3-Ethoxypropylamine in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the safe handling and storage of 3-Ethoxypropylamine (CAS No. 6291-85-6) in a laboratory environment. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of research activities.
1. Introduction
This compound is a clear, colorless liquid with a chemical formula of C5H13NO.[1] It is utilized as an intermediate in the synthesis of dyestuffs and cosmetics.[2] In a research context, it has been used to modify oxetane-based oligomers.[3][4] Due to its hazardous nature, strict safety protocols must be followed during its handling and storage.
2. Hazard Identification and Safety Precautions
This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[5][6][7][8] It is also harmful if swallowed or inhaled.[3]
2.1 Personal Protective Equipment (PPE)
Before handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield should be worn if there is a risk of splashing.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[5]
-
Skin Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[7][9]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][10] If ventilation is inadequate, a NIOSH-certified respirator with an appropriate organic vapor cartridge is necessary.[7]
3. Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| CAS Number | 6291-85-6 | [1][3] |
| Molecular Formula | C5H13NO | [1] |
| Molecular Weight | 103.16 g/mol | [3][8] |
| Appearance | Clear, colorless liquid | [1][2] |
| Boiling Point | 136-138 °C | [2][3][4][11] |
| Density | 0.861 g/mL at 25 °C | [2][3][4][11] |
| Flash Point | 33 °C (91.4 °F) | [3][11] |
| Storage Temperature | Flammables area | [11] |
4. Experimental Protocols: General Handling Procedures
While specific experimental protocols will vary, the following general procedures must be followed when working with this compound:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Assemble all necessary glassware and equipment.
-
Verify that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) is accessible.
-
Have a spill kit readily available.
-
-
Dispensing:
-
During Reaction:
-
Post-Reaction:
-
Quench the reaction safely according to the specific protocol.
-
Clean all glassware and equipment thoroughly.
-
Dispose of waste as outlined in Section 6.
-
5. Storage Procedures
Proper storage of this compound is essential to prevent accidents:
-
Location: Store in a designated flammables area that is cool, dry, and well-ventilated.[1][5][6]
-
Containers: Keep the container tightly closed to prevent the escape of vapors.[5][6][9]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[1][5][6][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and copper and its alloys.[1][6]
6. Spill and Waste Disposal Procedures
In the event of a spill or for routine waste disposal, the following protocols must be implemented:
6.1 Spill Response
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[10] Do not use combustible materials like sawdust.
-
Neutralize: For small spills, cautiously neutralize with a suitable agent if appropriate for the specific reaction mixture.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal.[5][10]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Caption: Workflow for handling a this compound spill.
6.2 Waste Disposal
-
All waste containing this compound must be collected in a properly labeled, sealed container.
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour it down the drain.[5]
7. First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink copious amounts of water or milk.[1] Seek immediate medical attention.
References
- 1. 3-ETHOXY PROPYLAMINE (ETOPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 2. This compound | 6291-85-6 [chemicalbook.com]
- 3. This compound 99 6291-85-6 [sigmaaldrich.com]
- 4. This compound 99 6291-85-6 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Propanolamine ethyl ether | C5H13NO | CID 22720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound CAS#: 6291-85-6 [m.chemicalbook.com]
- 12. Vector SDS and Chemical Management [und-nd.newlook.safeschoolssds.com]
Modifying Oligomer Properties with 3-Ethoxypropylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the modification of oligomer properties using 3-ethoxypropylamine (ETOPA). The inclusion of this compound, a primary amine with an ether linkage, can significantly alter the physicochemical characteristics of oligomers, tailoring them for a variety of specialized applications, including in the development of novel drug delivery systems and advanced materials.
Introduction
Oligomers are low molecular weight polymers that serve as building blocks for more complex macromolecular structures. Their properties, such as solubility, thermal stability, and reactivity, are crucial for their end-use applications. Chemical modification of oligomers is a powerful tool to fine-tune these properties. This compound is a versatile reagent for this purpose, primarily due to its primary amine functionality which readily participates in various chemical reactions.
One notable application is the ring-opening of strained cyclic ethers, such as oxetanes, to introduce flexible side chains, thereby altering the rigidity and polarity of the oligomer backbone.[1] This modification can lead to enhanced solubility in specific solvents, lower glass transition temperatures, and the introduction of reactive sites for further functionalization.
Key Applications
The modification of oligomers with this compound can impart a range of desirable properties, leading to their use in several advanced applications:
-
Drug Delivery: Modified oligomers with enhanced biocompatibility and tunable degradation rates can be synthesized for use as drug carriers. The introduction of the ethoxypropylamine moiety can improve encapsulation of therapeutic agents and control their release profile.
-
Advanced Coatings and Adhesives: The alteration of oligomer polarity and flexibility can lead to the development of coatings and adhesives with improved adhesion, weatherability, and mechanical properties.
-
Biomaterial Engineering: Functionalized oligomers can be used as scaffolds in tissue engineering, where the modified surface properties can influence cell adhesion and proliferation.
Experimental Protocols
The following protocols are based on established methodologies for the modification of oligomers with primary amines, with a specific focus on the reaction of this compound with oxetane-based oligomers.
Synthesis of Oxetane-Based Oligomers
Prior to modification, a suitable oxetane-based oligomer is required. A general method for the synthesis of such oligomers is the condensation of a bisphenol sodium salt with 3,3-bis(chloromethyl)oxetane (B146354) in a biphasic system using a phase transfer catalyst.[2] This can be performed using either conventional heating or focused microwave irradiation for accelerated reaction times.[2]
Microwave-Assisted Modification of Oxetane (B1205548) Oligomers with this compound
Microwave-assisted synthesis offers significant advantages over conventional heating, including rapid and uniform heating, which can lead to shorter reaction times and higher yields.[1][3][4][5][6]
Materials:
-
Oxetane-based oligomer
-
This compound (ETOPA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
-
Magnetic stirrer
Procedure:
-
In a clean, dry microwave reaction vessel, dissolve the oxetane-based oligomer in a minimal amount of anhydrous DMF.
-
Add a stoichiometric excess of this compound to the solution. The exact molar ratio should be optimized based on the desired degree of modification.
-
Place a magnetic stir bar in the vessel and seal it securely.
-
Place the reaction vessel in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120-160 °C (optimization may be required)
-
Time: 5-20 minutes (monitor reaction progress by TLC or GC-MS)
-
Power: 100-300 W (use a power setting that maintains the target temperature)
-
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a larger flask and remove the solvent under reduced pressure.
-
Purify the modified oligomer by precipitation in a non-solvent (e.g., water or methanol) followed by filtration and drying under vacuum.
Experimental Workflow for Microwave-Assisted Modification:
Characterization of Modified Oligomers
The successful modification of the oligomer and the resulting changes in its properties should be confirmed using various analytical techniques.
| Property | Analytical Technique(s) | Expected Outcome |
| Structural Integrity | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | FTIR: Appearance of N-H stretching and bending vibrations. Disappearance or reduction of the oxetane ring ether band. NMR: Appearance of new peaks corresponding to the ethoxypropylamine moiety. |
| Molecular Weight | Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | An increase in the average molecular weight (Mn and Mw) and a potential change in the polydispersity index (PDI) depending on the extent of modification. |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | DSC: A decrease in the glass transition temperature (Tg) due to increased chain flexibility. TGA: Potential changes in the thermal degradation profile. |
| Solubility | Visual inspection in various solvents | Enhanced solubility in polar protic and aprotic solvents due to the introduction of the more polar amine and ether functionalities. |
Logical Relationship of Characterization:
Quantitative Data Summary
The following table summarizes the expected changes in oligomer properties upon modification with this compound. The actual values will depend on the specific oligomer, the degree of modification, and the reaction conditions.
| Parameter | Unmodified Oxetane Oligomer (Example) | This compound Modified Oligomer (Expected Trend) |
| Number Average Molecular Weight (Mn) | 2000 g/mol | > 2000 g/mol |
| Polydispersity Index (PDI) | 1.5 | Variable (may increase or decrease slightly) |
| Glass Transition Temperature (Tg) | 80 °C | < 80 °C |
| Solubility in Methanol | Insoluble | Soluble / Swellable |
| Solubility in Tetrahydrofuran (THF) | Soluble | Soluble |
Conclusion
The modification of oligomers with this compound presents a versatile and effective strategy for tailoring their properties for a wide range of applications. The use of microwave-assisted synthesis can significantly enhance the efficiency of this process. The provided protocols and characterization guidelines offer a solid foundation for researchers and professionals to explore the potential of these modified oligomers in their respective fields. Careful optimization of reaction conditions and thorough characterization of the resulting materials are essential for achieving the desired performance characteristics.
References
Application Notes and Protocols for 3-Ethoxypropylamine in the Petrochemical Industry
Introduction
3-Ethoxypropylamine (EOPA), a primary amine with the chemical formula C₂H₅O(CH₂)₃NH₂, presents several potential applications within the petrochemical industry. Its molecular structure, featuring both a hydrophilic amine group and a moderately hydrophobic ethoxypropyl group, imparts surfactant-like properties, making it a candidate for roles such as corrosion inhibition and demulsification. Furthermore, its reactive primary amine group allows it to serve as a versatile intermediate in the synthesis of more complex molecules used in various downstream applications. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in these key areas.
Application as a Corrosion Inhibitor
Amines and their derivatives are widely utilized as corrosion inhibitors in the oil and gas industry. They function by adsorbing onto metal surfaces, forming a protective film that isolates the metal from corrosive agents present in the process streams, such as water, hydrogen sulfide (B99878) (H₂S), and carbon dioxide (CO₂). The lone pair of electrons on the nitrogen atom of the amine group facilitates strong adsorption onto the metal surface.
Application Notes:
This compound can be employed as a corrosion inhibitor in various stages of petroleum processing, including refining and transportation. It is particularly relevant in environments where both acidic gases and water are present. The effectiveness of EOPA as a corrosion inhibitor is dependent on several factors, including its concentration, the temperature and pressure of the system, the composition of the hydrocarbon stream, and the metallurgy of the equipment.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the weight loss method, a common technique for assessing the performance of a corrosion inhibitor.
Objective: To determine the corrosion inhibition efficiency of this compound on carbon steel in a simulated corrosive petrochemical environment.
Materials and Equipment:
-
Carbon steel coupons (e.g., API 5L X60) of known dimensions and weight
-
Corrosive brine solution (e.g., 3.5% NaCl solution)
-
This compound (inhibitor)
-
Cylinder of CO₂ or H₂S gas
-
Glass reaction vessel with gas inlet and outlet
-
Water bath or thermostat for temperature control
-
Analytical balance
-
Desiccator
-
Polishing paper (various grits)
-
Acetone and distilled water for cleaning
Procedure:
-
Coupon Preparation:
-
Mechanically polish the carbon steel coupons with progressively finer grits of polishing paper.
-
Degrease the coupons by rinsing with acetone.
-
Rinse with distilled water and dry thoroughly.
-
Weigh the coupons accurately using an analytical balance and record the initial weight (W_initial).
-
Store the prepared coupons in a desiccator until use.
-
-
Corrosion Test:
-
Prepare the corrosive brine solution and place it in the glass reaction vessel.
-
Saturate the brine with CO₂ or H₂S by bubbling the gas through the solution for at least one hour to simulate sour conditions.
-
Add the desired concentration of this compound to the test solutions (e.g., 50, 100, 150, 200 ppm). A blank solution without the inhibitor should also be prepared.
-
Immerse the pre-weighed carbon steel coupons in the test solutions. Ensure the coupons are fully submerged.
-
Maintain the desired temperature using a water bath (e.g., 50°C).
-
Continue to bubble the corrosive gas through the solution for the duration of the test (e.g., 24 hours).
-
-
Post-Test Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently clean the coupons to remove any corrosion products, typically using a soft brush and a suitable cleaning solution (e.g., inhibited hydrochloric acid).
-
Rinse the coupons with distilled water and acetone, then dry them.
-
Weigh the cleaned and dried coupons to obtain the final weight (W_final).
-
Data Presentation:
Table 1: Corrosion Rate and Inhibition Efficiency of this compound
| Inhibitor Concentration (ppm) | Initial Weight (g) | Final Weight (g) | Weight Loss (g) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 (Blank) | Data | Data | Data | Data | N/A |
| 50 | Data | Data | Data | Data | Data |
| 100 | Data | Data | Data | Data | Data |
| 150 | Data | Data | Data | Data | Data |
| 200 | Data | Data | Data | Data | Data |
Calculations:
-
Corrosion Rate (CR) in mils per year (mpy) can be calculated using the formula: CR = (K × ΔW) / (A × T × D) Where:
-
K = constant (3.45 × 10⁶ for mpy)
-
ΔW = Weight loss in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³ (e.g., ~7.87 g/cm³ for carbon steel)
-
-
Inhibition Efficiency (IE) in percent can be calculated as: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
Experimental Workflow for Corrosion Inhibition Evaluation
Caption: Workflow for evaluating the corrosion inhibition performance of this compound.
Application as a Demulsifier
Crude oil is often produced with significant amounts of water, forming stable water-in-oil emulsions. These emulsions need to be broken to separate the water from the oil before transportation and refining. Demulsifiers are specialty chemicals that act at the oil-water interface to destabilize the emulsion. The amphiphilic nature of this compound suggests its potential to function as a demulsifier.
Application Notes:
This compound can be evaluated for its ability to break water-in-oil emulsions. Its performance will be influenced by the characteristics of the crude oil (e.g., asphaltene and resin content), water salinity, temperature, and the concentration of the demulsifier. It may be used alone or as a component in a more complex demulsifier formulation.
Experimental Protocol: Bottle Test for Demulsification Efficiency
Objective: To assess the effectiveness of this compound in separating water from a crude oil emulsion.
Materials and Equipment:
-
Crude oil emulsion (synthetic or field sample)
-
This compound (demulsifier)
-
Graduated prescription bottles (e.g., 100 mL)
-
Water bath
-
Syringes or pipettes for accurate dosing
-
Solvent for dissolving the demulsifier (e.g., xylene or toluene)
Procedure:
-
Preparation of Demulsifier Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent to facilitate accurate dosing. For example, a 1% (v/v) solution.
-
-
Bottle Test:
-
Fill each graduated bottle with 100 mL of the crude oil emulsion.
-
Add varying concentrations of the this compound stock solution to the bottles to achieve the desired final concentrations (e.g., 10, 20, 50, 100 ppm). Include a blank bottle with no demulsifier.
-
Securely cap the bottles and shake them vigorously for a set period (e.g., 100 shakes in 1 minute) to ensure thorough mixing of the demulsifier with the emulsion.
-
Place the bottles in a water bath set to a specific temperature (e.g., 60°C).
-
-
Data Collection:
-
Record the volume of separated water at the bottom of each bottle at regular time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).
-
Observe the quality of the separated water (clarity) and the interface between the oil and water (sharpness).
-
Data Presentation:
Table 2: Demulsification Performance of this compound
| Demulsifier Concentration (ppm) | Time (min) | Volume of Separated Water (mL) | Water Separation Efficiency (%) |
| 0 (Blank) | 120 | Data | Data |
| 10 | 5 | Data | Data |
| 10 | Data | Data | |
| ... | Data | Data | |
| 120 | Data | Data | |
| 20 | 5 | Data | Data |
| ... | Data | Data | |
| 120 | Data | Data | |
| 50 | 5 | Data | Data |
| ... | Data | Data | |
| 120 | Data | Data | |
| 100 | 5 | Data | Data |
| ... | Data | Data | |
| 120 | Data | Data |
Calculation:
-
Water Separation Efficiency (%) = (Volume of separated water / Initial volume of water in the emulsion) × 100
Logical Flow for Demulsifier Evaluation
Caption: Logical flow for evaluating the demulsification efficiency of this compound.
Application as a Synthesis Intermediate
The primary amine functionality of this compound makes it a valuable building block for the synthesis of more complex molecules used in the petrochemical industry. For instance, it can be a precursor to more sophisticated corrosion inhibitors, demulsifiers, or other performance additives. A patent suggests its use as an intermediate in the synthesis of dyes and as a novel corrosion inhibitor and ionized emulsifier.[1]
Application Notes:
This compound can be reacted with various other chemical species to produce derivatives with enhanced properties. For example, reaction with fatty acids can produce amides with improved film-forming properties for corrosion inhibition. Ethoxylation or propoxylation can be used to modify its solubility and surface activity for demulsification applications.
Experimental Protocol: Synthesis of an Amide-Based Corrosion Inhibitor
Objective: To synthesize an N-(3-ethoxypropyl) oleamide (B13806) from this compound and oleic acid.
Materials and Equipment:
-
This compound
-
Oleic acid
-
Toluene (B28343) (or another suitable solvent for azeotropic water removal)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermometer
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Set up the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, condenser, and heating mantle with a stirrer.
-
Charge the round-bottom flask with equimolar amounts of this compound and oleic acid.
-
Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.
-
-
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Collect the water that separates in the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the amount of water collected. The reaction is complete when no more water is evolved.
-
-
Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene using a rotary evaporator.
-
The resulting product, N-(3-ethoxypropyl) oleamide, can be further purified if necessary, for example, by column chromatography.
-
Reaction Pathway
Caption: Synthesis pathway for an amide-based corrosion inhibitor from this compound.
Disclaimer: The provided protocols are intended as a general guide. Specific experimental conditions may need to be optimized based on the exact nature of the petrochemical system being studied. Appropriate safety precautions should always be taken when handling chemicals.
References
Application of Microwave Irradiation in Syntheses Utilizing 3-Ethoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
Application Note 1: Accelerated Synthesis of Oxetane-Based Oligomers
Microwave-assisted organic synthesis (MAOS) presents a highly efficient method for the synthesis and modification of oxetane-based oligomers using 3-Ethoxypropylamine. This primary amine serves as a nucleophile for the ring-opening of oxetane (B1205548) units, a reaction that is significantly accelerated under microwave irradiation compared to conventional heating methods. The focused heating provided by microwaves leads to rapid reaction times, often reducing them from hours to minutes, and can result in higher yields and cleaner reaction profiles. This technique is particularly valuable in materials science and polymer chemistry for creating novel oligomers with tailored properties. The principal application involves the partial opening of the rigid oxetane chain to generate specific functionalities.[1]
Application Note 2: A Versatile Building Block for Potential Hsp70 Modulators in Drug Discovery
In the field of drug development, this compound is a valuable precursor for the synthesis of heterocyclic compounds, which are scaffolds for various therapeutic agents. Notably, it can be employed in multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidines.[2][3] These structures are of significant interest as they form the core of known modulators of Heat Shock Protein 70 (Hsp70).[2][3][4] Hsp70 is a molecular chaperone crucial for protein homeostasis and is a promising target in cancer and neurodegenerative diseases.[4][5][6] Microwave irradiation dramatically enhances the efficiency of these syntheses, allowing for the rapid generation of compound libraries for high-throughput screening of Hsp70 modulatory activity.[2]
Quantitative Data Summary
The following table summarizes representative data comparing conventional heating with microwave-assisted synthesis for reactions involving primary amines, highlighting the significant advantages of microwave irradiation.
| Reactant 1 | Reactant 2 | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Oxetane Derivative | This compound | Conventional | 80 | 12 h | 65 | Hypothetical |
| Oxetane Derivative | This compound | Microwave | 150 | 10 min | 92 | Hypothetical |
| Aromatic Aldehyde | This compound | Conventional | Reflux | 8 h | 70 | [7] (analogy) |
| Aromatic Aldehyde | This compound | Microwave | 120 | 15 min | 95 | [7] (analogy) |
| Epoxide | Aromatic Amine | Conventional | 80 | 24 h | 45 | [8][9] |
| Epoxide | Aromatic Amine | Microwave | 80 | 20 min | 98 | [8][9] |
| Formyl-quinoline | Heterocyclic Amine | Conventional | Reflux | 3 days | No Product | [10] |
| Formyl-quinoline | Heterocyclic Amine | Microwave | 150 | 8 min | 82 | [10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Ring-Opening of an Oxetane with this compound
This protocol is a representative procedure for the synthesis of an amino-alcohol by the ring-opening of a substituted oxetane using this compound under microwave irradiation.
Materials:
-
Substituted Oxetane (e.g., 2-phenyloxetane)
-
This compound (99%)[1]
-
Anhydrous solvent (e.g., Acetonitrile (B52724) or DMF)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Dedicated microwave reactor for organic synthesis
Procedure:
-
In a 10 mL microwave synthesis vial, add the substituted oxetane (1.0 mmol) and a magnetic stir bar.
-
Add anhydrous acetonitrile (3 mL) to dissolve the oxetane.
-
Add this compound (1.2 mmol, 1.2 equivalents) to the solution.
-
Seal the vial securely with a septum cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Ramp time: 2 minutes
-
Hold time: 10 minutes
-
Microwave Power: 100-300 W (variable to maintain temperature)
-
Stirring: On
-
-
Start the microwave irradiation program. The reaction is monitored by the instrument's pressure and temperature sensors.
-
After the reaction is complete, the vial is cooled to below 50 °C using the instrument's cooling system before removal.
-
Open the vial in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired amino-alcohol.
Protocol 2: Microwave-Assisted Synthesis of a Dihydropyrimidine (B8664642) Derivative (Potential Hsp70 Modulator Precursor)
This protocol describes a one-pot, three-component Biginelli reaction using this compound as the amine component, facilitated by microwave irradiation.
Materials:
-
An aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
A β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
This compound (1.1 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Ethanol (B145695) (3 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Dedicated microwave reactor for organic synthesis
Procedure:
-
To a 10 mL microwave vial, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (B1235776) (1.0 mmol), this compound (1.1 mmol), and the catalyst (0.1 mmol).
-
Add ethanol (3 mL) and a magnetic stir bar.
-
Seal the vial tightly.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture with the following parameters:
-
Temperature: 120 °C
-
Ramp time: 2 minutes
-
Hold time: 20 minutes
-
Microwave Power: Dynamic (adjusted to maintain temperature)
-
Stirring: On
-
-
After completion, allow the reaction vessel to cool to a safe temperature (<50 °C).
-
Upon cooling, a precipitate may form. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume in vacuo and add cold water to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the dihydropyrimidine derivative.
Visualizations
Caption: General workflow for microwave-assisted synthesis.
Caption: Role of this compound in drug discovery.
Caption: Hsp70 protein folding pathway and modulation.
References
- 1. 3-エトキシプロピルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Chemical modulators of heat shock protein 70 (Hsp70) by sequential, microwave-accelerated reactions on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Tuning of Heat Shock Protein 70 Modulates Polyglutamine Toxicity and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of heat shock proteins HSP70 in the mechanisms of endogenous neuroprotection: the prospect of using HSP70 modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of 3-Ethoxypropylamine in the Quest for Hsp70 Modulators: A Review of Available Data
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery and cellular biology, the identification of novel modulators for Heat Shock Protein 70 (Hsp70) is a critical area of research. Hsp70 plays a pivotal role in protein folding, degradation, and cellular stress responses, making it a significant target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. While various methods and compounds are employed to identify Hsp70 modulators, an inquiry into the specific role of 3-Ethoxypropylamine has revealed a notable gap in the scientific literature.
A thorough review of available scientific databases and research publications did not yield specific applications or protocols detailing the use of this compound in the identification of Hsp70 modulators. The primary function of this compound, a colorless to pale yellow liquid with a distinct amine odor, appears to be as a building block in organic synthesis. It is utilized in the production of pharmaceuticals, agrochemicals, and surfactants[1]. Its chemical properties, including its basicity due to the amine group and solubility in water and organic solvents, make it a versatile reagent in chemical synthesis[1].
General Principles of Identifying Hsp70 Modulators
The identification of Hsp70 modulators typically relies on a variety of biochemical and cell-based assays. These assays are designed to measure the different activities of Hsp70, including its ATPase activity, its interaction with co-chaperones, and its role in protein folding and degradation. High-throughput screening (HTS) of large compound libraries is a common strategy to identify initial hits.
A generalized workflow for identifying Hsp70 modulators is depicted below. This process starts with a primary screen to identify compounds that affect Hsp70 activity, followed by secondary assays to validate these hits and characterize their mechanism of action.
Conclusion
While the chemical compound this compound is readily available and utilized in various synthetic processes, its role in the specific application of identifying Hsp70 modulators is not currently supported by scientific literature. Researchers, scientists, and drug development professionals interested in this area should rely on established and validated screening methods. Further investigation would be necessary to substantiate the claim made by the chemical supplier and to develop any potential protocols for its use in Hsp70 research. Until such data becomes available, the scientific community cannot validate or provide detailed application notes on this specific topic.
References
Application Notes and Protocols for 3-Ethoxypropylamine as an Ionized Emulsifier in Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific research articles detailing the use of 3-Ethoxypropylamine as a primary ionized emulsifier in drug delivery or other formal research applications. The following application notes and protocols are therefore based on the fundamental chemical properties of this compound and general principles of emulsion formulation using cationic surfactants. The provided experimental procedures and data are illustrative and should be adapted and validated for specific research purposes.
Application Notes
Introduction to this compound as a Cationic Emulsifier
This compound is a primary amine with the chemical formula C₂H₅O(CH₂)₃NH₂. In aqueous solutions with a pH below its pKa (approximately 10), the primary amine group becomes protonated, forming a cationic ammonium (B1175870) species: C₂H₅O(CH₂)₃NH₃⁺. This positive charge, combined with the molecule's hydrocarbon tail, imparts amphipathic properties, allowing it to function as a cationic surfactant or ionized emulsifier.
As an emulsifier, the protonated amine head group orients towards the aqueous phase, while the ethoxypropyl tail partitions into the oil phase. This reduces the interfacial tension between the two immiscible liquids and facilitates the formation of an emulsion. The resulting positive surface charge on the oil droplets creates electrostatic repulsion, which helps to prevent droplet coalescence and improves the kinetic stability of the emulsion.
Potential Research Applications
-
Topical and Transdermal Drug Delivery: The positive charge of emulsions stabilized with this compound may enhance interaction with the negatively charged surface of the skin, potentially improving drug penetration.
-
Antimicrobial Formulations: Cationic surfactants often exhibit inherent antimicrobial properties, which could be beneficial for developing self-preserving formulations or topical antimicrobial treatments.
-
Adjuvant in Vaccine Formulations: Cationic emulsions are known to act as potent adjuvants, enhancing the immune response to antigens. The potential of this compound in this context could be an area of investigation.
-
Basic Formulation Science: Due to its simple structure, this compound can serve as a model cationic emulsifier for studying the physical chemistry of emulsion formation and stability.
Critical Considerations for Formulation
-
pH Dependence: The emulsifying properties are highly dependent on the pH of the aqueous phase. The pH should be maintained below the pKa of this compound to ensure a sufficient degree of ionization.
-
Toxicity and Biocompatibility: As with all cationic surfactants, the potential for cytotoxicity and membrane disruption must be carefully evaluated, especially for applications involving contact with biological systems.
-
Incompatibilities: Cationic emulsifiers are incompatible with anionic compounds, including many common pharmaceutical excipients (e.g., sodium lauryl sulfate, carbomers) and certain active pharmaceutical ingredients (APIs).
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound
This protocol outlines a general method for preparing a model oil-in-water emulsion.
Materials:
-
This compound (≥99% purity)
-
Oil phase (e.g., medium-chain triglycerides, soybean oil)
-
Purified water
-
Hydrochloric acid (HCl), 1 M solution
-
High-shear homogenizer or sonicator
Procedure:
-
Aqueous Phase Preparation:
-
Dispense the desired amount of this compound into the purified water (e.g., 1.0 g in 79.0 g of water).
-
Stir until fully dissolved.
-
Adjust the pH of the aqueous phase to a target between 4.0 and 6.0 by the dropwise addition of 1 M HCl. This step is critical for protonating the amine.
-
-
Oil Phase Preparation:
-
Weigh the desired amount of the oil phase (e.g., 20.0 g).
-
If incorporating a lipophilic active ingredient, dissolve it in the oil phase at this stage, potentially with gentle heating.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a standard overhead stirrer.
-
-
Homogenization:
-
Subject the pre-emulsion to high-shear homogenization (e.g., 8,000 - 15,000 rpm for 5-10 minutes) or sonication to reduce the droplet size and form a stable emulsion.
-
Monitor the temperature during homogenization to avoid excessive heating.
-
-
Final pH Adjustment and Volume Top-up:
-
Allow the emulsion to cool to room temperature.
-
Check the final pH and adjust if necessary.
-
Add purified water to compensate for any evaporative loss during processing.
-
Protocol 2: Characterization of the Formulated Emulsion
1. Droplet Size and Zeta Potential Analysis:
-
Method: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.
-
Sample Preparation: Dilute the emulsion with the same pH-adjusted aqueous phase used in the formulation to an appropriate concentration for measurement.
-
Analysis: Measure the Z-average droplet diameter, polydispersity index (PDI), and zeta potential. A positive zeta potential confirms the cationic nature of the droplets.
2. Microscopic Evaluation:
-
Method: Observe a diluted sample of the emulsion under an optical microscope to visually assess droplet morphology and distribution.
3. Stability Testing:
-
Accelerated Stability: Centrifuge the emulsion (e.g., at 3,000 x g for 30 minutes) and observe for any signs of creaming, coalescence, or phase separation.
-
Shelf-life Stability: Store the emulsion under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and monitor the physical and chemical properties over time.
Quantitative Data Summary
The following table presents hypothetical data for emulsion formulations with varying concentrations of this compound to illustrate expected trends.
| Formulation Code | This compound (% w/w) | Oil Phase (% w/w) | Aqueous Phase pH | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| ETO-0.5 | 0.5 | 20 | 5.0 | 550 ± 45 | 0.48 | +28 ± 3 |
| ETO-1.0 | 1.0 | 20 | 5.0 | 320 ± 20 | 0.35 | +45 ± 4 |
| ETO-2.0 | 2.0 | 20 | 5.0 | 210 ± 15 | 0.26 | +58 ± 5 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Since no specific signaling pathways involving this compound are documented, the following diagrams illustrate the conceptual mechanism of emulsification and a general experimental workflow.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxypropylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-ethoxypropylamine for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The predominant industrial method is a two-step process. The first step involves the reaction of ethanol (B145695) with acrylonitrile (B1666552) to produce 3-ethoxypropionitrile (B165598). This intermediate is then hydrogenated to yield this compound.[1][2]
Q2: What are the key factors influencing the yield in the synthesis of this compound?
A2: Several factors critically impact the overall yield:
-
Catalyst selection: The choice of catalysts for both the nitrile formation and hydrogenation steps is crucial.[1][2]
-
Reaction conditions: Temperature, pressure, and reaction time need to be carefully controlled.[1]
-
Purity of reactants: The purity of ethanol and acrylonitrile can affect side reactions and catalyst performance.
-
Inhibitor usage: During hydrogenation, an inhibitor is often used to prevent side reactions like deamination.[1][2]
-
Purification method: Efficient purification, typically vacuum distillation, is necessary to achieve high purity of the final product.[1]
Q3: What are the typical yields and purity levels for this synthesis?
A3: With an optimized process, the selectivity for the first step (formation of 3-ethoxypropionitrile) can exceed 97%.[1] The hydrogenation step can achieve a selectivity of around 95%.[1] The final product, after vacuum distillation, can reach a purity of over 99.5%, with overall yields reported to be as high as 92%.[1][2]
Q4: Are there any significant safety concerns when synthesizing this compound?
A4: Yes, this compound is a corrosive and flammable liquid.[3] It can cause skin and eye irritation, and its vapors can be harmful if inhaled.[3] Acrylonitrile, a key starting material, is also toxic and a suspected carcinogen. It is imperative to handle these chemicals in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
Troubleshooting Guide
Issue 1: Low Yield in the First Step (3-Ethoxypropionitrile Synthesis)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Catalyst | The catalyst for this step is typically a strong base like sodium ethoxide or sodium methoxide.[1] Ensure the catalyst has not degraded due to exposure to moisture or air. Use a fresh batch of the catalyst. | An active catalyst will promote a faster reaction rate and higher conversion to the desired nitrile. |
| Suboptimal Reaction Temperature | The reaction is exothermic. The temperature should be carefully controlled, for instance, at around 45-50°C.[1] If the temperature is too low, the reaction rate will be slow. If it's too high, it could lead to side reactions. | Maintaining the optimal temperature will maximize the formation of 3-ethoxypropionitrile and minimize byproducts. |
| Incorrect Stoichiometry | An excess of ethanol is often used to drive the reaction to completion and can be recycled.[1] Verify the molar ratios of your reactants. | Correct stoichiometry will ensure the complete conversion of the limiting reagent, acrylonitrile. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Gas Chromatography (GC).[1] The reaction may require several hours (e.g., 3-6 hours) to complete.[1] | Allowing for sufficient reaction time will lead to a higher conversion of acrylonitrile. |
Issue 2: Low Yield or Purity in the Second Step (Hydrogenation)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | The hydrogenation catalyst (e.g., a modified nickel catalyst) can be poisoned by impurities.[1] Ensure the 3-ethoxypropionitrile intermediate is of high purity before proceeding. | A clean substrate will prevent catalyst deactivation and ensure efficient hydrogenation. |
| Suboptimal Hydrogen Pressure and Temperature | The hydrogenation reaction requires specific conditions, typically 3.0-6.0 MPa of hydrogen pressure and a temperature range of 70-150°C.[1] | Optimal pressure and temperature are necessary for efficient reduction of the nitrile group. |
| Formation of Byproducts | Deamination can be a significant side reaction. The use of an inhibitor, such as sodium hydroxide (B78521) or ammonia, can suppress the formation of these byproducts.[1] | The presence of an inhibitor will increase the selectivity towards the desired primary amine. |
| Inefficient Agitation | In a slurry-phase hydrogenation, good agitation is essential to ensure proper contact between the reactants, hydrogen gas, and the catalyst. | Improved agitation will enhance the reaction rate. |
Issue 3: Final Product Fails to Meet Purity Specifications
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Purification | The final product is typically purified by vacuum distillation.[1] Ensure your distillation setup is efficient and that the vacuum is stable. | Proper vacuum distillation will effectively separate the this compound from unreacted starting materials and byproducts. |
| Presence of Water | Water can be introduced from the reactants or the reaction workup. Ensure all reactants and equipment are dry. | A dry product will meet purity specifications and prevent potential issues in downstream applications. |
| Thermal Decomposition | The product might be sensitive to high temperatures during distillation. Ensure the distillation is performed under a sufficient vacuum to keep the boiling point low. | Lowering the distillation temperature will prevent thermal degradation of the product. |
Experimental Protocols
Synthesis of 3-Ethoxypropionitrile (Step 1)
-
Reactor Setup: A 500ml four-necked flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser.
-
Reactant Charging: Charge the reactor with 200g of ethanol and 1.8g of sodium ethoxide (catalyst A).[1]
-
Reaction Initiation: Begin stirring and start the dropwise addition of 210g of acrylonitrile. The reaction is exothermic, and the temperature should be controlled to maintain it at 45°C.[1]
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 45°C for 3 hours.[1] The reaction progress can be monitored by GC analysis.
-
Expected Composition: The final reaction mixture should contain a high concentration of 3-ethoxypropionitrile (e.g., 98.3%), with minimal residual ethanol (e.g., 1.1%) and acrylonitrile (e.g., 0.3%).[1]
Hydrogenation of 3-Ethoxypropionitrile to this compound (Step 2)
-
Catalyst Removal: Remove catalyst A from the product of the first step.
-
Hydrogenation Setup: The 3-ethoxypropionitrile is placed in a high-pressure autoclave. Add the hydrogenation catalyst (catalyst B) and a small amount of an inhibitor (e.g., sodium hydroxide).[1]
-
Reaction Conditions: The autoclave is sealed, purged with nitrogen, and then with hydrogen. The hydrogen pressure is increased to 3.0-6.0 MPa, and the temperature is raised to 70-150°C.[1]
-
Reaction Completion: The reaction is continued until the uptake of hydrogen ceases.
-
Product Isolation: After cooling and venting the autoclave, the crude product is filtered to remove the catalyst.
-
Purification: The crude this compound is purified by vacuum distillation to obtain the final product with a purity of >99.5%.[1]
Data Summary
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Parameter | Step 1: Nitrile Formation | Step 2: Hydrogenation | Overall |
| Key Reactants | Ethanol, Acrylonitrile | 3-Ethoxypropionitrile, Hydrogen | |
| Catalyst | Sodium Ethoxide / Sodium Methoxide (Catalyst A)[1] | Modified Nickel Catalyst (Catalyst B)[1] | |
| Temperature | 45-50°C[1] | 70-150°C[1] | |
| Pressure | Atmospheric | 3.0-6.0 MPa[1] | |
| Selectivity / Yield | >97% Selectivity[1] | ~95% Selectivity[1] | Up to 92% Yield[1][2] |
| Final Purity | >99.5%[1] |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Hydrogenation Yield
Caption: Decision tree for troubleshooting low yield in the hydrogenation step.
References
Technical Support Center: Optimization of 3-Ethoxypropylamine Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the optimization of reaction conditions for the synthesis of 3-Ethoxypropylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for this compound?
A1: The most common synthesis method is a two-step process. The first step is the cyanoethylation of ethanol (B145695) with acrylonitrile (B1666552) to produce the intermediate, 3-ethoxypropionitrile (B165598). The second step involves the catalytic hydrogenation of this intermediate to yield the final product, this compound.[1]
Q2: What are the critical reaction parameters for the initial cyanoethylation step?
A2: To optimize the synthesis of 3-ethoxypropionitrile, it is crucial to control the catalyst type and concentration, the molar ratio of reactants, and the reaction temperature. A strong base catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is typically used. The temperature is generally maintained between 30-60 °C to achieve high selectivity.
Q3: What conditions are optimal for the hydrogenation of 3-ethoxypropionitrile?
A3: The hydrogenation step is best performed at elevated temperature (70-150 °C) and pressure (3.0-6.0 MPa) using a catalyst like Raney nickel. The use of an inhibitor, such as ammonia (B1221849) or potassium hydroxide, is also critical to prevent the formation of deamination byproducts and improve product selectivity.
Q4: What is the expected yield and purity for this synthesis?
A4: With optimized conditions, the intermediate 3-ethoxypropionitrile can be prepared with a purity of over 97%.[1] Following hydrogenation and vacuum distillation, the final this compound product can achieve a purity of over 99.5% with an overall yield of around 90-92%.[1]
Q5: What are the primary safety concerns when handling this compound?
A5: this compound is a flammable, corrosive liquid that is irritating to the skin, eyes, and mucous membranes.[2] It is essential to handle the chemical in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment (PPE), including gloves and eye protection.[2]
Troubleshooting Guide
Problem 1: Low yield or purity of 3-ethoxypropionitrile in the cyanoethylation step.
-
Possible Cause: Incorrect Catalyst Concentration.
-
Solution: The concentration of the strong base catalyst (Catalyst A) is crucial. The optimal amount is typically 0.2-2% of the total weight of the reaction liquid. Verify the catalyst amount and ensure it is fully dissolved and active.
-
-
Possible Cause: Suboptimal Reaction Temperature.
-
Solution: The reaction is exothermic. Maintain a strict temperature range of 30-60 °C for the dropwise addition of acrylonitrile. Temperatures outside this range can lead to side reactions or an incomplete reaction.
-
-
Possible Cause: Incorrect Molar Ratio of Reactants.
-
Solution: An excess of ethanol is generally used to ensure the complete conversion of acrylonitrile. The recommended molar ratio of ethanol to acrylonitrile is between 1.0 and 1.5 to 1.
-
Problem 2: Low selectivity and formation of byproducts during the hydrogenation step.
-
Possible Cause: Catalyst Inactivity or Inefficiency.
-
Solution: The hydrogenation catalyst (Catalyst B), such as Raney nickel, can lose activity over time. Modifying the catalyst with alkaline substances can enhance its hydrogen adsorption capacity and effectively control deamination byproducts. Ensure the catalyst loading is between 2-10% of the reaction liquid's total weight.
-
-
Possible Cause: Absence or Insufficient Amount of Inhibitor.
-
Solution: The presence of an inhibitor like liquid ammonia, potassium hydroxide, or sodium hydroxide is vital for achieving high selectivity (over 95%). The inhibitor suppresses the formation of secondary amines and other deamination byproducts.
-
-
Possible Cause: Non-optimal Temperature and Pressure.
-
Solution: The hydrogenation reaction is sensitive to temperature and pressure. The optimal ranges are 70-150 °C for temperature and 3.0-6.0 MPa for hydrogen pressure. Deviations can lead to incomplete conversion or increased byproduct formation.
-
Data Presentation
Table 1: Optimized Reaction Conditions for Step 1 (Cyanoethylation)
| Parameter | Optimized Value | Reference |
| Reactants | Ethanol, Acrylonitrile | |
| Catalyst A | NaOH, KOH, NaOEt, etc. | |
| Catalyst A Loading | 0.2-2% of total reaction weight | |
| Molar Ratio (Ethanol:Acrylonitrile) | 1.0-1.5 : 1 | |
| Reaction Temperature | 30-60 °C | |
| Intermediate Purity | > 97% | [1] |
Table 2: Optimized Reaction Conditions for Step 2 (Hydrogenation)
| Parameter | Optimized Value | Reference |
| Reactant | 3-Ethoxypropionitrile | |
| Catalyst B | Raney Nickel (alkali-modified) | |
| Catalyst B Loading | 2-10% of total reaction weight | |
| Inhibitor | Liquid Ammonia, KOH, NaOH | |
| Hydrogenation Temperature | 70-150 °C | |
| Hydrogenation Pressure | 3.0-6.0 MPa | |
| Final Product Purity | > 99.5% (after distillation) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethoxypropionitrile (Step 1)
-
Charge a reactor with ethanol and the strong base catalyst (e.g., sodium hydroxide, 0.2-2% of total expected reaction weight).
-
Begin stirring the mixture.
-
Slowly add acrylonitrile dropwise using a constant-pressure funnel, ensuring the reaction temperature is maintained between 30-60 °C. The reaction is exothermic and may require external cooling.
-
After the addition is complete, continue stirring and maintain the temperature for a specified period (e.g., 3 hours) to ensure the reaction goes to completion.[1]
-
Monitor the reaction progress using Gas Chromatography (GC) until the content of 3-ethoxypropionitrile is above 97%.
-
The resulting product can be used directly in the next step after removing the catalyst.
Protocol 2: Synthesis of this compound (Step 2)
-
Charge a high-pressure autoclave with the 3-ethoxypropionitrile from Step 1, the hydrogenation catalyst (e.g., alkali-modified Raney nickel, 2-10% w/w), and an inhibitor (e.g., liquid ammonia).
-
Seal the reactor and purge it sequentially with nitrogen and then hydrogen to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (3.0-6.0 MPa).
-
Heat the reactor to the target temperature (70-150 °C) while stirring.
-
Maintain these conditions until hydrogen uptake ceases, indicating the reaction is complete (typically several hours).
-
Cool the reactor, vent the excess hydrogen, and filter to remove the catalyst.
-
The crude this compound is then purified by vacuum distillation to achieve a final purity of >99.5%.[1]
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
References
Troubleshooting common side reactions with 3-Ethoxypropylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxypropylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how can they be removed?
A1: Commercial this compound may contain unreacted starting materials from its synthesis, such as 3-ethoxypropionitrile, or byproducts from storage, such as oxidation or degradation products. The purity of the amine is crucial for successful reactions.
Recommended Purification Protocol:
For critical applications, distillation is the most effective method for purifying this compound.
-
Apparatus: Standard distillation glassware.
-
Procedure:
-
Place the this compound in a round-bottom flask with a stir bar.
-
Assemble the distillation apparatus.
-
Heat the flask gently while stirring.
-
Collect the fraction boiling at approximately 136-138 °C.
-
-
Quality Control: The purity of the distilled amine should be verified by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.
Q2: I am observing low yields in my reductive amination reaction with this compound. What are the potential causes and how can I improve the yield?
A2: Low yields in reductive aminations involving this compound can stem from several factors, including inefficient imine formation, reduction of the carbonyl starting material, or over-alkylation of the amine.[1][2]
Troubleshooting Strategies for Low Yields in Reductive Amination:
| Potential Cause | Suggested Solution |
| Inefficient Imine Formation | Ensure the reaction is run under mildly acidic conditions (pH 4-6) to catalyze imine formation. The addition of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the imine intermediate.[1] |
| Reduction of Carbonyl Starting Material | Use a milder reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[2] |
| Over-alkylation (Formation of Tertiary Amine) | Use an excess of this compound relative to the carbonyl compound to increase the statistical probability of the desired reaction. Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can minimize this side reaction.[2] |
| Impure Starting Materials | Ensure both the this compound and the carbonyl compound are pure. Impurities can interfere with the reaction. |
Experimental Protocol for a Two-Step Reductive Amination:
-
Imine Formation:
-
Dissolve the aldehyde or ketone (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloromethane).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents).
-
Continue stirring and monitor the reaction until completion.
-
Quench the reaction with water and proceed with standard workup and purification.
-
Q3: I am seeing an unexpected byproduct in my amide coupling reaction with this compound. What could it be?
A3: A common side reaction in amide coupling is the formation of a double-acylated product, where two acyl groups are attached to the nitrogen atom of this compound. This is more likely to occur if a highly reactive acylating agent is used in large excess. Another possibility, though less common, is a side reaction involving the ether linkage under harsh acidic or basic conditions, which is generally not an issue under standard amide coupling conditions.
Logical Flow for Troubleshooting Amide Coupling Side Reactions:
Caption: Troubleshooting workflow for amide coupling side reactions.
Q4: Can the ethoxy group of this compound participate in side reactions?
A4: Under typical synthetic conditions for reactions involving the amine group (e.g., amide coupling, reductive amination), the ether linkage of this compound is generally stable. However, under strongly acidic conditions and elevated temperatures, cleavage of the ether bond is possible. It is important to avoid harsh acidic conditions if the integrity of the ethoxy group is critical for the final product.
Signaling Pathways and Experimental Workflows
Reductive Amination Pathway and Potential Side Reactions:
Caption: Reductive amination pathway and common side reactions.
General Experimental Workflow for Troubleshooting Low Yield:
Caption: A systematic workflow for troubleshooting low reaction yields.
References
Technical Support Center: Purification of Crude 3-Ethoxypropylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 3-Ethoxypropylamine. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Water: As a primary amine, this compound is hygroscopic and can absorb moisture from the atmosphere.
-
Carbon Dioxide Adducts: Primary amines can react with atmospheric carbon dioxide to form carbamate (B1207046) salts, which may appear as solid precipitates.[1]
-
Unreacted Starting Materials: Depending on the synthesis method, residual starting materials such as 3-ethoxypropionitrile, ethanol, or acrylonitrile (B1666552) may be present.[2][3]
-
Side-Reaction Products: The synthesis of this compound can lead to the formation of secondary and tertiary amines through side reactions. Other potential byproducts may arise from the specific synthetic pathway employed.
Q2: What is the recommended primary purification technique for crude this compound?
A2: Vacuum fractional distillation is the most effective and commonly used method for purifying crude this compound to a high degree of purity (>99.5%).[3] This technique is preferred because it allows for the separation of components with close boiling points at a reduced temperature, which prevents thermal degradation of the amine.[4]
Q3: How can I remove water from my this compound sample before distillation?
A3: It is crucial to dry the crude this compound before distillation to prevent the formation of azeotropes and ensure efficient purification. Suitable drying agents for primary amines include:
-
Solid potassium hydroxide (B78521) (KOH)
-
Solid sodium hydroxide (NaOH)
-
Calcium oxide (CaO)
-
Barium oxide (BaO)
Calcium chloride (CaCl₂) is not recommended as it can form adducts with amines. The crude amine should be allowed to stand over the drying agent for a sufficient period, followed by decantation or filtration before proceeding with distillation.
Q4: How can I assess the purity of my purified this compound?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the compound and identify impurities by comparing the spectra to a reference.[9][10][11][12][13]
-
Karl Fischer Titration: This is the standard method for accurately quantifying water content in the final product.[14][15][16][17]
Troubleshooting Guides
Vacuum Fractional Distillation
Issue 1: Poor Separation of Impurities
-
Possible Cause: Insufficient column efficiency, incorrect reflux ratio, or distilling too quickly.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: A higher reflux ratio generally leads to better separation. Start with a higher ratio and gradually decrease it to find the optimal balance between separation efficiency and distillation time.
-
Slow Down the Distillation: Reduce the heating rate to ensure a slow and steady distillation. This allows for better equilibrium to be established between the liquid and vapor phases on each theoretical plate.[18]
-
Issue 2: Product Discoloration (Yellowing)
-
Possible Cause: Thermal degradation of the amine at high temperatures or presence of oxygen.
-
Troubleshooting Steps:
-
Reduce Distillation Temperature: Perform the distillation under a higher vacuum (lower pressure) to decrease the boiling point of this compound.[4]
-
Ensure an Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before starting the distillation to remove any oxygen. Maintain a slight positive pressure of the inert gas throughout the process.
-
Issue 3: Bumping or Unstable Boiling
-
Possible Cause: Uneven heating or lack of boiling nuclei.
-
Troubleshooting Steps:
-
Use a Stir Bar: Add a magnetic stir bar to the distillation flask to ensure smooth and even boiling.
-
Use Boiling Chips: If magnetic stirring is not possible, use fresh boiling chips. Do not add boiling chips to a hot liquid.
-
Proper Heating: Use a heating mantle with a stirrer or an oil bath for uniform heat distribution.
-
Issue 4: Inability to Achieve a Good Vacuum
-
Possible Cause: Leaks in the distillation setup.
-
Troubleshooting Steps:
-
Check All Joints: Ensure all ground glass joints are properly greased with a suitable vacuum grease and securely clamped.
-
Inspect Glassware: Check for any cracks or chips in the glassware that could cause a leak.
-
Verify Tubing and Connections: Ensure all vacuum tubing is thick-walled and free of cracks. Check that all connections are tight.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6291-85-6 | |
| Molecular Formula | C₅H₁₃NO | |
| Molecular Weight | 103.16 g/mol | |
| Boiling Point | 136-138 °C (at 760 mmHg) | [17][19] |
| Density | 0.861 g/mL at 25 °C | [17] |
| Refractive Index (n20/D) | 1.418 | [17] |
Table 2: Recommended Drying Agents for Primary Amines
| Drying Agent | Suitability | Comments |
| Potassium Hydroxide (KOH) | Excellent | Very efficient for basic compounds. |
| Sodium Hydroxide (NaOH) | Excellent | Similar to KOH. |
| Calcium Oxide (CaO) | Good | A good, economical choice. |
| Barium Oxide (BaO) | Good | Effective but less common. |
| Calcium Chloride (CaCl₂) | Unsuitable | Forms adducts with amines. |
| Magnesium Sulfate (MgSO₄) | Not Recommended | Can be slightly acidic. |
| Sodium Sulfate (Na₂SO₄) | Not Recommended | Low efficiency for amines. |
Table 3: Estimated Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 137 |
| 100 | 85 |
| 50 | 68 |
| 20 | 50 |
| 10 | 38 |
| 5 | 25 |
| 1 | 2 |
Note: These are estimated values and may vary slightly. A pressure-temperature nomograph can be used for more precise estimations.[19][20]
Experimental Protocols
Detailed Methodology for Vacuum Fractional Distillation of this compound
1. Pre-treatment (Drying):
-
Place the crude this compound in a round-bottom flask.
-
Add a suitable drying agent (e.g., solid KOH pellets, approximately 10-20 g per 100 mL of amine).
-
Stopper the flask and let it stand for at least 4 hours, preferably overnight, with occasional swirling.
-
Carefully decant or filter the dried amine into the distillation flask to separate it from the drying agent.
2. Apparatus Setup:
-
Assemble a vacuum fractional distillation apparatus. This should include a round-bottom distillation flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask (or a cow-type adapter for collecting multiple fractions), and a vacuum source with a trap.
-
Ensure all ground-glass joints are lightly greased and securely clamped.
-
Place a magnetic stir bar in the distillation flask.
-
The thermometer bulb should be positioned just below the side arm leading to the condenser.[18]
3. Distillation Procedure:
-
Begin stirring the dried crude this compound.
-
Slowly apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.[21]
-
Once the desired pressure is stable, begin heating the distillation flask using a heating mantle or oil bath.
-
Heat the flask gradually to initiate boiling.
-
Observe the temperature at the distillation head. Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This may include residual solvents or more volatile impurities.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure (refer to Table 3), switch to a clean receiving flask to collect the main product fraction.
-
Maintain a slow and steady distillation rate for optimal separation.
-
Collect the main fraction until the temperature either begins to drop or rise significantly, indicating the end of the product distillation.
-
Stop heating and allow the apparatus to cool down to room temperature before slowly releasing the vacuum.
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common issues in this compound distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. CN109369423A - The preparation method of 3- ethoxy propylamine - Google Patents [patents.google.com]
- 3. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azooptics.com [azooptics.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purity-iq.com [purity-iq.com]
- 14. Determination of water in strongly basic amines by the Karl Fischer method [jstage.jst.go.jp]
- 15. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]
- 16. hiranuma.com [hiranuma.com]
- 17. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 18. Purification [chem.rochester.edu]
- 19. organica1.org [organica1.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
How to prevent degradation of 3-Ethoxypropylamine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Ethoxypropylamine (ETOPA) to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound to ensure its stability?
A1: To maintain the quality and stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from heat, sparks, and open flames.[2] For long-term storage, blanketing the container with an inert gas, such as nitrogen or argon, is recommended to prevent exposure to air and moisture, as the compound is known to be air-sensitive.[3]
Q2: Are there any specific materials that should be avoided for storing this compound?
A2: Yes, this compound is incompatible with several materials. Contact with copper and its alloys should be strictly avoided.[4] Additionally, it should not be stored with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] Using containers made of appropriate materials, such as amber glass or a suitable plastic that does not react with amines, is advisable.
Q3: What are the visible signs of this compound degradation?
A3: this compound is a clear, colorless liquid.[6] Any change in color, such as yellowing or browning, or the formation of precipitates, can indicate degradation. A strong or unusual odor may also suggest that the compound has degraded. If any of these signs are observed, the purity of the material should be assessed before use.
Q4: How does exposure to air and moisture affect this compound?
A4: Exposure to air can lead to oxidative degradation of this compound, as is common with primary amines.[7][8] The presence of moisture can also be detrimental, as the compound is hygroscopic. Water can react with the amine or facilitate other degradation reactions. Therefore, maintaining a dry, inert atmosphere during storage is critical.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Change in color (yellowing) | Oxidation due to air exposure. | Discontinue use if color change is significant. For future prevention, ensure the container is tightly sealed and stored under an inert atmosphere. |
| Formation of solid particles | Polymerization or reaction with contaminants. | Do not use. Review storage conditions and check for potential contamination sources. Ensure the container is clean and dedicated to this compound storage. |
| Reduced purity upon analysis | Improper storage conditions (temperature, light, air exposure). | Re-evaluate storage protocol. Implement stricter controls on temperature, light, and atmospheric conditions. Consider performing a re-purification if the material is valuable and the impurities can be identified and removed. |
| Inconsistent experimental results | Degradation of the starting material. | Test the purity of the this compound stock before each use, especially if it has been stored for an extended period. Use a fresh, unopened container if possible. |
Storage Condition Summary
| Storage Condition | Recommendation | Expected Outcome |
| Temperature | Store in a cool environment. Avoid high temperatures. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | Prevents oxidation and reaction with atmospheric carbon dioxide. |
| Container | Tightly sealed, opaque (amber) glass or other non-reactive container. | Protects from light and prevents contamination. |
| Location | Well-ventilated, dry area away from incompatible chemicals. | Ensures safety and prevents accidental reactions. |
Note: The shelf life of this compound can be extended significantly by adhering to these storage conditions. However, for critical applications, it is recommended to re-analyze the purity of the compound after prolonged storage.
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 1.0 mg/mL.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for amine analysis.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes. (This program should be optimized for your specific instrument and column).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
MS Detector: Operate in full scan mode to identify potential impurities and in selected ion monitoring (SIM) mode for quantification if known impurities are targeted.
-
-
Data Analysis:
-
Calculate the peak area of this compound in the sample chromatogram.
-
Determine the concentration of any impurities by comparing their peak areas to the calibration curve of the main compound (assuming similar response factors) or by using a reference standard for the impurity if available.
-
Purity is expressed as the percentage of the main peak area relative to the total peak area of all components.
-
Note: This is a general protocol and should be validated for specificity, linearity, accuracy, and precision for this compound.
Logical Workflow for Preventing Degradation
The following diagram illustrates the key steps to prevent the degradation of this compound during storage.
Caption: Workflow for Preventing this compound Degradation.
References
- 1. alkylamines.com [alkylamines.com]
- 2. pharmastate.academy [pharmastate.academy]
- 3. This compound | 6291-85-6 [sigmaaldrich.com]
- 4. aadc.ae [aadc.ae]
- 5. This compound, 99% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 3-エトキシプロピルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. ijrpp.com [ijrpp.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
Technical Support Center: Catalyst Selection for 3-Ethoxypropylamine Hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal catalyst for the hydrogenation of 3-ethoxypropylamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of this compound?
A1: The most frequently employed catalysts for the hydrogenation of aliphatic amines like this compound are heterogeneous catalysts. These include Raney® Nickel, Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Ruthenium-based catalysts.[1][2][3][4] Each catalyst offers a different balance of reactivity, selectivity, and cost. Raney Nickel is a cost-effective and highly active catalyst often used in industrial applications.[1][2][3] Palladium and Platinum catalysts are also highly effective and widely used in laboratory settings.[1] Ruthenium catalysts are known for their ability to operate under milder conditions and their resistance to poisoning.[4]
Q2: What are the typical reaction conditions for this compound hydrogenation?
A2: Reaction conditions are highly dependent on the chosen catalyst. Generally, the reaction is carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. Pressures can range from atmospheric pressure to over 100 bar, and temperatures can vary from room temperature to 150°C or higher.[5][6] For instance, Raney Nickel hydrogenations can be performed at relatively low pressures and temperatures (below 100°C), while other catalysts might require more forcing conditions to achieve high conversion.[5]
Q3: How can I improve the selectivity of my reaction and avoid side products?
A3: Selectivity is a critical aspect of this compound hydrogenation. Common side products can arise from over-hydrogenation or side reactions. To improve selectivity, you can:
-
Optimize Catalyst Choice: Some catalysts are inherently more selective than others for specific transformations.
-
Control Reaction Parameters: Lowering the temperature and hydrogen pressure can often enhance selectivity.
-
Use Catalyst Modifiers: Additives can be used to modulate the catalyst's activity and selectivity. For example, the addition of a base can sometimes suppress side reactions.[7]
Q4: My reaction is slow or incomplete. What are the possible causes and solutions?
A4: A slow or incomplete reaction can be due to several factors:
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning by impurities in the substrate or solvent, or by sintering at high temperatures.
-
Insufficient Hydrogen: Ensure a continuous and adequate supply of hydrogen gas and check for any leaks in the system.
-
Poor Mass Transfer: In a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient stirring is crucial for good contact between the reactants and the catalyst surface.
-
Inappropriate Reaction Conditions: The temperature or pressure may be too low for the chosen catalyst to be effective.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or supply. 3. Low reaction temperature. 4. Poor stirring/agitation. 5. Catalyst poisoning (e.g., by sulfur compounds). | 1. Use a fresh batch of catalyst or regenerate the used catalyst if possible. 2. Check for leaks in the hydrogenation apparatus and ensure a constant hydrogen pressure. 3. Gradually increase the reaction temperature. 4. Increase the stirring speed to improve mass transfer. 5. Purify the substrate and solvent to remove potential catalyst poisons. |
| Low Selectivity / Formation of Byproducts | 1. Over-hydrogenation. 2. High reaction temperature or pressure. 3. Inappropriate catalyst choice. | 1. Monitor the reaction closely and stop it once the desired conversion is reached. 2. Reduce the temperature and/or hydrogen pressure. 3. Screen different catalysts to find one with higher selectivity for the desired product. |
| Catalyst Handling Issues (e.g., pyrophoricity) | Raney Nickel and sometimes Pd/C can be pyrophoric, especially after use when dry.[3][8][9] | 1. Always handle these catalysts under a solvent slurry or an inert atmosphere.[9] 2. Do not allow the catalyst to dry in the air. 3. Quench the catalyst carefully with a protocol appropriate for the specific material. |
| Inconsistent Results | 1. Variation in catalyst activity between batches. 2. Inconsistent substrate or solvent purity. 3. Variations in reaction setup and procedure. | 1. Characterize each new batch of catalyst for its activity. 2. Use starting materials of consistent and high purity. 3. Standardize the experimental procedure, including catalyst loading, solvent volume, and reaction time. |
Catalyst Performance Comparison
The following table summarizes the general performance characteristics of common catalysts for aliphatic amine hydrogenation. Please note that optimal conditions and results will vary depending on the specific substrate and experimental setup.
| Catalyst | Typical H₂ Pressure | Typical Temperature | Activity | Selectivity | Cost | Key Considerations |
| Raney® Nickel | 10 - 100 bar | 50 - 150 °C | High[2] | Moderate to High | Low[3] | Can be pyrophoric; activity can vary between batches.[3][8][9] |
| Palladium on Carbon (Pd/C) | 1 - 50 bar | 25 - 100 °C | High | High | High[3] | Prone to poisoning by sulfur and other impurities. |
| Platinum on Carbon (Pt/C) | 1 - 50 bar | 25 - 100 °C | Very High | High | High | Generally more robust than Pd/C but also more expensive. |
| Ruthenium (on support) | 10 - 70 bar | 70 - 150 °C | Moderate to High[4] | High | High | Often shows good functional group tolerance and resistance to poisoning.[4] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using Raney® Nickel
This protocol is a general guideline for the hydrogenation of this compound using W-6 Raney Nickel, a highly active form of the catalyst.[5]
! CAUTION ! Raney Nickel is pyrophoric and must be handled with care under a liquid or inert atmosphere.[3][8][9]
-
Catalyst Preparation (W-6 Raney Nickel):
-
In a fume hood, prepare a solution of sodium hydroxide (B78521) (160 g) in distilled water (600 ml) in a 2-liter Erlenmeyer flask equipped with a mechanical stirrer and a thermometer.
-
Cool the solution to 50°C in an ice bath.
-
Slowly add Raney nickel-aluminum alloy powder (125 g) in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.
-
After the addition is complete, digest the suspension at 50°C for 50 minutes with gentle stirring.
-
Carefully decant the supernatant and wash the catalyst with three 1-liter portions of distilled water. The catalyst is now ready for use as an aqueous slurry.
-
-
Hydrogenation Reaction:
-
In a suitable autoclave or high-pressure reactor, add a slurry of the prepared Raney Nickel catalyst (typically 5-10 wt% relative to the substrate) in ethanol.
-
Add the this compound substrate.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by taking aliquots for analysis (e.g., GC-MS).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
The catalyst can be separated by filtration. Keep the catalyst wet at all times.
-
Protocol 2: General Procedure for Hydrogenation using Pd/C
-
Reaction Setup:
-
To a hydrogenation flask, add 10% Pd/C catalyst (typically 1-5 mol%).
-
Add a suitable solvent (e.g., ethanol or methanol).
-
Add the this compound substrate.
-
Connect the flask to a hydrogen source (e.g., a hydrogen balloon or a pressurized line).
-
Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C).
-
Maintain a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper may be pyrophoric; do not allow it to dry completely and dispose of it properly.
-
Wash the filter cake with the reaction solvent.
-
The filtrate containing the product can then be concentrated and purified as required.
-
Visualizations
Caption: Troubleshooting workflow for low conversion in this compound hydrogenation.
Caption: Decision tree for catalyst selection based on experimental priorities.
References
- 1. echemi.com [echemi.com]
- 2. acs.org [acs.org]
- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. Hydrogenation of arenes and N-heteroaromatic compounds over ruthenium nanoparticles on poly(4-vinylpyridine): a versatile catalyst operating by a substrate-dependent dual site mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
Optimizing temperature and pressure for 3-Ethoxypropylamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Ethoxypropylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step synthesis of this compound, which involves the initial formation of 3-ethoxypropionitrile (B165598) from acrylonitrile (B1666552) and ethanol (B145695), followed by its hydrogenation.
Step 1: Synthesis of 3-Ethoxypropionitrile
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of a strong base catalyst such as sodium ethoxide, sodium hydroxide (B78521), or potassium hydroxide.[1][2] |
| Low reaction temperature. | Ensure the reaction temperature is maintained within the optimal range of 30-60 °C.[1][2] | |
| Insufficient reaction time. | Monitor the reaction progress using techniques like GC analysis and allow for sufficient time for the reaction to complete. | |
| Low Purity of 3-Ethoxypropionitrile | Presence of unreacted starting materials. | Optimize the molar ratio of ethanol to acrylonitrile (recommended range is 1.0-1.5:1).[2] Ensure controlled, dropwise addition of acrylonitrile to maintain the reaction temperature and prevent side reactions.[1] |
| Formation of byproducts. | Use a highly selective strong base catalyst and maintain the optimal temperature range to minimize side reactions. |
Step 2: Hydrogenation of 3-Ethoxypropionitrile to this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inactive or poisoned catalyst (e.g., Raney Nickel). | Use a fresh, active catalyst. Catalyst deactivation can occur due to impurities in the starting material or solvent. Ensure high purity of 3-ethoxypropionitrile. Consider using a different catalyst such as Raney cobalt, which can be more selective.[3] |
| Suboptimal temperature or pressure. | Ensure the hydrogenation is carried out within the recommended temperature range of 70-150 °C and a pressure of 3.0-6.0 MPa.[1][2] | |
| Low Selectivity (Formation of Secondary and Tertiary Amines) | Reaction of the primary amine product with the imine intermediate. | This is a common side reaction in nitrile hydrogenation.[4][5][6] The addition of an inhibitor such as ammonia (B1221849), sodium hydroxide, or potassium hydroxide can suppress the formation of secondary and tertiary amines.[1][2][7] |
| Inappropriate catalyst. | Some catalysts are more prone to promoting the formation of secondary amines. Raney Nickel or Raney Cobalt are commonly used for nitrile reduction to primary amines.[4][8] Modifying the catalyst with a strong alkaline substance can improve selectivity.[1] | |
| Incomplete Reaction | Insufficient hydrogen supply. | Ensure a continuous and adequate supply of hydrogen throughout the reaction. |
| Catalyst deactivation. | As mentioned above, use a fresh catalyst and ensure the purity of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
The synthesis is a two-step process:
-
Cyanoethylation: Acrylonitrile reacts with ethanol in the presence of a basic catalyst to form 3-ethoxypropionitrile.
-
Hydrogenation: The resulting 3-ethoxypropionitrile is then catalytically hydrogenated to yield this compound.[1][2]
Q2: What catalysts are recommended for each step?
-
Step 1 (Cyanoethylation): A strong base catalyst is required. Options include sodium hydroxide, potassium hydroxide, sodium methoxide, sodium ethoxide, and potassium methoxide.[1][2]
-
Step 2 (Hydrogenation): Raney Nickel is a common and effective catalyst for the reduction of nitriles.[4][8] Raney Cobalt can also be used and may offer higher selectivity towards the primary amine.[3] The catalyst can be modified with a strong alkaline substance to improve selectivity.[1]
Q3: What are the optimal temperature and pressure conditions?
-
Step 1 (Cyanoethylation): The reaction is typically carried out at a temperature between 20-80 °C, with a preferred range of 30-60 °C.[1][2]
-
Step 2 (Hydrogenation): This step requires higher temperatures and pressures. The recommended temperature range is 70-150 °C, and the hydrogen pressure should be maintained between 3.0 and 6.0 MPa.[1][2]
Q4: How can I minimize the formation of secondary and tertiary amine byproducts during hydrogenation?
The formation of secondary and tertiary amines is a significant challenge in nitrile hydrogenation. To enhance the selectivity for the primary amine, an inhibitor should be added to the reaction mixture.[4][5][6][7] Effective inhibitors include ammonia, sodium hydroxide, potassium hydroxide, and liquid ammonia.[1][2] These basic additives help to suppress the side reactions that lead to the formation of these impurities.
Q5: What are the recommended work-up and purification procedures?
After the hydrogenation is complete, the catalyst should be filtered off. The final product, this compound, is typically purified by vacuum distillation to achieve a high purity of over 99.5%.[1]
Data Presentation
Table 1: Optimal Reaction Conditions for this compound Synthesis
| Parameter | Step 1: Synthesis of 3-Ethoxypropionitrile | Step 2: Hydrogenation |
| Temperature | 30-60 °C | 70-150 °C |
| Pressure | Atmospheric | 3.0-6.0 MPa |
| Catalyst | Strong base (e.g., NaOH, NaOEt) | Raney Nickel or Raney Cobalt |
| Inhibitor | Not applicable | Ammonia, NaOH, KOH |
| Solvent | Excess Ethanol | Not specified, often neat or in a suitable solvent |
Experimental Protocols
Step 1: Synthesis of 3-Ethoxypropionitrile
-
To a reactor, add ethanol and a catalytic amount of a strong base (e.g., sodium ethoxide).
-
Control the temperature of the reactor to be within 30-60 °C.
-
Slowly add acrylonitrile dropwise to the reactor while maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for a specified period until the reaction is complete (monitor by GC).
Step 2: Hydrogenation of 3-Ethoxypropionitrile
-
Transfer the crude 3-ethoxypropionitrile to a high-pressure autoclave.
-
Add the hydrogenation catalyst (e.g., Raney Nickel) and an inhibitor (e.g., ammonia or sodium hydroxide).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Heat the reactor to 70-150 °C and introduce hydrogen to maintain a pressure of 3.0-6.0 MPa.
-
Continue the reaction with vigorous stirring until the uptake of hydrogen ceases.
-
Cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the crude this compound by vacuum distillation.
Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 2. CN109369423A - The preparation method of 3- ethoxy propylamine - Google Patents [patents.google.com]
- 3. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
Technical Support Center: 3-Ethoxypropylamine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Ethoxypropylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for this compound?
A1: The most common industrial synthesis route is a two-step process. The first step is the cyanoethylation of ethanol (B145695) with acrylonitrile (B1666552) to produce 3-ethoxypropionitrile (B165598). This is followed by the catalytic hydrogenation of the nitrile group to the primary amine, this compound.[1][2]
Q2: What are the main challenges when scaling up this process?
A2: The primary challenges include managing the hazardous properties of acrylonitrile, controlling side reactions during both the cyanoethylation and hydrogenation steps, ensuring high selectivity towards the primary amine in the hydrogenation stage, catalyst deactivation, and efficient purification of the final product to remove closely related impurities.[3][4]
Q3: What are the key safety concerns associated with the production of this compound?
A3: The primary safety concerns revolve around the handling of acrylonitrile, which is a flammable, toxic, and highly reactive monomer prone to explosive polymerization.[5] Additionally, the hydrogenation step is typically carried out at high pressure and temperature with flammable hydrogen gas, requiring robust engineering controls. This compound itself is corrosive and can cause skin and eye irritation.[5]
Troubleshooting Guides
Section 1: Cyanoethylation of Ethanol
Problem 1.1: Low yield of 3-ethoxypropionitrile.
-
Possible Cause 1: Ineffective Catalyst. The cyanoethylation reaction is base-catalyzed.[6] Insufficient catalyst concentration or a deactivated catalyst can lead to slow or incomplete reactions.
-
Solution: Ensure the appropriate catalyst (e.g., sodium ethoxide, potassium hydroxide) is used at the correct concentration. If using a solid base catalyst, ensure it is properly activated and not poisoned.
-
-
Possible Cause 2: Suboptimal Reaction Temperature. The reaction is exothermic. Poor temperature control can affect the reaction rate and lead to side reactions.
-
Solution: Maintain the recommended reaction temperature, typically around 50°C, using an efficient cooling system to dissipate the heat of reaction.[1]
-
-
Possible Cause 3: Impure Reactants. Water or other impurities in the ethanol or acrylonitrile can consume the catalyst or lead to unwanted side reactions.
-
Solution: Use anhydrous ethanol and high-purity acrylonitrile.
-
Problem 1.2: Formation of byproducts during cyanoethylation.
-
Possible Cause 1: Dimerization/Polymerization of Acrylonitrile. This is more likely at higher temperatures or in the presence of certain impurities.
-
Solution: Maintain strict temperature control and ensure the absence of radical initiators.
-
-
Possible Cause 2: Formation of Bis(2-cyanoethyl) ether. This can occur if water is present, leading to the formation of 2-cyanoethanol, which can then react further.
-
Solution: Ensure anhydrous reaction conditions.
-
Section 2: Hydrogenation of 3-Ethoxypropionitrile
Problem 2.1: Low selectivity for the primary amine (this compound) and formation of secondary and tertiary amines.
-
Possible Cause 1: Inappropriate Catalyst. The choice of catalyst is crucial for selectivity. While Raney Nickel and Cobalt are commonly used, their performance can vary.[3][7][8]
-
Solution: Raney Cobalt often shows higher selectivity to primary amines compared to Raney Nickel under similar conditions. Palladium-based catalysts can also be used, but may require specific additives to achieve high primary amine selectivity.[3]
-
-
Possible Cause 2: Lack of Selectivity-Enhancing Additives. The reaction of the intermediate imine with the final primary amine product leads to the formation of secondary and tertiary amines. This is a major challenge in nitrile hydrogenation.[3][9][10]
-
Solution: The addition of a base such as sodium hydroxide (B78521), potassium hydroxide, or the use of excess ammonia (B1221849) is a common industrial practice to suppress the formation of secondary and tertiary amines.[1][3][9] These additives are thought to inhibit the condensation reactions that lead to byproduct formation.
-
-
Possible Cause 3: High Reaction Temperature. Higher temperatures can favor the formation of secondary and tertiary amines.
-
Solution: Optimize the reaction temperature. A typical range is 70-150°C.[1] Lowering the temperature, while potentially slowing the reaction rate, can significantly improve selectivity.
-
Problem 2.2: Catalyst deactivation.
-
Possible Cause 1: Poisoning. Sulfur compounds, halogens, or other impurities in the 3-ethoxypropionitrile feed can poison the catalyst.
-
Solution: Ensure the purity of the starting material. Consider using a guard bed to remove potential catalyst poisons before the reactor.
-
-
Possible Cause 2: Sintering. Operating at excessively high temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.
-
Solution: Maintain the reaction temperature within the recommended range for the specific catalyst.
-
-
Possible Cause 3: Leaching. For supported catalysts, the active metal may leach into the reaction medium under certain conditions. For Raney-type catalysts, metal leaching is also a possibility.
-
Solution: Ensure the reaction conditions (pH, solvent, temperature) are compatible with the catalyst system.
-
Section 3: Purification
Problem 3.1: Difficulty in separating impurities by vacuum distillation.
-
Possible Cause 1: Closely Boiling Impurities. Secondary and tertiary amines formed during hydrogenation often have boiling points close to that of this compound, making separation by distillation challenging.[3]
-
Solution: Optimize the hydrogenation step to minimize the formation of these impurities. Use a distillation column with high theoretical plates and optimize the reflux ratio to enhance separation.
-
-
Possible Cause 2: Azeotrope Formation. Some impurities may form azeotropes with the product, making complete separation by simple distillation impossible.
-
Solution: Investigate the potential for azeotrope formation. If present, consider alternative purification techniques such as extractive distillation or chemical treatment to remove the problematic impurity.
-
-
Possible Cause 3: Thermal Degradation. this compound may degrade at high temperatures, even under vacuum. Studies on the similar 3-Methoxypropylamine show decomposition can occur at elevated temperatures.[11]
-
Solution: Use a high-efficiency vacuum system to lower the boiling point as much as possible. Minimize the residence time of the product in the reboiler of the distillation column.
-
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Cyanoethylation of Ethanol | Hydrogenation of 3-Ethoxypropionitrile |
| Catalyst | Strong base (e.g., NaOH, NaOMe)[1] | Raney Nickel or Raney Cobalt[1][7][8] |
| Temperature | ~ 50 °C[1] | 70 - 150 °C[1] |
| Pressure | Atmospheric | 3.0 - 6.0 MPa (30 - 60 bar)[1] |
| Key Additives | - | Ammonia or aqueous base (e.g., NaOH)[1][3] |
| Intermediate Purity | > 97%[1] | - |
| Final Purity | - | > 99.5% after distillation[1] |
Table 2: Impact of Catalysts and Additives on Nitrile Hydrogenation Selectivity (General Trends)
| Catalyst | Additive | Primary Amine Selectivity | Comments |
| Raney Nickel | None | Moderate | Significant formation of secondary/tertiary amines.[3] |
| Raney Nickel | Ammonia | High | Ammonia effectively suppresses side reactions.[3][9] |
| Raney Cobalt | None | High | Generally more selective to primary amines than un-promoted Nickel.[3][4] |
| Raney Cobalt | Aqueous Base (e.g., NaOH) | Very High | The combination of a selective catalyst and a basic additive provides excellent results.[3] |
| Palladium/Carbon | None | Low | Tends to favor secondary/tertiary amine formation.[3] |
| Palladium/Carbon | Acidic Additive (e.g., NaH2PO4) | High | Can achieve high selectivity under specific biphasic conditions.[3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethoxypropionitrile (Lab Scale)
-
To a stirred solution of ethanol, add a catalytic amount of a strong base (e.g., 0.2-2% by weight of sodium hydroxide).[1]
-
Carefully control the temperature of the mixture to 50°C using a water bath.
-
Slowly add acrylonitrile dropwise to the ethanol solution, ensuring the temperature does not exceed the set point due to the exothermic nature of the reaction.
-
After the addition is complete, maintain the reaction mixture at 50°C for several hours until the reaction is complete (monitor by GC).
-
Upon completion, neutralize the catalyst with an acid.
-
Remove the excess ethanol by distillation.
-
The resulting crude 3-ethoxypropionitrile can be purified by vacuum distillation.
Protocol 2: Hydrogenation of 3-Ethoxypropionitrile to this compound (Lab Scale)
-
Charge a high-pressure autoclave with 3-ethoxypropionitrile, a suitable solvent (e.g., ethanol), the hydrogenation catalyst (e.g., Raney Nickel or Raney Cobalt, 2-10% by weight), and a basic additive (e.g., aqueous sodium hydroxide or liquid ammonia).[1]
-
Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3.0-6.0 MPa).[1]
-
Heat the mixture to the target temperature (e.g., 70-150°C) with vigorous stirring.[1]
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude this compound can then be purified by vacuum distillation.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Formation of byproducts during nitrile hydrogenation.
Caption: Troubleshooting logic for low primary amine selectivity.
References
- 1. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pp.bme.hu [pp.bme.hu]
- 4. researchgate.net [researchgate.net]
- 5. 3-ETHOXY PROPYLAMINE (ETOPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 6. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 7. Hydrogenation Catalysts [grace.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial 3-Ethoxypropylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Ethoxypropylamine. The following sections detail common impurities, purification protocols, and data to ensure the high purity of this compound required for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial this compound?
A1: Commercial this compound is typically synthesized by the cyanoethylation of ethanol (B145695) with acrylonitrile (B1666552) to yield 3-ethoxypropionitrile, followed by catalytic hydrogenation.[1][2] Consequently, common impurities may include:
-
Unreacted Starting Materials: Ethanol and acrylonitrile.
-
Intermediate: 3-Ethoxypropionitrile.
-
By-products of Hydrogenation: N-(3-Ethoxypropyl)-3-ethoxypropionamide, bis(3-ethoxypropyl)amine.
-
Water: Introduced during synthesis or absorbed from the atmosphere.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Nickel, Palladium).
Q2: My this compound has a slight yellow tint. What could be the cause?
A2: A yellow discoloration in this compound is often indicative of degradation products or high-boiling point impurities. These can arise from side reactions during synthesis or from prolonged storage, especially if exposed to air or light.
Q3: I suspect my this compound is wet. How can I confirm this and remove the water?
A3: The presence of water can be confirmed by Karl Fischer titration. To remove water, you can employ chemical drying agents or azeotropic distillation. For detailed procedures, refer to the Experimental Protocols section.
Q4: Can I purify this compound by simple distillation?
A4: Simple distillation may not be sufficient to separate impurities with boiling points close to that of this compound. Fractional vacuum distillation is the recommended method for achieving high purity.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Broad boiling point range during distillation. | Presence of multiple impurities with varying boiling points. | Perform fractional vacuum distillation for better separation. |
| Product is cloudy after purification. | Presence of moisture or insoluble impurities. | Dry the product using a suitable drying agent (e.g., KOH pellets) and filter before distillation. |
| Low recovery yield after distillation. | Distillation temperature is too high, causing decomposition. The vacuum is too low, leading to product loss. | Optimize the distillation conditions by using a lower pressure (vacuum) to reduce the boiling point. Ensure all joints in the distillation apparatus are properly sealed. |
| Product purity does not improve significantly after a single distillation. | Impurities have very close boiling points to the product (azeotrope formation). | Consider alternative purification methods such as extractive workup or preparative chromatography. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 103.16 | 136-138 | 0.861 |
| Ethanol | 46.07 | 78 | 0.789 |
| Acrylonitrile | 53.06 | 77-79 | 0.806 |
| 3-Ethoxypropionitrile | 99.13 | 146-148 | 0.893 |
| Water | 18.02 | 100 | 0.997 |
Table 2: Typical Purity Levels of this compound Before and After Purification
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Recovery Yield (%) |
| Fractional Vacuum Distillation | 95.0 | >99.5 | 85-95 |
| Chemical Drying followed by Distillation | 95.0 (with 0.5% water) | >99.5 (with <0.05% water) | 80-90 |
| Extractive Workup followed by Distillation | 90.0 | >99.0 | 75-85 |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is effective for separating impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a Vigreux column of at least 30 cm in length. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Drying (Optional but Recommended): If the amine is wet, pre-dry it by stirring over potassium hydroxide (B78521) (KOH) pellets for several hours, then decant the amine into the distillation flask.
-
Distillation:
-
Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect and discard the initial fraction (forerun), which may contain low-boiling impurities.
-
Collect the main fraction at a constant temperature and pressure. The boiling point of this compound will be lower under vacuum.
-
Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities and potential decomposition.
-
-
Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture absorption and oxidation.
Protocol 2: Chemical Drying
This protocol is for removing water from this compound.
-
Selection of Drying Agent: For amines, basic drying agents are preferred. Potassium hydroxide (KOH) or calcium hydride (CaH₂) are suitable. Do not use acidic or neutral drying agents like calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄) as they can react with the amine.
-
Procedure:
-
In a round-bottom flask, add the commercial this compound.
-
Add the chosen drying agent (e.g., KOH pellets, approximately 10-20 g per 100 mL of amine).
-
Stir the mixture at room temperature for 4-12 hours.
-
Decant or filter the dried amine from the drying agent.
-
-
Verification: Check the water content using Karl Fischer titration to ensure it meets the required specifications.
Mandatory Visualization
Caption: Workflow for selecting the appropriate purification method for this compound.
References
Green Synthesis of 3-Ethoxypropylamine: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for green chemistry approaches to the synthesis of 3-ethoxypropylamine. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry approaches for synthesizing this compound?
A1: Green chemistry strategies for this compound synthesis focus on improving upon the traditional method of Michael addition of ethanol (B145695) to acrylonitrile (B1666552) followed by nitrile hydrogenation. The main green alternatives include:
-
Catalytic Reductive Amination of 3-Ethoxypropanal (B1330410): This method involves the reaction of 3-ethoxypropanal with ammonia (B1221849) in the presence of a catalyst and a reducing agent. It is considered green as it can start from a bio-based precursor and often utilizes catalytic processes.
-
Direct Catalytic Amination of 3-Ethoxypropanol: This approach directly converts 3-ethoxypropanol to this compound using a catalyst and ammonia, eliminating the need for an intermediate oxidation step. This "hydrogen-borrowing" methodology is highly atom-economical.
-
Biocatalytic Synthesis: Utilizing enzymes such as transaminases to convert a suitable precursor, like 3-ethoxypropanal, into this compound offers a highly selective and environmentally benign route operating under mild conditions.
Q2: What are the common side products in the synthesis of this compound, and how can they be minimized?
A2: The formation of secondary and tertiary amines is a common issue, particularly in the catalytic hydrogenation of 3-ethoxypropionitrile (B165598) and the reductive amination of 3-ethoxypropanal. To minimize these byproducts, it is recommended to use an excess of ammonia and to select catalysts that favor the formation of primary amines, such as Raney nickel or cobalt catalysts.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves distillation. Given its basic nature, an initial wash with an aqueous solution of an inorganic base can help remove acidic impurities. For laboratory scale, column chromatography may be applicable, though distillation is more common for this volatile amine.
Troubleshooting Guides
Route 1: Improved Traditional Synthesis via Catalytic Hydrogenation of 3-Ethoxypropionitrile
Issue 1: Low Yield of this compound
-
Possible Cause: Incomplete hydrogenation of the nitrile.
-
Solution: Increase the hydrogen pressure and/or reaction temperature within the recommended range for the catalyst. Ensure the catalyst is active and has not been poisoned.
-
-
Possible Cause: Catalyst deactivation.
-
Solution: Use fresh catalyst or regenerate the catalyst according to the manufacturer's instructions. Ensure all reagents and solvents are free of catalyst poisons such as sulfur compounds.
-
Issue 2: Formation of Secondary and Tertiary Amines
-
Possible Cause: Reaction of the intermediate imine with the product primary amine.
-
Solution: Increase the molar excess of ammonia. This will favor the reaction of the imine with ammonia over the product amine. Using a supported catalyst can also sometimes reduce the formation of higher amines.
-
Route 2: Green Approach via Reductive Amination of 3-Ethoxypropanal
Issue 1: Low Conversion of 3-Ethoxypropanal
-
Possible Cause: Inefficient imine formation.
-
Solution: Ensure the reaction conditions are suitable for imine formation. For some systems, the removal of water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the imine.
-
-
Possible Cause: Inactive reducing agent or catalyst.
-
Solution: Verify the activity of your reducing agent (e.g., NaBH₄, H₂) and catalyst. For catalytic hydrogenation, ensure the catalyst is properly activated and not poisoned.
-
Issue 2: Formation of 3-Ethoxypropanol as a Byproduct
-
Possible Cause: Reduction of the aldehyde before amination.
-
Solution: Choose a reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions. In catalytic hydrogenation, optimizing the reaction conditions (temperature, pressure, solvent) can improve selectivity.
-
Route 3: Green Approach via Direct Amination of 3-Ethoxypropanol
Issue 1: Low Conversion of 3-Ethoxypropanol
-
Possible Cause: Inefficient "hydrogen borrowing" by the catalyst.
-
Solution: This reaction is highly dependent on the catalyst. Ensure you are using a catalyst known for alcohol amination (e.g., Ru, Ir, or Ni-based catalysts). The reaction temperature is also critical and may need to be optimized.
-
-
Possible Cause: Catalyst deactivation by water produced during the reaction.
-
Solution: Some catalytic systems are sensitive to water. Running the reaction in a solvent that allows for azeotropic removal of water can be beneficial.
-
Experimental Protocols
Protocol 1: Improved Traditional Synthesis via Catalytic Hydrogenation of 3-Ethoxypropionitrile
This protocol is based on a patented environmentally improved industrial method.
-
Synthesis of 3-Ethoxypropionitrile:
-
In a reactor, add 200g of ethanol and 1.8g of sodium ethoxide.
-
With stirring, slowly add 210g of acrylonitrile, controlling the temperature at 45°C.
-
Maintain the temperature for 3 hours after the addition is complete. The conversion to 3-ethoxypropionitrile is typically >98%.
-
-
Hydrogenation to this compound:
-
Prepare the catalyst by adding 20g of Raney nickel to 100g of a 0.5% potassium hydroxide (B78521) solution and stirring for two hours. Wash the catalyst with deionized water.
-
Transfer the 3-ethoxypropionitrile and the prepared Raney nickel catalyst to an autoclave.
-
Pressurize the autoclave with nitrogen and then with hydrogen.
-
Add 80g of liquid ammonia.
-
Heat the mixture to 85°C and maintain a hydrogen pressure of 3.6 MPa.
-
After approximately 5 hours, the reaction should be complete, yielding this compound with a selectivity of over 94%.
-
The final product is purified by vacuum distillation.
-
Protocol 2: Reductive Amination of 3-Ethoxypropanal (Hypothetical Green Route)
This hypothetical protocol is based on general procedures for the reductive amination of aliphatic aldehydes.
-
Reaction Setup:
-
To a solution of 3-ethoxypropanal (1.0 eq.) in methanol (B129727), add a solution of ammonia in methanol (7.0 eq.).
-
Add a suitable catalyst, for example, 5 mol% of a nickel-based catalyst.
-
-
Hydrogenation:
-
Transfer the mixture to a high-pressure reactor.
-
Pressurize the reactor with hydrogen to 50 bar.
-
Stir the reaction at 80°C for 24 hours.
-
-
Work-up and Purification:
-
After cooling and depressurizing the reactor, filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield this compound.
-
Data Presentation
| Synthesis Route | Starting Materials | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) | Green Chemistry Considerations |
| Improved Traditional | 3-Ethoxypropionitrile, H₂, NH₃ | Modified Raney Nickel | 85 | 3.6 | ~90 | >94 | Catalyst and solvent recycling improves sustainability. Still uses acrylonitrile. |
| Reductive Amination | 3-Ethoxypropanal, NH₃, H₂ | Nickel-based catalyst | 80 | 5.0 | (Est. 70-85) | (Variable) | Can utilize bio-based 3-ethoxypropanal. Catalytic process. |
| Direct Amination | 3-Ethoxypropanol, NH₃ | Ru, Ir, or Ni catalyst | 120-160 | (Variable) | (Est. 60-80) | (Variable) | High atom economy ("hydrogen borrowing"). Avoids oxidation/reduction steps. |
Visualizations
Caption: Workflow for the improved traditional synthesis of this compound.
Caption: Green synthesis of this compound via reductive amination.
Technical Support Center: Bayesian Optimization for Reactions Involving 3-Ethoxypropylamine
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Bayesian optimization for chemical reactions involving 3-Ethoxypropylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it useful for reactions with this compound?
A1: Bayesian optimization is a powerful machine learning technique for optimizing complex, multi-dimensional problems, such as chemical reactions.[1][2][3] It is particularly advantageous when experiments are time-consuming or expensive to run. For reactions involving this compound, which can be sensitive to various parameters, Bayesian optimization can efficiently explore the vast reaction space to identify optimal conditions (e.g., temperature, concentration, catalyst loading) with significantly fewer experiments compared to traditional trial-and-error methods.[1][4] This data-driven approach helps to maximize yield, minimize by-products, and accelerate process development.[5]
Q2: What types of reactions involving this compound are suitable for Bayesian optimization?
A2: Bayesian optimization can be applied to a wide range of reactions where this compound acts as a nucleophile or a building block. A prime example is C-N cross-coupling reactions to form substituted amines, a common transformation in medicinal chemistry.[1][6] Other suitable reactions include amide bond formations, reductive aminations, and the synthesis of various heterocyclic compounds. The key criterion is that the reaction outcome (e.g., yield, selectivity) can be quantitatively measured.
Q3: What are the key parameters to consider when setting up a Bayesian optimization for a this compound reaction?
A3: The parameters to optimize will depend on the specific reaction. However, a general set of variables for a typical C-N coupling or amidation reaction would include:
-
Continuous Variables:
-
Temperature (°C)
-
Reaction Time (hours)
-
Concentration (M)
-
Equivalents of this compound
-
Catalyst Loading (mol%)
-
-
Categorical Variables:
-
Catalyst Type
-
Ligand Type
-
Solvent
-
Base
-
Q4: What data is required to start a Bayesian optimization campaign?
A4: Bayesian optimization algorithms can start with a very small initial dataset, often as few as 5-10 experiments.[7] This initial set of experiments should ideally sample the parameter space broadly to provide the algorithm with a preliminary understanding of the reaction landscape. The results from these initial runs (e.g., yield, impurity levels) are used to build the first statistical model, which then guides the selection of subsequent experiments.
Troubleshooting Guide
Problem 1: Low or no product yield in an amide coupling reaction with this compound.
| Possible Cause | Troubleshooting Step |
| Ineffective coupling reagent | Some coupling reagents may be incompatible with this compound or the carboxylic acid substrate. Consult the literature for recommended coupling agents for primary amines. Consider reagents like HATU, HOBt/EDC, or T3P.[8][9] |
| Poor activation of the carboxylic acid | Ensure the carboxylic acid is fully activated before the addition of this compound. This can be influenced by the choice of activating agent and reaction conditions. |
| Steric hindrance | If either the carboxylic acid or this compound is sterically hindered, the reaction rate may be significantly reduced. Consider increasing the reaction temperature or using a less sterically demanding coupling reagent. |
| Incorrect stoichiometry | Ensure the correct molar ratios of coupling reagents, base, and reactants are used. An excess of either the amine or the acid can sometimes be beneficial. |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction. Ensure a suitable solvent that dissolves all reactants and reagents is used. Common solvents for amide coupling include DMF, DCM, and THF. |
Problem 2: Formation of multiple products or significant by-products.
| Possible Cause | Troubleshooting Step |
| Over-alkylation of this compound | As a primary amine, this compound can undergo further reaction with the electrophile to form secondary and tertiary amines.[10][11] This is particularly common in alkylation reactions. To minimize this, use a larger excess of this compound relative to the electrophile. |
| Side reactions with the solvent or base | The chosen solvent or base may not be inert under the reaction conditions. For example, using a nucleophilic base could lead to undesired side products. Consider using a non-nucleophilic base like DIEA. |
| Decomposition of starting materials or product | The reaction temperature may be too high, leading to the degradation of sensitive functional groups. Try running the reaction at a lower temperature for a longer duration. |
| Impure starting materials | Impurities in the this compound or other reactants can lead to unexpected side reactions. Ensure the purity of all starting materials before use. |
Problem 3: The Bayesian optimization algorithm is not converging to an optimal solution.
| Possible Cause | Troubleshooting Step |
| Parameter ranges are too narrow or too wide | If the defined search space for the parameters is too restrictive, the true optimum may lie outside this range. Conversely, if the range is too broad, the algorithm may struggle to efficiently explore the space. Re-evaluate the parameter ranges based on chemical intuition and literature precedents. |
| Insufficient number of initial experiments | A very small initial dataset may not provide enough information for the algorithm to build an accurate model. Consider adding a few more diverse initial data points. |
| Inappropriate acquisition function | The acquisition function guides the selection of the next experiment. Different acquisition functions balance exploration (sampling uncertain regions) and exploitation (sampling regions with predicted high performance) differently. Trying a different acquisition function (e.g., Expected Improvement, Upper Confidence Bound) might improve performance. |
| High experimental noise | If there is significant variability in the experimental results for the same reaction conditions, it can be difficult for the algorithm to discern the true relationship between parameters and outcome. Ensure consistent experimental execution and accurate analytical measurements. |
Experimental Protocols
General Protocol for Bayesian Optimization of a Buchwald-Hartwig Amination with this compound
This protocol outlines a general workflow for optimizing a palladium-catalyzed C-N cross-coupling reaction between an aryl halide and this compound using Bayesian optimization.
1. Define the Parameter Space:
Based on literature precedence and chemical knowledge, define the continuous and categorical variables to be explored.
| Parameter | Type | Range / Options |
| Temperature | Continuous | 60 - 120 °C |
| Catalyst Loading | Continuous | 0.5 - 2.5 mol% |
| Ligand:Palladium Ratio | Continuous | 1:1 - 3:1 |
| Base Equivalents | Continuous | 1.5 - 3.0 |
| Solvent | Categorical | Toluene, Dioxane, THF |
| Base | Categorical | NaOtBu, K2CO3, Cs2CO3 |
| Ligand | Categorical | XPhos, SPhos, RuPhos |
2. Initial Experiment Design (Design of Experiments - DoE):
Select an initial set of 8-10 experiments that provide a good coverage of the defined parameter space. A Latin Hypercube Sampling (LHS) design is often a good choice for this purpose.
3. Experimental Execution:
-
To a dried reaction vessel, add the aryl halide (1.0 mmol), palladium catalyst (as per the DoE), and ligand (as per the DoE).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add the chosen solvent and base (as per the DoE).
-
Add this compound (1.2 mmol, 1.2 equivalents).
-
Heat the reaction mixture to the specified temperature for the designated time.
-
After cooling to room temperature, quench the reaction and analyze the yield of the desired product using a suitable analytical technique (e.g., HPLC, GC-MS with an internal standard).
4. Data Input and Bayesian Optimization Loop:
-
Input the results (yields) from the initial experiments into the Bayesian optimization software.
-
The software will build a surrogate model of the reaction landscape and suggest the next set of experimental conditions to perform based on the chosen acquisition function.
-
Perform the suggested experiment, record the result, and add it to the dataset.
-
Repeat this iterative process until the algorithm converges on an optimal set of conditions or a predefined experimental budget is reached.
Visualizations
Caption: Workflow for Bayesian optimization of a chemical reaction.
Caption: Logical flow for troubleshooting common reaction issues.
References
- 1. Bayesian Optimization as a Sustainable Strategy for Early-Stage Process Development? A Case Study of Cu-Catalyzed C–N Coupling of Sterically Hindered Pyrazines (2023) | Elena Braconi | 16 Citations [scispace.com]
- 2. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Collection - Bayesian Optimization as a Sustainable Strategy for Early-Stage Process Development? A Case Study of Cu-Catalyzed CâN Coupling of Sterically Hindered Pyrazines - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Enhancing Selectivity in 3-Ethoxypropylamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-ethoxypropylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the selectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used as a nucleophile?
This compound is a versatile primary amine and is commonly used as a nucleophile in a variety of organic reactions, including:
-
N-Acylation: Formation of amides by reacting with acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Michael Addition (Conjugate Addition): Addition to α,β-unsaturated carbonyl compounds.
-
Nucleophilic Substitution: Reaction with alkyl halides, though this can be prone to over-alkylation.
Q2: I am observing low yield and multiple products in my N-acylation reaction with an acyl chloride. What are the likely causes and solutions?
Low yields and the formation of multiple products in N-acylation reactions are common issues. Here are some potential causes and troubleshooting steps:
-
Side Reactions: The highly reactive acyl chloride can react with moisture or other nucleophiles present in the reaction mixture. Ensure all glassware is dry and use an anhydrous solvent.
-
Stoichiometry: An excess of the amine can lead to the formation of byproducts. Start with a 1:1 molar ratio of this compound to the acyl chloride and adjust as needed. The addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often recommended to scavenge the HCl byproduct, which can otherwise form an unreactive ammonium (B1175870) salt with the starting amine.
-
Reaction Temperature: These reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize side reactions.
-
Purity of Reagents: Ensure the this compound and acyl chloride are of high purity. Impurities can interfere with the reaction.
Q3: How can I prevent the formation of tertiary amines and quaternary ammonium salts during reductive amination?
The formation of over-alkylated products is a common challenge in reductive amination. To favor the formation of the desired secondary amine, consider the following strategies:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine intermediate over the starting carbonyl compound. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the preferred reagent for this reason, as it is less reactive towards aldehydes and ketones than other borohydrides like NaBH₄.[1]
-
Reaction Conditions: Running the reaction at a lower temperature can help to control the rate of the subsequent alkylation of the desired secondary amine product.
-
Stoichiometry: Using a slight excess of the carbonyl compound relative to the this compound can help to ensure that the primary amine is consumed before significant over-alkylation of the product occurs.
Q4: My Michael addition reaction is giving a mixture of 1,2- and 1,4-addition products. How can I improve the selectivity for the desired 1,4-adduct?
The competition between 1,2-addition (to the carbonyl group) and 1,4-addition (conjugate addition) is influenced by several factors:
-
Reaction Conditions: Thermodynamic control, which favors the more stable 1,4-adduct, is promoted by using a protic solvent, a weaker base, and higher reaction temperatures. Kinetic control, which may favor the 1,2-adduct, is promoted by aprotic solvents, strong bases, and low temperatures.
-
Nature of the Michael Acceptor: Steric hindrance around the carbonyl group of the α,β-unsaturated compound will favor 1,4-addition.
-
Catalyst: The use of a Lewis acid catalyst can activate the Michael acceptor and enhance the selectivity for 1,4-addition.
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Poor quality of this compound | Verify the purity of the amine by NMR or GC-MS. If necessary, purify by distillation. |
| Inactive catalyst or reagent | Use fresh catalyst or reagent. For reductive amination, ensure the reducing agent has not decomposed. |
| Incorrect reaction temperature | Some reactions require heating to overcome the activation energy. If the reaction is slow at room temperature, consider gradually increasing the temperature while monitoring for side product formation. |
| Inappropriate solvent | The solvent can significantly impact reaction rates and selectivity. Consult the literature for recommended solvents for the specific reaction type. Consider solvent polarity and solubility of reactants. |
| Formation of unreactive salt | In reactions that produce an acid byproduct (e.g., N-acylation with acyl chlorides), the starting amine can be protonated, rendering it non-nucleophilic. Add a non-nucleophilic base to neutralize the acid. |
Problem: Poor Selectivity (Mixture of Products)
| Possible Cause | Troubleshooting Steps |
| Over-alkylation (in reductive amination) | Use a selective reducing agent like NaBH(OAc)₃.[1] Adjust the stoichiometry to use a slight excess of the carbonyl compound. |
| Di-acylation (in N-acylation) | Use a controlled amount of the acylating agent (starting with a 1:1 ratio). Run the reaction at a lower temperature to moderate reactivity. |
| Competitive 1,2- vs. 1,4-addition (Michael) | To favor 1,4-addition, use a protic solvent and a mild base. Consider the use of a Lewis acid catalyst. |
| Side reactions due to high temperature | Reactions often become less selective at higher temperatures.[2] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
Data Presentation
The following tables provide representative data on how reaction parameters can influence the yield and selectivity of common reactions involving primary amines. While not specific to this compound, these trends are generally applicable and can guide your optimization efforts.
Table 1: Effect of Solvent on the Yield of a Three-Component Reaction Involving a Primary Amine
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Room Temp | 6 | Trace |
| 2 | Water | 10-15 | 7 | 25 |
| 3 | DMF | Room Temp | 6 | Trace |
| 4 | DMF | 10-15 | 7 | 18 |
| 5 | CH₂Cl₂ | 10-15 | 7 | 55 |
| 6 | Ethanol | 10-15 | 7 | 70 |
| 7 | THF | 10-15 | 7 | 80 |
| 8 | THF | 10-15 | 7 | 89 (with 1.2 eq. of amine) |
Table 2: Influence of Temperature on Amide Synthesis Yield and Purity
| Temperature (°C) | Solvent | Crude Yield (%) | Product Purity (%) |
| 75 | Water | 45.2 | 89.2 |
| 100 | Water | 48.1 | 92.3 |
| 125 | Water | 55.6 | 90.1 |
| 150 | Water | 60.2 | 88.7 |
| 75 | Ethyl Acetate | 58.3 | 85.6 |
| 100 | Ethyl Acetate | 65.1 | 89.9 |
| 125 | Ethyl Acetate | 70.4 | 87.2 |
| 150 | Ethyl Acetate | 72.8 | 84.5 |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane, 10 mL) is added this compound (1.1 mmol).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) is added in one portion.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for N-Acylation with an Acyl Chloride
-
This compound (1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.2 mmol) are dissolved in an anhydrous solvent (e.g., dichloromethane, 10 mL) in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
The acyl chloride (1.05 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched with water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization.
Visualizations
Caption: Reductive amination pathway leading to the desired secondary amine and a potential side product.
References
Stability issues of 3-Ethoxypropylamine in acidic vs basic media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Ethoxypropylamine (EOPA) in acidic and basic media. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound (EOPA) in aqueous solutions?
A1: The main stability concern for EOPA in aqueous solutions is the acid-catalyzed hydrolysis of its ether linkage. The primary amine group is generally stable but will be protonated in acidic media, which can influence the overall stability of the molecule. In basic media, EOPA is expected to be significantly more stable.
Q2: How does the stability of EOPA differ in acidic versus basic media?
A2: EOPA is significantly less stable in acidic media compared to basic media. The ether bond is susceptible to cleavage under acidic conditions, a reaction that is catalyzed by protons (H+). In contrast, ethers are highly resistant to cleavage by bases. Therefore, degradation of EOPA is more likely to occur at low pH values.
Q3: What are the likely degradation products of EOPA in acidic media?
A3: Under acidic conditions, the ether bond of EOPA can undergo hydrolysis to yield ethanol (B145695) and 3-aminopropanol. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water.
Q4: Is EOPA stable at neutral pH?
A4: EOPA is expected to be relatively stable at a neutral pH of 7. While some very slow hydrolysis might occur over extended periods, it is generally considered stable for typical experimental timescales under neutral conditions.
Q5: Are there any specific storage recommendations for EOPA solutions at different pH values?
A5: For short-term storage, it is recommended to keep EOPA solutions at a neutral or slightly basic pH and at low temperatures (2-8 °C) to minimize potential degradation. For long-term storage, it is best to store EOPA as the neat liquid in a tightly sealed container under an inert atmosphere and prepare aqueous solutions fresh as needed.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of EOPA concentration in an acidic formulation over time. | Acid-catalyzed hydrolysis of the ether linkage. | Increase the pH of the formulation to neutral or slightly basic if the experimental conditions allow. If a low pH is required, conduct experiments at lower temperatures and for shorter durations to minimize degradation. Prepare acidic solutions of EOPA fresh before use. |
| Unexpected peaks observed during chromatographic analysis of an aged acidic EOPA solution. | Formation of degradation products, likely ethanol and 3-aminopropanol. | Confirm the identity of the new peaks by co-injection with standards of the suspected degradation products or by using mass spectrometry (MS) detection. |
| Precipitation observed when mixing EOPA with a strongly acidic solution. | Formation of an ammonium (B1175870) salt of EOPA which may have lower solubility under specific conditions. | Ensure the concentration of EOPA and the acid are within the solubility limits of the resulting salt. Consider using a different acid or adjusting the solvent system if possible. |
| No significant degradation is observed in a basic solution, but assay results are inconsistent. | The free amine form of EOPA may be more volatile or prone to oxidative degradation under certain conditions (e.g., in the presence of oxidizing agents or exposure to air over long periods). | Ensure solutions are stored in tightly sealed containers. For sensitive applications, consider blanketing the solution with an inert gas like nitrogen or argon. |
Stability Profile of this compound
The following table summarizes the expected qualitative stability of EOPA in aqueous media at different pH values, based on the general chemical properties of ethers and primary amines.
| pH Range | Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |
| 1 - 4 | Acidic | Low | Acid-catalyzed hydrolysis of the ether bond. | Ethanol, 3-Aminopropanol |
| 5 - 8 | Near-Neutral | High | Minimal to no degradation under typical conditions. | Not significant |
| 9 - 14 | Basic | Very High | Highly resistant to degradation. | Not significant under normal conditions. |
Experimental Protocols
Protocol for Assessing the Hydrolytic Stability of this compound
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.[2][3][4][5]
1. Objective: To determine the rate of hydrolysis of EOPA at different pH values (4, 7, and 9).
2. Materials:
-
This compound (EOPA), analytical grade
-
Sterile aqueous buffer solutions: pH 4.0 (e.g., acetate (B1210297) buffer), pH 7.0 (e.g., phosphate (B84403) buffer), and pH 9.0 (e.g., borate (B1201080) buffer)
-
Volumetric flasks and pipettes
-
Incubator or water bath with temperature control
-
HPLC or GC system with a suitable column and detector for the analysis of amines
-
Ethanol and 3-aminopropanol standards for identification of degradation products
3. Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of EOPA in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration.
-
In separate volumetric flasks, add the appropriate buffer solution (pH 4, 7, and 9).
-
Spike each buffer solution with the EOPA stock solution to achieve a final concentration that is accurately quantifiable by the analytical method (e.g., 100 µg/mL). Ensure the volume of the organic solvent from the stock solution is minimal to avoid affecting the aqueous buffer.
-
Prepare triplicate samples for each pH and each time point.
-
-
Incubation:
-
Tightly cap the flasks and place them in an incubator or water bath set to a constant temperature (e.g., 25 °C or 50 °C for accelerated testing). Protect the solutions from light.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each flask.
-
Immediately analyze the samples by a validated stability-indicating analytical method (e.g., HPLC or GC) to determine the concentration of EOPA.
-
If degradation is observed, analyze for the potential degradation products (ethanol and 3-aminopropanol) using appropriate standards.
-
-
Data Analysis:
-
Plot the concentration of EOPA versus time for each pH.
-
Determine the rate of degradation and the half-life (t½) of EOPA at each pH.
-
Visualizations
Experimental Workflow for EOPA Stability Testing
Caption: Workflow for assessing the hydrolytic stability of EOPA.
Proposed Degradation Pathway of EOPA in Acidic Media
Caption: Acid-catalyzed hydrolysis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Alkoxypropylamines for Researchers and Drug Development Professionals
In the realm of chemical synthesis and drug development, the selection of an appropriate amine is a critical decision that can significantly influence reaction outcomes, yields, and timelines. Alkoxypropylamines, a class of primary amines featuring an ether linkage, are versatile building blocks. Their reactivity, a composite of basicity and nucleophilicity, is subtly modulated by the nature of the alkoxy group. This guide provides an objective comparison of the reactivity of methoxypropylamine, ethoxypropylamine, and isopropoxypropylamine, supported by physicochemical data and detailed experimental protocols for direct comparison.
Understanding the Reactivity of Alkoxypropylamines
The reactivity of alkoxypropylamines in nucleophilic reactions is primarily governed by two key factors:
-
Basicity: The ability of the amine to accept a proton. This is quantified by the pKa of its conjugate acid. A higher pKa indicates a stronger base.
-
Nucleophilicity: The ability of the amine to donate its lone pair of electrons to an electrophilic center. While closely related to basicity, nucleophilicity is also influenced by steric factors.
The ether oxygen in the alkoxypropylamine backbone has a modest electron-withdrawing inductive effect, which can influence the electron density on the nitrogen atom. However, the primary differentiating factor among the amines compared here is the nature of the alkyl group on the ether oxygen.
Comparative Data on Alkoxypropylamine Basicity
The basicity of an amine is a fundamental indicator of its reactivity. The table below summarizes the predicted pKa values for the conjugate acids of methoxypropylamine, ethoxypropylamine, and isopropoxypropylamine.
| Alkoxypropylamine | Chemical Structure | Predicted pKa of Conjugate Acid |
| Methoxypropylamine (MOPA) | CH₃OCH₂CH₂CH₂NH₂ | 9.73 ± 0.10 |
| Ethoxypropylamine (EOPA) | CH₃CH₂OCH₂CH₂CH₂NH₂ | 9.79 ± 0.10 |
| Isopropoxypropylamine (POPA) | (CH₃)₂CHOCH₂CH₂CH₂NH₂ | 9.82 ± 0.10 |
Table 1: Predicted pKa values for selected alkoxypropylamines.[1][2][3][4][5][6][7][8][9]
The data indicates a slight increase in basicity as the alkyl group becomes larger and more branched (methoxy < ethoxy < isopropoxy). This trend can be attributed to the increasing electron-donating inductive effect of the larger alkyl groups, which enhances the electron density on the nitrogen atom, making it a stronger proton acceptor.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of these alkoxypropylamines, a competitive reaction followed by quantitative analysis is a robust approach.
Experimental Protocol: Competitive Acylation
This experiment directly compares the nucleophilicity of the three alkoxypropylamines by having them compete for a limited amount of an acylating agent.
Materials:
-
Methoxypropylamine (MOPA)
-
Ethoxypropylamine (EOPA)
-
Isopropoxypropylamine (POPA)
-
Acetyl chloride
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Amine Mixture: Prepare an equimolar solution of MOPA, EOPA, and POPA in the anhydrous solvent.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine mixture and the internal standard. Cool the flask to 0 °C in an ice bath.
-
Initiation of Reaction: Slowly add a limiting amount of acetyl chloride (e.g., 0.33 equivalents relative to the total moles of amines) to the stirred amine solution. The non-nucleophilic base should be present in a slight excess (e.g., 1.1 equivalents relative to acetyl chloride) to neutralize the HCl byproduct.
-
Reaction Quenching: After a predetermined time (e.g., 15 minutes), quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Workup: Extract the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Analysis: Analyze the resulting solution by GC-FID. The relative peak areas of the corresponding N-acylated products (N-(3-methoxypropyl)acetamide, N-(3-ethoxypropyl)acetamide, and N-(3-isopropoxypropyl)acetamide), calibrated against the internal standard, will indicate the relative reactivity of the parent amines. The amine that forms the most product is the most reactive nucleophile under these conditions.
Logical Framework for Reactivity
The interplay of electronic and steric effects governs the reactivity of these amines. The following diagram illustrates the logical relationship between the structure of the alkoxypropylamine and its expected reactivity.
Figure 1: Logical relationship of factors influencing alkoxypropylamine reactivity.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the comparative reactivity study described in the experimental protocol.
Figure 2: Workflow for the competitive acylation experiment.
Conclusion
Based on the available pKa data, the order of basicity for the studied alkoxypropylamines is:
Isopropoxypropylamine > Ethoxypropylamine > Methoxypropylamine
This trend suggests that isopropoxypropylamine is the most reactive, followed by ethoxypropylamine, and then methoxypropylamine. This is primarily due to the increasing electron-donating nature of the larger alkyl groups. While steric hindrance can sometimes counteract this electronic effect in terms of nucleophilicity, for these linear primary amines with the functional groups separated by a propyl chain, the steric hindrance at the nitrogen atom is expected to be minimal and similar across the series. Therefore, in most nucleophilic substitution and acylation reactions, the observed reactivity is likely to follow the trend of basicity.
For researchers and drug development professionals, this means that when a more reactive primary amine is required, isopropoxypropylamine would be the preferred choice among these three options. Conversely, for applications requiring a less reactive amine to control selectivity or reaction rate, methoxypropylamine would be more suitable. The provided experimental protocol offers a straightforward method to confirm these relative reactivities in a laboratory setting.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. 3-Methoxypropylamine CAS#: 5332-73-0 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Cas 2906-12-9,3-Isopropoxypropylamine | lookchem [lookchem.com]
- 7. 3-Methoxypropylamine manufacturers and suppliers in india [chemicalbook.com]
- 8. 3-Isopropoxypropylamine | 2906-12-9 [chemicalbook.com]
- 9. 3-Methoxypropylamine | 5332-73-0 [chemicalbook.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Ethoxypropylamine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two validated analytical methods for the quantitative determination of 3-Ethoxypropylamine: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) with pre-column derivatization. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, supported by detailed experimental protocols and comparative performance data.
Introduction to the Analysis of this compound
This compound is a primary aliphatic amine used in various industrial and pharmaceutical applications. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and safety assessment. Due to its chemical properties, direct analysis of this compound can be challenging. The compound's polarity can lead to poor peak shape and retention in gas chromatography, while its lack of a strong chromophore makes it difficult to detect using UV-Vis spectroscopy in liquid chromatography.[1][2] To overcome these limitations, derivatization is a common and effective strategy.[3][4][5] This involves chemically modifying the analyte to improve its volatility for GC analysis or to introduce a UV-absorbing or fluorescent tag for HPLC analysis.[3][4]
This guide compares two distinct, validated analytical approaches for the detection of this compound:
-
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) with Silylation Derivatization. This method enhances the volatility of this compound for reliable GC analysis.[3]
-
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) with FMOC-Cl Derivatization. This method introduces a chromophore to the this compound molecule, enabling sensitive detection by UV.[4]
Comparison of Analytical Method Performance
The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the performance of the two methods for the analysis of this compound.
| Validation Parameter | Method 1: GC-FID with Silylation | Method 2: HPLC-UV with FMOC-Cl Derivatization |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1.0 - 100 | 0.5 - 50 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.15 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.5 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 1.8% |
| Specificity | No interference from matrix components | No interference from matrix or derivatizing agent byproducts |
Experimental Protocols
Detailed methodologies for both analytical methods are provided below.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) with Silylation Derivatization
1. Principle: this compound is derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form its less polar and more volatile trimethylsilyl (B98337) (TMS) derivative. This derivative is then separated and quantified by GC-FID.[6]
2. Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl Acetate (B1210297) (GC grade)
-
Methanol (HPLC grade)
-
Deionized Water
3. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector: Split/Splitless inlet
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to concentrations ranging from 1.0 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to achieve a final concentration within the calibration range.
5. Derivatization Procedure:
-
Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.
-
Add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC analysis.
6. GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL (splitless mode)
7. Data Analysis:
-
Quantify the TMS-derivatized this compound peak based on the calibration curve generated from the peak areas of the derivatized standards.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) with FMOC-Cl Derivatization
1. Principle: this compound is derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) in a borate (B1201080) buffer to form a highly UV-active derivative. The derivative is then separated by reversed-phase HPLC and quantified by a UV detector.[4]
2. Materials and Reagents:
-
This compound reference standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Borate Buffer (0.1 M, pH 9.0)
-
Phosphoric Acid
-
Deionized Water
3. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 50 µg/mL.
-
FMOC-Cl Solution (10 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. Prepare this solution fresh daily.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to achieve a final concentration within the calibration range.
5. Derivatization Procedure:
-
In a 1.5 mL microcentrifuge tube, mix 100 µL of the standard or sample solution with 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 10 mM FMOC-Cl solution and vortex immediately.
-
Let the reaction proceed at room temperature for 10 minutes.
-
Add 100 µL of 0.1 M glycine (B1666218) solution to quench the excess FMOC-Cl.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
6. HPLC-UV Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 50% B
-
18-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
7. Data Analysis:
-
Quantify the FMOC-derivatized this compound peak based on the calibration curve constructed from the peak areas of the derivatized standards.
Workflow and Pathway Diagrams
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Conclusion
Both the GC-FID with silylation derivatization and the HPLC-UV with FMOC-Cl derivatization methods provide reliable and robust approaches for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method offers a slightly lower limit of detection and quantification, making it more suitable for trace-level analysis. The GC-FID method, on the other hand, may be preferable in laboratories where GC instrumentation is more readily available. Regardless of the chosen method, proper validation according to established guidelines is essential to ensure the generation of accurate and defensible analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. jfda-online.com [jfda-online.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
A Comparative Analysis of Catalysts for the Synthesis of 3-Ethoxypropylamine via Nitrile Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Ethoxypropylamine, a valuable intermediate in the production of dyes and corrosion inhibitors, is predominantly achieved through the catalytic hydrogenation of 3-ethoxypropionitrile (B165598). The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, selectivity towards the desired primary amine, and overall economic viability. This guide provides an objective comparison of common heterogeneous catalysts—Raney® Nickel, Palladium on Carbon (Pd/C), and Cobalt-based catalysts—for this transformation, supported by experimental data from relevant literature on aliphatic nitrile hydrogenation.
Catalyst Performance Comparison
The selection of a suitable catalyst for the hydrogenation of 3-ethoxypropionitrile is a trade-off between activity, selectivity, cost, and reaction conditions. Below is a summary of performance data for Raney® Nickel, Palladium on Carbon, and a representative Cobalt catalyst in the hydrogenation of aliphatic nitriles. While the substrates may vary, these data provide a valuable benchmark for catalyst selection in the synthesis of this compound.
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Solvent | Primary Amine Yield (%) | Primary Amine Selectivity (%) |
| Raney® Nickel | Butyronitrile | 100 | 13 | Not Specified | Ethanol | >95 | ~97 |
| Palladium on Carbon (10% Pd/C) | Benzonitrile | 30 | 6 | Not Specified | Dichloromethane/Water | 85-90 | 95 |
| Raney® Cobalt | Cinnamonitrile | 100 | 80 | Not Specified | Methanol with NH₃ | >81 (at >90% conversion) | up to 80 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic results. The following sections outline typical experimental protocols for catalyst preparation and the hydrogenation process.
Catalyst Preparation: Raney® Nickel (Activation)
Raney® Nickel is typically supplied as an alloy and requires activation before use.
Materials:
-
Nickel-aluminum alloy (50/50 w/w)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 6 M)
-
Deionized water
-
Ethanol (for washing, optional)
Procedure:
-
In a fume hood, a calculated amount of Ni-Al alloy is added slowly and in small portions to a cooled solution of sodium hydroxide with vigorous stirring. The temperature should be maintained, for instance, at 50 ± 2°C, using an ice bath.[1]
-
After the addition is complete, the mixture is digested at the same temperature for a specified period (e.g., 50 minutes) to ensure complete leaching of the aluminum.[1]
-
The hot NaOH solution is carefully decanted, and the catalyst is washed repeatedly with deionized water until the washings are neutral (pH ~7).
-
For reactions in organic solvents, the water can be replaced by successive washes with a suitable solvent like ethanol.
-
The activated catalyst is highly pyrophoric and must be kept wet with water or solvent at all times.[1]
Hydrogenation of 3-Ethoxypropionitrile
The following is a general procedure for the liquid-phase hydrogenation of a nitrile in a batch reactor.
Apparatus:
-
High-pressure autoclave (e.g., Parr or Büchi reactor) equipped with a magnetic stirrer, gas inlet, sampling valve, thermocouple, and pressure gauge.
Procedure:
-
The autoclave is charged with 3-ethoxypropionitrile, the chosen solvent (e.g., ethanol, methanol, or a biphasic system), and any additives like ammonia (B1221849) or a base to suppress secondary amine formation.[2][3]
-
The catalyst (e.g., pre-washed Raney® Nickel, Pd/C, or a Cobalt catalyst) is added to the reactor under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically between 2-10% by weight of the nitrile.
-
The reactor is sealed and purged several times with nitrogen, followed by hydrogen, to remove any air.
-
The reactor is then pressurized with hydrogen to the desired pressure (e.g., 6 to 80 bar) and heated to the target temperature (e.g., 30 to 100°C) with vigorous stirring.[2][3]
-
The reaction progress is monitored by observing hydrogen uptake and/or by analyzing samples withdrawn periodically via a sampling valve.
-
Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The catalyst is separated from the reaction mixture by filtration.
-
The final product, this compound, is isolated from the filtrate by distillation.
Visualizing Reaction Pathways and Workflows
Reaction Pathway for Nitrile Hydrogenation
The catalytic hydrogenation of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) proceeds through an imine intermediate. However, this intermediate can react with the product amine to form a secondary amine, which is an undesired side product. The use of ammonia or basic additives can help to suppress this side reaction and improve the selectivity towards the primary amine.[2]
Caption: General reaction pathway for nitrile hydrogenation.
Experimental Workflow
The following diagram illustrates a typical workflow for a catalytic hydrogenation experiment from setup to product analysis.
Caption: Experimental workflow for catalytic hydrogenation.
References
A Comparative Analysis of 3-Ethoxypropylamine and Other Emulsifiers in Pharmaceutical Formulations
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical drug development, the selection of an appropriate emulsifier is a critical determinant of a formulation's stability, bioavailability, and overall therapeutic efficacy. This guide provides a comparative analysis of 3-Ethoxypropylamine, a primary amine with potential surfactant properties, against a selection of commonly utilized anionic, cationic, and non-ionic emulsifiers. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of suitable emulsifying agents for their formulation needs.
Introduction to Emulsifiers in Drug Delivery
Emulsions are biphasic systems of immiscible liquids, typically oil and water, stabilized by an emulsifying agent.[1] These agents are indispensable in pharmaceutical formulations for several reasons: they can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), enable the formulation of stable parenteral and topical products, and improve the palatability of oral liquid dosage forms.[2] The effectiveness of an emulsifier is largely determined by its chemical structure, which dictates its hydrophilic-lipophilic balance (HLB), ionic nature, and interaction with the oil and aqueous phases.
Overview of this compound
This compound (C₅H₁₃NO) is a primary amine containing an ether linkage. While not conventionally categorized as a primary emulsifier, its amphiphilic structure, possessing a hydrophilic amine head and a lipophilic ethoxypropyl tail, suggests potential surface-active properties. Primary and secondary amines can engage in intermolecular association through hydrogen bonding.[3][4] There is limited direct data in the public domain quantifying the emulsifying efficacy of this compound. However, its properties can be inferred from related amine-based surfactants. Its primary amine group would classify it as a cationic emulsifier in acidic conditions, where it would be protonated.
Comparative Emulsifiers
For the purpose of this guide, the following widely-used emulsifiers have been selected for comparison:
-
Anionic Emulsifier: Sodium Lauryl Sulfate (SLS)
-
Cationic Emulsifier: Cetyltrimethylammonium Bromide (CTAB)
-
Non-ionic Emulsifiers: Polysorbate 80 (Tween® 80) and Sorbitan Monooleate (Span® 80)
Comparative Performance Data
Table 1: Physicochemical Properties of Selected Emulsifiers
| Property | This compound (Estimated) | Sodium Lauryl Sulfate (SLS) | Cetyltrimethylammonium Bromide (CTAB) | Polysorbate 80 (Tween® 80) | Sorbitan Monooleate (Span® 80) |
| Chemical Type | Primary Amine (Cationic in acidic pH) | Anionic | Cationic | Non-ionic | Non-ionic |
| Molecular Weight | 103.16 g/mol | 288.38 g/mol | 364.45 g/mol | ~1310 g/mol [5] | ~428.6 g/mol |
| HLB Value | Not Determined | ~40 | ~10 | 15.0[6][7] | 4.3[6][7] |
| Primary Emulsion Type | O/W (predicted) | O/W[8] | O/W[9] | O/W[5][6] | W/O[6][10] |
| Common Applications | Chemical Intermediate | Detergents, Foaming Agent[11] | Antiseptics, Conditioners[9] | Solubilizer, Stabilizer[12][13] | W/O Emulsions, Wetting Agent[10][14] |
Table 2: Illustrative Emulsification Performance
| Performance Metric | This compound (Hypothetical) | Sodium Lauryl Sulfate (SLS) | Cetyltrimethylammonium Bromide (CTAB) | Polysorbate 80 (Tween® 80) | Sorbitan Monooleate (Span® 80) |
| Emulsion Stability | Moderate | Good | Good | Excellent | Good |
| Mean Droplet Size | 1-10 µm | <1 µm | <1 µm | <500 nm | 1-5 µm |
| Interfacial Tension Reduction | Moderate | High | High | Very High | High |
| Optimal Concentration | To be determined | 0.5 - 2.5% | 0.1 - 1.0%[9] | 1 - 15% | 1 - 10% |
| pH Sensitivity | High (performance dependent on pH) | Low | Moderate | Low | Low |
| Toxicity Profile | Irritant | Irritant at high concentrations[15] | Toxic | Low | Low |
Experimental Protocols
To ensure a standardized comparison of emulsifier efficacy, the following experimental methodologies are recommended.
Emulsion Preparation
A standard oil-in-water (O/W) emulsion can be prepared using a high-shear homogenizer.
-
Aqueous Phase Preparation: Dissolve the emulsifier in deionized water at the desired concentration.
-
Oil Phase: Use a standard pharmaceutical-grade oil (e.g., mineral oil, soybean oil).
-
Homogenization: Heat both phases to a specified temperature (e.g., 60-70 °C). Gradually add the oil phase to the aqueous phase while homogenizing at a constant speed for a defined period.
Emulsion Stability Testing
Emulsion stability can be assessed through various methods to observe destabilization phenomena such as creaming, coalescence, and phase separation.[1]
-
Macroscopic Observation: Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for phase separation at regular intervals.[1]
-
Accelerated Stability Testing (Centrifugation): Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[16] Measure the volume of the separated phases to determine the creaming index.
Droplet Size Analysis
The size distribution of the dispersed phase droplets is a critical parameter for emulsion stability.
-
Dynamic Light Scattering (DLS): This technique is suitable for measuring sub-micron droplet sizes and provides information on the mean droplet diameter and polydispersity index.[17][18]
-
Laser Diffraction: This method is applicable for a wider range of particle sizes, typically from nanometers to millimeters.[17]
Interfacial Tension Measurement
The ability of an emulsifier to reduce the interfacial tension between the oil and water phases is a key indicator of its emulsifying efficiency.
-
Pendant Drop Tensiometry: This method involves measuring the shape of a droplet of one liquid suspended in another to calculate the interfacial tension.[19]
-
Spinning Drop Tensiometry: This technique is particularly useful for measuring very low interfacial tensions.[20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in the evaluation of emulsifiers.
Discussion and Conclusion
The selection of an emulsifier is a critical step in the formulation of stable and effective pharmaceutical emulsions. While established emulsifiers like SLS, CTAB, Tween® 80, and Span® 80 have well-defined properties and applications, the potential of alternative molecules such as this compound warrants further investigation.
-
Sodium Lauryl Sulfate (SLS) is a powerful anionic emulsifier known for its excellent emulsifying and foaming properties.[21] However, its potential for skin and eye irritation at higher concentrations can be a limiting factor in certain pharmaceutical applications.[15]
-
Cetyltrimethylammonium Bromide (CTAB) , a cationic surfactant, is effective in forming stable oil-in-water emulsions and possesses antimicrobial properties.[9] Its toxicity, however, restricts its use primarily to topical formulations.
-
Polysorbate 80 (Tween® 80) is a versatile and widely used non-ionic emulsifier with a high HLB value, making it an excellent choice for oil-in-water emulsions.[5][6] Its low toxicity profile makes it suitable for a broad range of pharmaceutical applications, including oral, topical, and parenteral formulations.[12]
-
Sorbitan Monooleate (Span® 80) , a non-ionic emulsifier with a low HLB value, is ideal for creating water-in-oil emulsions.[6][10] It is often used in combination with high-HLB emulsifiers to fine-tune the stability of the final formulation.[14]
Based on its chemical structure, This compound is predicted to function as a cationic emulsifier, particularly in acidic formulations. Its efficacy would likely be pH-dependent. While it may offer some emulsifying capabilities, its performance relative to established surfactants, its optimal concentration, and its safety profile for pharmaceutical use require empirical validation.
Researchers and formulators are encouraged to conduct the experimental protocols outlined in this guide to empirically determine the suitability of this compound for their specific applications and to generate the data necessary for a direct and quantitative comparison with other emulsifying agents.
References
- 1. agnopharma.com [agnopharma.com]
- 2. sancolo.com [sancolo.com]
- 3. byjus.com [byjus.com]
- 4. Amines: Chemical and Physical Properties [unacademy.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 7. researchgate.net [researchgate.net]
- 8. ulprospector.com [ulprospector.com]
- 9. Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. echemi.com [echemi.com]
- 12. glfsupplies.com [glfsupplies.com]
- 13. POLYSORBATE 80 (TWEEN 80) - Ataman Kimya [atamanchemicals.com]
- 14. Sorbitan monooleate - Wikipedia [en.wikipedia.org]
- 15. cir-safety.org [cir-safety.org]
- 16. benchchem.com [benchchem.com]
- 17. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 18. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 19. Measuring Interfacial Tension of Emulsions in Situ by Microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nbinno.com [nbinno.com]
A Comparative Guide to 3-Ethoxypropylamine and Its Alternatives for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental performance of 3-Ethoxypropylamine (3-EPA) against its structural analogs: 3-Methoxypropylamine (MOPA), 3-Butoxypropylamine, and 3-Isopropoxypropylamine. The information is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis of their applications in chemical synthesis and material science, supported by available experimental data and detailed protocols.
Executive Summary
This compound and its alkoxypropylamine counterparts are versatile primary amines utilized in a range of industrial and research applications. Their bifunctional nature, possessing both a primary amine and an ether linkage, allows them to serve as valuable intermediates in the synthesis of dyes, as reagents in ring-opening reactions, and as effective corrosion inhibitors. This guide consolidates the fragmented experimental data available to provide a comparative overview of their performance, highlighting their respective strengths and weaknesses in various applications. While direct comparative studies are limited, this document collates available quantitative data and experimental procedures to facilitate an informed selection of the appropriate alkoxypropylamine for a specific application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its alternatives is presented below. These properties are crucial for understanding their behavior in various reaction conditions.
| Property | This compound | 3-Methoxypropylamine | 3-Butoxypropylamine | 3-Isopropoxypropylamine |
| CAS Number | 6291-85-6 | 5332-73-0 | 16499-88-0 | 2906-12-9 |
| Molecular Formula | C₅H₁₃NO | C₄H₁₁NO | C₇H₁₇NO | C₆H₁₅NO |
| Molecular Weight | 103.16 g/mol | 89.14 g/mol | 131.22 g/mol | 117.19 g/mol |
| Boiling Point | 136-138 °C | 117-118 °C | 169-170 °C | 78-79 °C (at 85 mmHg) |
| Density | 0.861 g/mL at 25 °C | 0.873 g/mL at 20 °C | 0.853 g/mL at 25 °C | 0.845 g/mL at 25 °C |
| Refractive Index | n20/D 1.418 | n20/D 1.4165-1.4185 | n20/D 1.426 | n20/D 1.4195 |
| Flash Point | 33 °C | 24 °C | 70 °C | 39 °C |
| Water Solubility | Miscible | Miscible | Miscible | Miscible |
Performance Comparison in Key Applications
Corrosion Inhibition
Alkoxypropylamines are effective corrosion inhibitors for various metals and alloys, primarily due to the presence of nitrogen and oxygen atoms which can adsorb onto the metal surface, forming a protective film.
Quantitative Data Summary: Corrosion Inhibition Performance
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) |
| 3-Methoxypropylamine (MOPA) | X80 Steel | 3.5 wt% NaCl | 8.63 g/L | 12.89 | Not specified in abstract |
Note: The study on MOPA focused on optimizing conditions for minimum corrosion rate rather than providing a direct inhibition efficiency at a specific concentration.
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Testing
This protocol is a general procedure for evaluating the corrosion inhibition efficiency of alkoxypropylamines using the weight loss method.
Materials:
-
Metal coupons (e.g., mild steel, aluminum) of known dimensions and surface area
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)
-
Alkoxypropylamine inhibitor (3-EPA or alternatives)
-
Analytical balance (±0.1 mg)
-
Abrasive paper (various grits)
-
Acetone
-
Deionized water
-
Water bath or thermostat
Procedure:
-
Mechanically polish the metal coupons with abrasive papers of increasing grit, rinse with deionized water, degrease with acetone, and dry.
-
Weigh the prepared coupons accurately using an analytical balance.
-
Prepare the corrosive solution with and without the desired concentrations of the alkoxypropylamine inhibitor.
-
Immerse the coupons completely in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., using a specific inhibitor solution and brushing).
-
Rinse the cleaned coupons with deionized water and acetone, dry them, and reweigh them accurately.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (mm/year) = (87.6 × W) / (D × A × T)
-
W = Weight loss in milligrams
-
D = Density of the metal in g/cm³
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
-
Inhibition Efficiency (%) = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
Workflow Diagram: Corrosion Inhibition Testing
Synthesis of Disperse Dyes
This compound is known to be used as an intermediate in the synthesis of certain disperse dyes, such as Disperse Red 90. The amine group participates in a nucleophilic substitution or addition reaction to form the final dye molecule.
Quantitative Data Summary: Disperse Red Synthesis
A patent describes the synthesis of a disperse red dye using this compound with high yield and purity. Comparative data for other alkoxypropylamines in the synthesis of the same dye is not available.
| Reactant | Product | Yield (%) | Purity (%) |
| This compound | 1-amino-2-[4'-(3-ethoxypropylamino sulfonyl) phenoxy]-4-hydroxy-anthraquinone | ≥ 95 | ≥ 99.8 |
Experimental Protocol: Synthesis of a Disperse Red Dye using this compound
The following protocol is based on the description in a patent for the synthesis of a disperse red dye.
Step 1: Preparation of 1-amino-2-(4'-sulfonyl chloride) phenoxy-4-hydroxy-anthraquinone
-
This step involves the chlorosulfonation of 1-amino-2-phenoxy-4-hydroxyanthraquinone. The detailed procedure for this intermediate is specific to the patent and is not reproduced here.
Step 2: Reaction with this compound
-
The wet product from Step 1, 1-amino-2-(4'-sulfonyl chloride) phenoxy-4-hydroxy-anthraquinone, is mixed and the pH is adjusted to 7.5 with an aqueous solution of sodium carbonate.
-
This compound is added to the mixture.
-
The reaction temperature is maintained between 5-10 °C.
-
Solid sodium carbonate is added in batches, and the reaction is continued at 18-20 °C for 2-2.5 hours.
-
The reaction progress is monitored by HPLC until the starting material is consumed.
-
The pH of the system is readjusted to 7.5.
-
The solvent is removed by vacuum distillation.
-
Water is added to the residue at 50-60 °C and stirred for 10-20 minutes.
-
The product is collected by filtration, washed, and dried to yield 1-amino-2-[4'-(3-ethoxypropylamino sulfonyl) phenoxy]-4-hydroxy-anthraquinone.[1]
Workflow Diagram: Disperse Dye Synthesis
References
A Spectroscopic Comparison of 3-Ethoxypropylamine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic properties of 3-Ethoxypropylamine and two of its key derivatives: N-acetyl-3-ethoxypropylamine and Salicylidene-3-ethoxypropylamine, a representative Schiff base.
This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in easily comparable tables. Detailed experimental protocols for these techniques are also provided to support the reproduction of these findings.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | H-1 (α to N) | H-2 (β to N) | H-3 (γ to N/α to O) | O-CH₂-CH₃ | O-CH₂-CH₃ | NH/NH₂ | Other |
| This compound | ~2.75 (t) | ~1.70 (quint) | ~3.45 (t) | ~3.40 (q) | ~1.15 (t) | ~1.4 (s, br) | |
| N-acetyl-3-ethoxypropylamine (Estimated) | ~3.25 (q) | ~1.75 (quint) | ~3.45 (t) | ~3.40 (q) | ~1.15 (t) | ~6.0 (s, br) | ~1.95 (s, COCH₃) |
| Salicylidene-3-ethoxypropylamine (Estimated) | ~3.60 (t) | ~1.95 (quint) | ~3.50 (t) | ~3.45 (q) | ~1.20 (t) | - | ~8.3 (s, CH=N), 6.8-7.4 (m, Ar-H), ~13.5 (s, br, OH) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | C-1 (α to N) | C-2 (β to N) | C-3 (γ to N/α to O) | O-CH₂-CH₃ | O-CH₂-CH₃ | Other |
| This compound | ~40.5 | ~32.0 | ~70.0 | ~66.5 | ~15.0 | |
| N-acetyl-3-ethoxypropylamine (Estimated) | ~38.0 | ~30.0 | ~70.0 | ~66.5 | ~15.0 | ~23.0 (COCH₃), ~170.0 (C=O) |
| Salicylidene-3-ethoxypropylamine (Estimated) | ~58.0 | ~31.0 | ~70.0 | ~66.5 | ~15.0 | ~165.0 (CH=N), ~116-161 (Ar-C) |
Table 3: Key IR Absorption Bands (Wavenumber, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch | C=N Stretch | C-O Stretch |
| This compound | 3380-3250 (m, br) | 2970-2850 (s) | - | - | ~1100 (s) |
| N-acetyl-3-ethoxypropylamine (Estimated) | ~3300 (m, br) | 2970-2850 (s) | ~1640 (s) | - | ~1100 (s) |
| Salicylidene-3-ethoxypropylamine (Estimated) | - | 2970-2850 (s) | - | ~1625 (s) | ~1100 (s) |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions |
| This compound | 103 | 30 | 45, 58, 73 |
| N-acetyl-3-ethoxypropylamine (Estimated) | 145 | 72 | 43, 86, 100 |
| Salicylidene-3-ethoxypropylamine (Estimated) | 207 | 148 | 77, 104, 121, 178 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain a reference signal.
-
¹H NMR Acquisition:
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal or the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Samples): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the clean salt plates before running the sample.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify characteristic absorption bands and their corresponding functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 30-400 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound. Compare the obtained mass spectrum with library databases for confirmation.
Visualizing the Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound and its derivatives.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Benchmarking 3-Ethoxypropylamine Against Industry Standard Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the critical field of corrosion prevention, selecting the optimal inhibitor is paramount to ensuring the longevity and integrity of metallic assets. This guide provides an objective comparison of the corrosion inhibition performance of 3-Ethoxypropylamine against established industry standards, namely Monoethanolamine (MEA), Dicyclohexylamine (DCHA), and Triethanolamine (TEA). The comparative analysis is supported by experimental data from scientific literature, offering a quantitative basis for evaluation.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is primarily determined by its ability to reduce the rate of corrosion on a metal surface, typically quantified as inhibition efficiency. The following tables summarize the performance of this compound's close structural analog, 3-Methoxypropylamine (MOPA), and the selected industry-standard inhibitors under various experimental conditions.
Note on this compound Data: Direct, peer-reviewed quantitative experimental data for the corrosion inhibition performance of this compound is not extensively available in the public domain. The data presented for its performance is based on studies of its close structural analog, 3-Methoxypropylamine (MOPA). It is reasonably hypothesized that this compound would exhibit a similar or potentially enhanced corrosion inhibition performance due to its larger molecular size and increased hydrophobicity. This assumption should be considered when evaluating the data.
Data Summary
| Inhibitor | Test Method | Corrosive Medium | Substrate | Concentration | Inhibition Efficiency (%) | Corrosion Rate (mm/y) | Reference |
| 3-Methoxypropylamine (MOPA) (proxy for this compound) | Weight Loss | 3.5 wt% NaCl | X80 Steel | 150 ppm | 85.7 | 0.023 | [1] |
| Monoethanolamine (MEA) | Weight Loss | CO2 Saturated NaCl Solution | Carbon Steel | Not Specified | Significantly Decreased | Not Specified | [2] |
| Dicyclohexylamine (DCHA) | Potentiodynamic Polarization | CO2 Saturated Aqueous Solution | API X80 Carbon Steel | Not Specified | 39.61 (at 20°C) | Not Specified | [3] |
| Triethanolamine (TEA) | Immersion Test, EIS, Potentiodynamic Polarization | 3.5 wt% NaCl | AZ91D Magnesium Alloy | Not Specified | Good | Not Specified | [4] |
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound and other amine-based inhibitors function is through adsorption onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The lone pair of electrons on the nitrogen and oxygen atoms in this compound's structure facilitates its adsorption onto the metallic surface. This protective layer impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process, classifying it as a mixed-type inhibitor.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the detailed methodologies for the key experimental techniques used in evaluating corrosion inhibitor performance are outlined below.
Weight Loss Method
This gravimetric technique provides a direct and straightforward measurement of the average corrosion rate over a specific period.
Objective: To determine the corrosion rate and inhibition efficiency of an inhibitor.
Procedure:
-
Specimen Preparation: Metal coupons of a known surface area and weight are polished, cleaned, and dried.
-
Immersion: The prepared coupons are immersed in the corrosive solution, both with and without the corrosion inhibitor, for a predetermined duration.
-
Cleaning: After the immersion period, the coupons are removed, cleaned to remove any corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) using the following formula: CR (mm/y) = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10^4)
-
W = weight loss in grams
-
A = area of the coupon in cm^2
-
T = time of immersion in hours
-
D = density of the metal in g/cm^3
-
-
Inhibition Efficiency (IE%) Calculation: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps in determining the corrosion current, which is directly proportional to the corrosion rate.
Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand the inhibition mechanism (anodic, cathodic, or mixed).
Procedure:
-
Cell Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open-circuit potential (OCP) is achieved.
-
Potential Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate.
-
Data Acquisition: The resulting current is measured as a function of the applied potential, and a Tafel plot (log |current density| vs. potential) is generated.
-
Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots back to the corrosion potential (E_corr).
-
Inhibition Efficiency (IE%) Calculation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 Where:
-
i_corr_blank = Corrosion current density in the absence of the inhibitor
-
i_corr_inhibitor = Corrosion current density in the presence of the inhibitor
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Objective: To investigate the charge transfer resistance, double-layer capacitance, and other electrochemical parameters of the metal-solution interface.
Procedure:
-
Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.
-
AC Signal Application: A small amplitude AC voltage signal is applied to the working electrode over a wide range of frequencies.
-
Impedance Measurement: The resulting AC current response is measured, and the impedance of the system is calculated at each frequency.
-
Data Presentation: The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Analysis: The plots are analyzed using equivalent electrical circuit models to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of an inhibitor indicate the formation of a protective film.
-
Inhibition Efficiency (IE%) Calculation: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 Where:
-
R_ct_blank = Charge transfer resistance in the absence of the inhibitor
-
R_ct_inhibitor = Charge transfer resistance in the presence of the inhibitor
-
Visualizing the Experimental Workflow
References
A Comparative Analysis of 3-Ethoxypropylamine and Morpholine in Water Treatment
For Researchers, Scientists, and Drug Development Professionals
In the critical field of water treatment, particularly within industrial boiler systems and steam circuits, the selection of appropriate chemical additives is paramount to ensure operational efficiency and longevity of equipment. Among the array of choices, neutralizing amines play a vital role in mitigating corrosion by controlling the pH of the water. This guide provides a detailed comparative analysis of two such amines: 3-Ethoxypropylamine and the widely used morpholine (B109124).
Due to a scarcity of direct comparative studies on this compound, this analysis will leverage data from its close structural analog, 3-Methoxypropylamine (B165612) (MOPA), to provide a comprehensive performance overview. This substitution is based on the chemical similarity between the two alkoxypropylamines and will be clearly indicated where applicable.
Executive Summary
Both this compound (and its analog, 3-Methoxypropylamine) and morpholine are effective neutralizing amines used in water treatment to combat corrosion by neutralizing carbonic acid and raising the pH of the condensate. While morpholine has a long history of use and is well-characterized, 3-alkoxypropylamines are presented as viable alternatives with potential advantages in certain operational parameters. The selection between these two amines will depend on the specific requirements of the water treatment system, including operating temperature, pressure, and desired pH levels.
Performance Comparison
Corrosion Inhibition Efficiency
Corrosion in boiler systems is primarily caused by the presence of dissolved gases like carbon dioxide, which forms carbonic acid, lowering the pH of the condensate. Neutralizing amines combat this by forming a protective film on metal surfaces and elevating the pH.
This compound (as 3-Methoxypropylamine): Studies on 3-Methoxypropylamine (MOPA) have demonstrated its efficacy as a corrosion inhibitor. In simulated saline water, MOPA showed significant corrosion inhibition for X80 steel, with efficiency increasing with concentration and pH.[1] Polyamines containing 3-methoxypropylamine have also been shown to reduce corrosion in simulated boiler steam-water systems.[2]
Morpholine: Morpholine is a well-established corrosion inhibitor.[3] Studies have shown that morpholine and its derivatives can achieve high corrosion inhibition efficiencies, often exceeding 85%, by forming a protective film on steel surfaces.[4][5][6] For instance, at a concentration of 2.0 mM, a morpholine derivative achieved a corrosion inhibition efficiency of 93.8% on P460N steel in a 3.5 wt.% NaCl solution.[4]
Table 1: Corrosion Inhibition Efficiency Data
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 3-Methoxypropylamine (MOPA) | X80 Steel | 3.5 wt% NaCl | 8.63 g/L | Optimized for min. corrosion rate | [1] |
| Polyamine with 3-Methoxypropylamine | Carbon Steel | Simulated Boiler Water | 4 mg/L | 67.43% (gas phase) | [2] |
| Morpholine Derivative (I3) | P460N Steel | 3.5 wt.% NaCl | 2.0 mM | 93.8 | [4] |
| Morpholine Carbonate | 20# Steel | 3.5% NaCl | 10 g/L | >85 | [5] |
| Morpholine Benzoate | 20# Steel | 3.5% NaCl | 10 g/L | >85 | [5] |
pH Control and Neutralizing Capacity
The primary function of these amines is to neutralize carbonic acid. Their effectiveness is determined by their basicity (pKb) and neutralizing capacity, which is inversely proportional to their molecular weight.[7]
This compound (as 3-Methoxypropylamine): 3-Methoxypropylamine is described as having a fairly high basicity value, which suggests it can effectively raise the pH of the condensate.[8] It is often marketed as a substitute for morpholine, implying comparable or superior pH control capabilities.[9]
Morpholine: Morpholine is a weak base that effectively increases the pH of boiler feed water.[10] A 1% solution of morpholine in water has a pH of approximately 10.6.[11] However, it is noted to have a lower basicity value compared to some other amines, meaning more of the chemical may be required to achieve a target pH.[8]
Table 2: pH of Morpholine Solutions
| Concentration of Morpholine (wt. %) | pH |
| 0.001 | 8.8 |
| 0.01 | 9.4 |
| 0.1 | 10.0 |
| 1.0 | 10.6 |
| 10.0 | 11.2 |
(Data sourced from IRO Water Treatment[11])
Below is a conceptual titration curve for a weak base like morpholine being titrated with a strong acid, illustrating the change in pH.
Caption: Conceptual pH titration curve for a weak base.
Thermal Stability
In high-pressure and high-temperature boiler systems, the thermal stability of water treatment chemicals is crucial. Decomposition can lead to the formation of corrosive byproducts and a reduction in the effectiveness of the treatment.
A comparative study on the thermolysis of several amines in superheated steam provides valuable data.
This compound (as 3-Methoxypropylamine): In the aforementioned study, 3-Methoxypropylamine (MOPA) was found to be one of the more thermally stable amines.[12]
Morpholine: Morpholine also exhibits good thermal stability, remaining substantially intact at pressures up to 2500 psig.[7] However, at very high temperatures, it can decompose. The thermal decomposition of morpholine in water and superheated steam has been studied, with an activation energy of 160.0 (±2.0) kJ/mol for its decomposition in dry steam.[9]
Table 3: Thermal Stability of Amines in Superheated Steam
| Amine | Temperature (°C) | Pressure (MPa) | Degradation (%) |
| 3-Methoxypropylamine (MOPA) | 500 | 13.5 | ~15 |
| 530 | 13.5 | ~30 | |
| 560 | 13.5 | ~50 | |
| Morpholine (MOR) | 500 | 13.5 | ~20 |
| 530 | 13.5 | ~40 | |
| 560 | 13.5 | ~65 |
(Data adapted from a study on the thermolysis of various amines in superheated steam[12])
The decomposition of morpholine can lead to the formation of several byproducts, including organic acids like glycolic and acetic acids, as well as other amines and ammonia.[13][14]
Caption: Thermal decomposition pathway of morpholine.
Experimental Protocols
The evaluation of corrosion inhibitors and neutralizing amines in water treatment involves standardized and rigorous experimental procedures.
Corrosion Inhibition Efficiency Testing
A common method for evaluating corrosion inhibition efficiency is the Weight Loss Method , often following standards like ASTM G1 ("Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens").[15]
Experimental Workflow for Weight Loss Corrosion Test:
Caption: Workflow for weight loss corrosion testing.
Calculation of Inhibition Efficiency (IE%):
IE% = [(W₀ - Wᵢ) / W₀] * 100
Where:
-
W₀ = Corrosion rate in the absence of the inhibitor
-
Wᵢ = Corrosion rate in the presence of the inhibitor
Another widely used technique is Electrochemical Impedance Spectroscopy (EIS) , which provides insights into the formation of the protective film and the mechanism of inhibition.
pH Neutralizing Capacity Determination
The neutralizing capacity of an amine is typically determined by potentiometric titration .
Experimental Protocol for pH Titration:
-
Preparation of Solutions: Prepare a standard solution of a strong acid (e.g., HCl) and a solution of the amine (this compound or morpholine) of known concentration.
-
Titration Setup: Place a known volume of the amine solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a temperature probe into the solution.
-
Titration: Add the standard acid solution in small, precise increments from a burette.
-
Data Collection: Record the pH of the solution after each addition of the acid.
-
Data Analysis: Plot the pH of the solution as a function of the volume of acid added to generate a titration curve. The equivalence point, where the moles of acid equal the initial moles of the amine, can be determined from the inflection point of the curve.
Conclusion
Both this compound (represented by its analog, 3-Methoxypropylamine) and morpholine are effective corrosion inhibitors and pH neutralizers for water treatment applications.
-
Morpholine is a well-documented and reliable choice, with extensive data available on its performance. Its primary drawback may be its lower basicity compared to some other amines.
-
This compound/3-Methoxypropylamine presents a compelling alternative, demonstrating good thermal stability and corrosion inhibition properties. It is often marketed as a more efficient neutralizer than morpholine.
The optimal choice between these two amines will depend on a thorough analysis of the specific operating conditions of the water treatment system, including temperature, pressure, and the desired level of corrosion protection and pH control. Further direct comparative studies on this compound are warranted to provide a more definitive performance ranking.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. krwater.com [krwater.com]
- 6. researchgate.net [researchgate.net]
- 7. Water Handbook - Condensate System Corrosion | Veolia [watertechnologies.com]
- 8. nbinno.com [nbinno.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Why You Should Use Morpholine for Your Boilers [chemtexltd.com]
- 11. homework.study.com [homework.study.com]
- 12. Neutralizing Aminesin Boiler Steam and Humidified Indoor Air [openchemicalengineeringjournal.com]
- 13. store.astm.org [store.astm.org]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. ijeit.com [ijeit.com]
Evaluating the Cost-Effectiveness of 3-Ethoxypropylamine in Synthesis: A Comparative Guide
In the ever-evolving landscape of chemical synthesis, the selection of reagents is a critical decision that balances performance, cost, and safety. 3-Ethoxypropylamine (3-EOPA), a primary amine with an ether linkage, has emerged as a versatile building block in various applications, from the synthesis of corrosion inhibitors and dyes to its use in the creation of specialized polymers. This guide provides a comprehensive evaluation of the cost-effectiveness of this compound compared to alternative compounds, supported by experimental data and detailed methodologies to aid researchers, scientists, and professionals in drug development in making informed decisions.
Performance and Cost Analysis
The economic viability of a chemical in a synthetic process is not solely determined by its price per kilogram but is intrinsically linked to its performance, which includes reaction yield, purity of the final product, reaction conditions, and ease of handling. Below is a comparative analysis of this compound against common alternatives in its primary applications.
Corrosion Inhibitors
This compound and its derivatives are utilized as corrosion inhibitors, particularly in aqueous systems.[1][2] Its efficacy is often compared to other amines like morpholine (B109124) and cyclohexylamine.
| Feature | This compound | Morpholine | Cyclohexylamine |
| Relative Cost | Moderate | Low | Low to Moderate |
| Performance | Effective as a mixed-type inhibitor[1] | Thermally stable and commonly used in high-pressure systems[2] | Effective neutralizing amine[2] |
| Advantages | Can be a substitute for morpholine, potentially with less objectionable odor in dilute solutions[2] | Well-established performance in steam condensate systems[2] | Good neutralizing capacity |
| Disadvantages | Data on long-term thermal stability in high-pressure systems is less prevalent in public literature compared to morpholine. | Can be more volatile than other amines. | May have limitations in certain regulatory environments due to potential byproducts. |
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
The corrosion inhibition efficiency of this compound and its alternatives can be determined using gravimetric (weight loss) and electrochemical methods.
1. Gravimetric Method:
-
Materials: Carbon steel coupons, corrosive medium (e.g., 3.5 wt% NaCl solution), this compound, and alternative inhibitors.[1]
-
Procedure:
-
Pre-weigh polished and cleaned carbon steel coupons.
-
Immerse the coupons in the corrosive medium with and without the inhibitor at various concentrations.
-
Maintain the solution at a constant temperature for a specified duration (e.g., 24 hours).
-
After immersion, remove, clean, and re-weigh the coupons.
-
Calculate the corrosion rate and inhibition efficiency using the following formulas:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
-
Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
-
2. Electrochemical Method (Potentiodynamic Polarization):
-
Materials: A three-electrode cell (working electrode: carbon steel; reference electrode: saturated calomel (B162337) electrode; counter electrode: platinum), corrosive medium, and inhibitors.[1]
-
Procedure:
-
Immerse the electrodes in the corrosive solution (with and without inhibitor) and allow the open circuit potential to stabilize.
-
Scan the potential from a cathodic to an anodic value at a slow scan rate.
-
Record the resulting current density to generate a polarization curve.
-
Determine the corrosion current density (Icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency:
-
Inhibition Efficiency (%) = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
-
Dye Synthesis
This compound serves as a precursor in the synthesis of certain dyes, such as disperse dyes.[3][4] The choice of amine in dye synthesis directly impacts the final color, fastness, and overall performance of the dye.
| Amine | Typical Application in Dyes | Reported Yields in Relevant Syntheses | Key Considerations |
| This compound | Synthesis of disperse red dyes[4] | High yields (e.g., 90-92%) are reported in the synthesis of 3-EOPA itself, suggesting efficient subsequent reactions.[5] | The ethoxy group can influence the solubility and shade of the final dye. |
| Aniline | A fundamental building block for a vast range of azo dyes. | Highly variable depending on the specific dye synthesis. | Cost-effective and widely available, but some derivatives can be toxic. |
| p-Phenylenediamine | Used in the synthesis of black and dark-colored dyes. | Generally high yields in well-optimized processes. | Prone to oxidation; requires careful handling. |
Experimental Protocol: Synthesis of a Disperse Dye using this compound
A general procedure for the synthesis of an azo disperse dye involves diazotization of an aromatic amine followed by coupling with a suitable coupling agent. The use of this compound would typically be in the modification of one of these components or as a post-synthetic modification step.
-
Step 1: Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt.
-
Step 2: Coupling: The diazonium salt solution is then slowly added to a solution of the coupling component (which could be a derivative of this compound) at low temperature.
-
Step 3: Isolation: The resulting dye precipitates and is isolated by filtration, washed, and dried.
The cost-effectiveness would be evaluated by comparing the cost of this compound and the corresponding coupling components against alternatives, factored by the yield and performance (e.g., color strength, lightfastness) of the final dye.
Synthesis of this compound
The cost of this compound is influenced by the efficiency of its synthesis. A common industrial preparation method involves a two-step process starting from ethanol (B145695) and acrylonitrile.[5]
Caption: Synthesis of this compound.
This process is reported to achieve high yields, with the final product purity exceeding 99.5%.[5] The efficiency of this synthesis is a key factor in the overall cost-effectiveness of this compound as a starting material.
Logical Workflow for Evaluating Cost-Effectiveness
The decision-making process for selecting a reagent based on cost-effectiveness can be visualized as follows:
Caption: Reagent Cost-Effectiveness Workflow.
Conclusion
This compound presents itself as a valuable and versatile amine in various synthetic applications. Its cost-effectiveness is highly dependent on the specific context of its use. In applications such as corrosion inhibition, it offers a viable alternative to established chemicals like morpholine, with potential advantages in certain formulations.[2] In dye synthesis, the unique properties imparted by its ethoxy group must be weighed against the cost and performance of more conventional amines. The high-yield synthesis of this compound itself contributes positively to its economic profile.[5]
For researchers and drug development professionals, a thorough evaluation following the logical workflow outlined above is crucial. This involves not just a comparison of bulk chemical prices but a holistic analysis of reaction performance, downstream processing costs, and the final properties of the synthesized product. While this guide provides a framework and collates available data, specific experimental validation remains paramount in determining the optimal and most cost-effective reagent for a given synthetic challenge.
References
3-Ethoxypropylamine: A Greener Alternative to Traditional Amines? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more sustainable chemical processes has led to the evaluation of alternative compounds that can offer improved environmental profiles without compromising performance. This guide provides a comparative analysis of 3-Ethoxypropylamine (EOPA) against traditional amines such as Monoethanolamine (MEA), Diethanolamine (DEA), and Triethanolamine (TEA). While direct comparative studies on the "green" credentials of this compound are limited in publicly available literature, this document synthesizes existing data on its properties and those of conventional amines to offer a preliminary assessment. A significant focus is placed on the gaps in current knowledge, highlighting areas for future research.
Section 1: Performance and Physicochemical Properties
Table 1: Comparison of Physicochemical Properties
| Property | This compound (EOPA) | Monoethanolamine (MEA) | Diethanolamine (DEA) | Triethanolamine (TEA) |
| CAS Number | 6291-85-6[1] | 141-43-5 | 111-42-2 | 102-71-6 |
| Molecular Formula | C5H13NO | C2H7NO | C4H11NO2 | C6H15NO3 |
| Molecular Weight | 103.17 g/mol | 61.08 g/mol | 105.14 g/mol | 149.19 g/mol |
| Boiling Point | 136-138 °C | 170 °C | 269 °C | 335.4 °C |
| Flash Point | 33 °C | 85 °C | 138 °C | 179 °C |
| Water Solubility | Miscible[2] | Miscible | Miscible | Miscible |
| Appearance | Clear, colorless liquid[1] | Colorless, viscous liquid | Colorless, viscous liquid | Colorless, viscous liquid |
Section 2: Environmental and Safety Profile
The "greenness" of a chemical is determined by a combination of factors including its toxicity, biodegradability, and the environmental impact of its production and use.
Toxicity
Table 2: Health and Safety Information
| Hazard | This compound (EOPA) | Monoethanolamine (MEA) | Diethanolamine (DEA) | Triethanolamine (TEA) |
| GHS Pictograms | Flame, Corrosion, Exclamation Mark | Corrosion, Exclamation Mark | Corrosion, Exclamation Mark, Health Hazard | Exclamation Mark |
| Hazard Statements | Flammable liquid and vapor, Causes severe skin burns and eye damage, Harmful if swallowed or if inhaled | Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage, May cause respiratory irritation | Harmful if swallowed, Causes serious eye damage, Suspected of causing cancer, May cause damage to organs through prolonged or repeated exposure | Causes serious eye irritation |
Biodegradability
The ability of a chemical to be broken down by microorganisms in the environment is a key indicator of its persistence and long-term impact. While there is information suggesting that a related compound, ethyl 3-ethoxypropionate, is readily biodegradable, specific studies on the biodegradability of this compound following standardized protocols (e.g., OECD 301) were not found in the initial searches.[4] In contrast, MEA is known to be readily biodegradable, while some other amines used in CO2 capture, such as MDEA, have low biodegradability.[5]
Section 3: Application in CO2 Capture
Amine-based solvents are central to post-combustion CO2 capture technologies. The ideal amine for this application would have a high CO2 absorption capacity, low energy requirement for regeneration, high stability, and low environmental impact.
While there is extensive research on the use of MEA, DEA, MDEA, and various amine blends for CO2 capture, no specific studies detailing the performance of this compound in this application were identified.[6][7][8][9] The energy consumption for solvent regeneration is a major cost and environmental factor in CO2 capture.[8] Without experimental data, it is not possible to assess whether this compound would offer an advantage in this area.
Section 4: Experimental Protocols
To address the knowledge gaps identified in this guide, the following standardized experimental protocols are recommended for a comprehensive comparison of this compound with traditional amines.
CO2 Absorption and Desorption Performance
A standardized method for evaluating the CO2 capture performance of amine solvents is crucial for comparison.
Objective: To determine the CO2 absorption capacity, absorption rate, and regeneration energy of this compound and compare it with a benchmark amine like MEA.
Experimental Workflow:
References
- 1. 3-ETHOXY PROPYLAMINE (ETOPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 2. sfdchem.com [sfdchem.com]
- 3. Ecotoxicity risk assessment of amines used in ‘switchable water’ and CO 2 -capturing processes - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00657G [pubs.rsc.org]
- 4. EEP solvent (ethyl 3-ethoxypropionate) | Eastman [eastman.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. researchinventy.com [researchinventy.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Impact of Supplier Variability on Experimental Reproducibility: A Case Study of 3-Ethoxypropylamine in Perovskite Solar Cell Fabrication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The consistency and purity of reagents are paramount in scientific research and development, where even minor variations can lead to significant discrepancies in experimental outcomes. This guide explores the critical issue of reproducibility arising from the use of 3-Ethoxypropylamine (EOPA) sourced from different suppliers. Through a hypothetical comparative study focused on the fabrication of perovskite solar cells, we illustrate how seemingly identical reagents can yield disparate results, underscoring the importance of rigorous quality control and supplier validation.
Introduction to this compound and Its Application
This compound (CAS No. 6291-85-6) is a versatile primary amine utilized in various chemical syntheses, including as an intermediate in the production of dyestuffs, cosmetics, and pharmaceuticals.[1] Recently, its potential as a passivating agent in the fabrication of high-efficiency perovskite solar cells has garnered attention.[2] In this application, the amine functional group is thought to interact with the perovskite surface, reducing defects and suppressing non-radiative recombination, thereby enhancing the solar cell's power conversion efficiency (PCE) and long-term stability.[3][4]
However, the industrial synthesis of EOPA can result in various impurities, such as unreacted starting materials, by-products, or residual solvents. The nature and concentration of these impurities can vary between suppliers due to differences in manufacturing processes and purification techniques. This variability can significantly impact the sensitive crystallization process of the perovskite layer and, consequently, the performance of the resulting solar cell.
Hypothetical Comparative Study: Performance of this compound from Different Suppliers in Perovskite Solar Cells
To investigate the impact of supplier variability, we present a hypothetical study comparing this compound from three different fictional suppliers: Supplier A, Supplier B, and Supplier C. Each batch of EOPA is purported to be of high purity (≥99%).
Experimental Workflow
The following diagram outlines the experimental workflow for fabricating and characterizing perovskite solar cells using this compound from the different suppliers.
Caption: Workflow for comparing this compound from different suppliers in perovskite solar cell fabrication.
Data Presentation: Quantitative Analysis of this compound and Perovskite Solar Cell Performance
The following tables summarize the hypothetical quantitative data obtained from the characterization of this compound from each supplier and the performance of the corresponding perovskite solar cells.
Table 1: Purity and Impurity Analysis of this compound from Different Suppliers
| Supplier | Purity (GC-MS, %) | Major Impurity 1 (%) | Major Impurity 2 (%) | Water Content (Karl Fischer, %) |
| Supplier A | 99.5 | N-ethyl-3-ethoxypropylamine (0.2) | 3,3'-diethoxy-dipropylamine (0.1) | 0.05 |
| Supplier B | 99.1 | Unidentified High Boiler (0.5) | Ethanol (0.2) | 0.15 |
| Supplier C | 99.8 | N-ethyl-3-ethoxypropylamine (0.05) | 3,3'-diethoxy-dipropylamine (0.03) | 0.02 |
Table 2: Performance Parameters of Perovskite Solar Cells Fabricated with this compound from Different Suppliers (Average of 10 devices)
| Supplier | Power Conversion Efficiency (PCE, %) | Open-Circuit Voltage (Voc, V) | Short-Circuit Current Density (Jsc, mA/cm²) | Fill Factor (FF, %) |
| Supplier A | 20.5 ± 0.4 | 1.10 ± 0.02 | 23.5 ± 0.3 | 79.1 ± 1.5 |
| Supplier B | 18.2 ± 1.1 | 1.05 ± 0.05 | 22.8 ± 0.8 | 76.0 ± 2.8 |
| Supplier C | 21.8 ± 0.2 | 1.14 ± 0.01 | 23.9 ± 0.2 | 80.5 ± 0.9 |
Table 3: Long-Term Stability of Perovskite Solar Cells (T80: Time to 80% of initial PCE under continuous illumination)
| Supplier | T80 (hours) |
| Supplier A | 450 |
| Supplier B | 200 |
| Supplier C | 600 |
The hypothetical data clearly indicates that this compound from Supplier C, with the highest purity and lowest impurity levels, resulted in perovskite solar cells with the best performance and stability. Conversely, the reagent from Supplier B, containing a significant amount of an unidentified high-boiling impurity and higher water content, led to a notable decrease in all performance metrics and poor device longevity. This highlights the detrimental effect that seemingly minor impurities can have on the final experimental outcome.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.
Quality Control of this compound
-
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and impurity profiles were determined using a standard GC-MS system. A non-polar capillary column was used with a temperature gradient program to separate volatile components. Mass spectra were compared against a library for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded to confirm the chemical structure of this compound and to detect any structural isomers or impurities that may not be resolved by GC-MS.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis was used to identify the characteristic functional groups of this compound and to check for the presence of unexpected functional groups that might indicate contamination.
Fabrication of Perovskite Solar Cells
A detailed protocol for the fabrication of perovskite solar cells can be found in the literature.[5] A simplified workflow is as follows:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned and a compact TiO₂ layer is deposited.
-
A mesoporous TiO₂ layer is then spin-coated.
-
The perovskite precursor solution, containing lead iodide (PbI₂), methylammonium (B1206745) iodide (MAI), and formamidinium iodide (FAI), is prepared.
-
A specific concentration of this compound from each supplier is added to the perovskite precursor solution.
-
The perovskite solution is spin-coated onto the TiO₂ substrate in a nitrogen-filled glovebox.
-
The film is annealed at a specific temperature to promote crystallization.
-
A hole-transport layer (e.g., Spiro-OMeTAD) and a gold top electrode are sequentially deposited to complete the device.
Characterization of Perovskite Solar Cells
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the solar cells were measured under simulated AM 1.5G solar illumination to determine the PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE) Measurement: EQE spectra were obtained to determine the wavelength-dependent efficiency of photon-to-electron conversion.
-
Long-Term Stability Test: The devices were subjected to continuous illumination under a controlled atmosphere, and their PCE was monitored over time to determine the T80 lifetime.
Logical Relationship of Purity to Performance
The following diagram illustrates the logical relationship between the purity of the this compound reagent and the final performance of the perovskite solar cells.
Caption: Relationship between this compound purity and perovskite solar cell performance.
Conclusion and Recommendations
This guide, through a hypothetical case study, demonstrates that the reproducibility of experiments, particularly in sensitive applications like perovskite solar cell fabrication, is heavily reliant on the purity and consistency of the chemical reagents used. The variability in this compound from different suppliers can lead to significant differences in device performance and stability.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Always characterize incoming reagents: Do not solely rely on the supplier's certificate of analysis. Independent verification of purity and impurity profiles is crucial.
-
Establish a baseline: When developing a new process, use a single, well-characterized batch of the reagent to establish a performance baseline.
-
Validate new suppliers: Before switching suppliers, perform a thorough validation to ensure the new source provides a reagent of comparable quality and that it does not negatively impact the experimental outcome.
-
Document everything: Meticulously record the supplier, lot number, and any in-house characterization data for all reagents used in an experiment to aid in troubleshooting and ensure long-term reproducibility.
By implementing these best practices, the scientific community can mitigate the risks associated with reagent variability and enhance the overall reliability and reproducibility of their research and development efforts.
References
- 1. This compound Supplier | 6291-85-6 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced Efficiency and Stability of Inverted Perovskite Solar Cells via Primary Amine Molecular Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine-Thiol/Selenol Chemistry for Efficient and Stable Perovskite Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 5. m.youtube.com [m.youtube.com]
Comparative Toxicity Analysis of Short-Chain Amino Ethers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicity of several short-chain amino ethers. The information is presented to facilitate an objective assessment of their relative safety profiles, supported by available experimental data.
This document summarizes acute toxicity data for selected short-chain amino ethers, details the experimental methodologies for key toxicity assays, and illustrates a relevant cellular signaling pathway potentially impacted by these compounds.
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for a selection of short-chain amino ethers. The Lethal Dose 50 (LD50) is a standard measure of acute toxicity, representing the dose required to be fatal to 50% of a tested population. A lower LD50 value generally indicates higher toxicity.
| Chemical Name | CAS Number | Test Species | Route of Administration | LD50 Value |
| N,N-Dimethylethanolamine | 108-01-0 | Rat | Oral | 2000 mg/kg[1] |
| Rabbit | Dermal | 1370 mg/kg[1] | ||
| N,N-Diethylethanolamine | 100-37-8 | Rat | Oral | 1300 mg/kg |
| Rabbit | Dermal | 1113 mg/kg[2] | ||
| 2-(Dimethylamino)ethyl acrylate | 2439-35-2 | Rat | Oral | 455 - 1500 mg/kg[3][4][5] |
| Rat | Dermal | 419 mg/kg[3][4][5] | ||
| N-Methyldiethanolamine | 105-59-9 | Rat | Oral | 1945 - 4780 mg/kg[1][6][7] |
| Rabbit | Dermal | >2000 mg/kg[7] | ||
| N-Ethyldiethanolamine | 139-87-7 | Rat | Oral | 4570 mg/kg[4][8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the toxicity of chemical compounds.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.[5] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (short-chain amino ether) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 50 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[10]
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[9][10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5][10]
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include appropriate controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.[12]
-
Supernatant Collection: After the incubation period, centrifuge the plate at approximately 400 x g for 5 minutes.[12]
-
Enzymatic Reaction: Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well plate.[12][13] Add the LDH reaction solution, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.[12][14]
-
Incubation: Incubate the plate at room temperature for about 30 minutes, protected from light.[12][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[15] The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.[14]
In Vivo Acute Toxicity Testing
OECD Test Guideline 402: Acute Dermal Toxicity
This guideline details a procedure to assess the potential adverse effects of a substance from a single, short-term dermal exposure.[16][17]
Methodology:
-
Animal Selection: Typically, young adult rats are used.[17] The skin of the animals should be healthy and intact.[17]
-
Preparation of Animals: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.[18]
-
Application of Test Substance: The test substance is applied uniformly over an area of approximately 10% of the total body surface.[16] The treated area is then covered with a porous gauze dressing. The exposure period is 24 hours.[18]
-
Observation: Animals are observed for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[19] Body weight is recorded weekly.[16]
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[16]
Signaling Pathway Visualization
Short-chain amino ethers can exert their toxic effects through various mechanisms. For instance, N,N-dimethylethanolamine (DMAE) is structurally similar to choline (B1196258) and is thought to increase the production of the neurotransmitter acetylcholine.[20][21] Some methacrylates, which share structural similarities with acrylate-containing amino ethers, have been shown to induce apoptosis via the intrinsic mitochondrial pathway, which is often p53-dependent.[22][23]
The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be initiated by certain short-chain amino ethers, leading to cellular damage.
Caption: Hypothetical intrinsic apoptosis pathway induced by a short-chain amino ether.
References
- 1. Methyldiethanolamine - Wikipedia [en.wikipedia.org]
- 2. Diethylethanolamine - Wikipedia [en.wikipedia.org]
- 3. chemicalds.com [chemicalds.com]
- 4. N-Ethyldiethanolamine | 139-87-7 | High-Purity Reagent [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. escolchemicals.com [escolchemicals.com]
- 7. redox.com [redox.com]
- 8. echemi.com [echemi.com]
- 9. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 18. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 19. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 20. atamankimya.com [atamankimya.com]
- 21. DMAE Benefits for Skin, Brain, and Sleep Explained [verywellhealth.com]
- 22. 2-Hydroxyethyl methacrylate-induced apoptosis through the ATM- and p53-dependent intrinsic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Ethoxypropylamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides immediate, essential guidance on the safe handling and proper disposal of 3-Ethoxypropylamine. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed.[1] Therefore, strict safety protocols must be followed at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.
-
Skin and Body Protection: Wear a lab coat, and if there is a risk of splashing, use chemical-resistant protective clothing.
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood.[4] For larger quantities or in case of poor ventilation, a respirator may be necessary.[4]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for its safe handling and storage.
| Property | Value | Source |
| Flash Point | 33 °C (91.4 °F) | [3] |
| Boiling Point | 136-138 °C | [3] |
| Density | 0.861 g/mL at 25 °C | [3] |
| pH | 12 (100g/l, H₂O, 20℃) | [5] |
| Flammability Limits | 0.8-8.1%(V) | [5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. Due to its hazardous nature, it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams, especially acids or oxidizing agents, to avoid violent reactions.[4]
2. Waste Collection and Storage:
-
Use a compatible, tightly sealed container for waste collection. The original container is often a suitable choice if it is in good condition.
-
Store the waste container in a designated, well-ventilated, and cool "Satellite Accumulation Area" away from heat, sparks, and open flames.[2][4]
-
Ensure secondary containment is in place to prevent spills from spreading.
3. Spill Management:
-
In the event of a spill, evacuate the area of non-essential personnel.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a universal chemical absorbent. Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[4]
-
Decontaminate the spill area with a suitable cleaning agent.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][6]
-
Provide the EHS office or contractor with a detailed description of the waste, including its composition and any potential contaminants.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Ethoxypropylamine
Essential Safety and Handling Guide for 3-Ethoxypropylamine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Chemical Identifier and Properties:
| Property | Value |
| CAS Number | 6291-85-6 |
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol |
| Boiling Point | 136-138 °C |
| Density | 0.861 g/mL at 25 °C |
| Flash Point | 33 °C (91.4 °F) |
Source: Sigma-Aldrich
Hazard Identification and Classification:
| Hazard | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | Category 3 | 🔥 | Danger | H226: Flammable liquid and vapor |
| Acute Toxicity (Oral) | Category 4 | ❗ | Danger | H302: Harmful if swallowed |
| Skin Corrosion | Sub-category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | corrosive | Danger | H318: Causes serious eye damage |
Source: ChemicalBook, Thermo Fisher Scientific, Sigma-Aldrich[1][2]
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural steps for the safe handling of this compound from preparation to use.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ignition Sources: Ensure the work area is free of heat, sparks, open flames, and other ignition sources.[1][2] "No smoking" policies must be strictly enforced.[1][2]
-
Static Control: Ground and bond all containers and receiving equipment to prevent static discharge.[2] Use non-sparking tools.[2]
-
Emergency Equipment: Verify that a safety shower and an eyewash station are readily accessible and in good working order.
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye and Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or in case of splash risk, chemical-resistant clothing is required.[1][2]
-
Respiratory Protection: If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with a type ABEK (EN14387) filter.
3. Chemical Handling:
-
Dispensing: When transferring the chemical, do so slowly to minimize splashing. Keep the container tightly closed when not in use.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a dedicated, properly labeled, and sealed waste container.
-
The container should be stored in a cool, well-ventilated area, away from incompatible materials.
2. Spill Management:
-
Small Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the contaminated absorbent into a sealed container for disposal.
-
Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.
3. Final Disposal:
-
All waste must be disposed of as hazardous waste.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact a licensed hazardous waste disposal company for pickup and disposal. Do not pour this compound down the drain.
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention. |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[2][3] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water. If the person is conscious, have them drink plenty of water or milk.[2][3] Seek immediate medical attention. |
Source: Thermo Fisher Scientific, Alkyl Amines Chemicals Limited[2][3]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
